molecular formula C24H30O6 B1330818 1,10-Bis(4-carboxyphenoxy)decane CAS No. 74774-61-1

1,10-Bis(4-carboxyphenoxy)decane

Cat. No.: B1330818
CAS No.: 74774-61-1
M. Wt: 414.5 g/mol
InChI Key: XRDKWFXOXXUQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Bis(4-carboxyphenoxy)decane is a useful research compound. Its molecular formula is C24H30O6 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713191. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[10-(4-carboxyphenoxy)decoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKWFXOXXUQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328007
Record name 1,10-Bis(4-carboxyphenoxy)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74774-61-1
Record name 1,10-Bis(4-carboxyphenoxy)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-Bis(4-carboxyphenoxy)decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Flexible Dicarboxylate Linker

1,10-Bis(4-carboxyphenoxy)decane is a flexible dicarboxylic acid that has garnered significant interest in the fields of supramolecular chemistry and materials science. Its structure, featuring two carboxylic acid functional groups at either end of a long, flexible decane chain linked to phenoxy moieties, makes it an ideal building block, or "linker," for the construction of complex molecular architectures.

The unique combination of rigid aromatic rings and a flexible aliphatic spacer allows for the formation of diverse and dynamic structures. This has led to its application in the design and synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a cage-like structure utilized for gas storage, filtration, and catalysis.[1] The flexible nature of the decane chain can impart unique properties to these frameworks, such as the ability to adapt their pore sizes in response to external stimuli. Furthermore, in the realm of drug development, such long-chain dicarboxylic acids are explored for creating controlled-release drug delivery systems and for the synthesis of biodegradable polymers.[1]

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers and professionals in chemistry and drug development.

Synthesis of this compound: A Modified Williamson Ether Synthesis Approach

The synthesis of this compound is typically achieved through a modified Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5] In this specific application, the phenoxide is generated from 4-hydroxybenzoic acid, which then reacts with 1,10-dibromodecane in a double displacement reaction.

The causality behind this experimental choice lies in the reliability and versatility of the Williamson ether synthesis for forming the crucial ether linkages. The use of a strong base is essential to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, creating a potent nucleophile that can readily attack the electrophilic carbon atoms of 1,10-dibromodecane.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 4-Hydroxybenzoic Acid Mix Mix Reactants, Base, and Solvent R1->Mix R2 1,10-Dibromodecane R2->Mix Base Potassium Hydroxide (KOH) Base->Mix Solvent Ethanol/Water Solvent->Mix Reflux Reflux (Heat) Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Acidify Acidify with HCl Cool->Acidify Filter Filter Precipitate Acidify->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Product This compound Dry->Product

Figure 1: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, where successful completion of each step prepares the reaction for the next, culminating in the desired product.

Materials:

  • 4-Hydroxybenzoic acid

  • 1,10-Dibromodecane

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Beakers and graduated cylinders

  • Vacuum oven

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve a specific molar equivalent of potassium hydroxide in a mixture of ethanol and water. This creates the basic environment necessary to deprotonate the 4-hydroxybenzoic acid.

  • Formation of the Phenoxide: To the basic solution, add two molar equivalents of 4-hydroxybenzoic acid. The mixture is stirred until the acid completely dissolves, forming the potassium salt of the phenoxide.

  • Addition of the Alkyl Halide: While stirring, add one molar equivalent of 1,10-dibromodecane to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction is typically refluxed for several hours to ensure complete reaction. The elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The product may begin to precipitate at this stage.

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled mixture until the solution is acidic (pH ~2). This step protonates the carboxylate groups, rendering the product insoluble in the aqueous ethanol mixture.

  • Isolation of the Crude Product: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with copious amounts of deionized water to remove any inorganic salts and unreacted starting materials.

  • Purification by Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. This process involves dissolving the solid in a minimum amount of the hot solvent mixture and allowing it to slowly cool, promoting the formation of pure crystals.

  • Drying: The purified crystals are collected by vacuum filtration and dried in a vacuum oven to remove any residual solvent.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow cluster_synthesis Synthesized Product cluster_techniques Characterization Techniques cluster_data Data Analysis cluster_confirmation Final Confirmation Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS NMR_Data Structural Confirmation (Proton and Carbon Environments) NMR->NMR_Data FTIR_Data Functional Group Identification (C=O, C-O, O-H) FTIR->FTIR_Data MS_Data Molecular Weight Verification (Molecular Ion Peak) MS->MS_Data Confirmation Confirmed Structure and Purity NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,10-Bis(4-carboxyphenoxy)decane. As a molecule of interest in materials science and medicinal chemistry, particularly as a monomer for specialty polymers and a linker in drug delivery systems, a thorough understanding of its characteristics is paramount. This document details a robust synthesis protocol, purification methods, and a complete spectroscopic and thermal analysis. While specific experimental data for this compound is not widely published, this guide synthesizes established chemical principles and data from analogous structures to provide reliable predicted characterization data and detailed experimental workflows for its analysis.

Introduction

This compound is a symmetrical aromatic dicarboxylic acid featuring a flexible ten-carbon aliphatic chain linking two carboxyphenoxy moieties. This unique structure, combining rigid aromatic rings with a pliable aliphatic spacer, imparts properties that are highly valuable in the design of advanced polymers, such as polyesters and polyamides, with tailored thermal and mechanical characteristics. Furthermore, its bifunctional nature makes it an attractive candidate as a linker molecule in the construction of complex supramolecular assemblies and targeted drug-conjugates.

This guide serves as a foundational resource for researchers, providing not only a summary of its known and predicted properties but also the practical methodologies required for its synthesis and comprehensive characterization.

Molecular Structure and Chemical Identity

The structural representation and key identifiers of this compound are presented below.

Molecular Structure Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification HBA 4-Hydroxybenzoic Acid Dissolution Dissolve HBA in NaOH(aq) HBA->Dissolution NaOH Sodium Hydroxide NaOH->Dissolution DHB 1,10-Dibromodecane Addition Slow addition of 1,10-Dibromodecane DHB->Addition Reflux1 Reflux to form phenoxide Dissolution->Reflux1 Reflux1->Addition Reflux2 Overnight reflux Addition->Reflux2 Cooling Cool to Room Temperature Reflux2->Cooling Acidification Acidify with HCl Cooling->Acidification Precipitation Precipitate Formation Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallization Drying->Recrystallization

Caption: Williamson Ether Synthesis Workflow for this compound.

Step-by-Step Methodology:

  • Preparation of the Phenoxide: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, dissolve 4-hydroxybenzoic acid (2.2 equivalents) in an aqueous solution of sodium hydroxide (5.5 equivalents). The excess base ensures complete deprotonation of the phenolic and carboxylic acid protons.

  • Reaction Setup: Gently heat the solution to reflux with vigorous stirring to ensure the formation of the disodium salt of 4-hydroxybenzoic acid.

  • Addition of the Dihaloalkane: Slowly add 1,10-dibromodecane (1.0 equivalent) to the refluxing solution via the addition funnel over a period of 1-2 hours. A slow addition rate is crucial to minimize the formation of polymeric byproducts.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture overnight to ensure complete reaction. The formation of a white precipitate of the disodium salt of the product should be observed.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly acidify the mixture with concentrated hydrochloric acid with continuous stirring until the pH is approximately 2. This will protonate the carboxylate groups, leading to the precipitation of the crude this compound.

  • Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-80°C until a constant weight is achieved.

Purification: Recrystallization

For obtaining a high-purity product suitable for polymerization or biological applications, recrystallization is recommended.

Protocol:

  • Dissolve the crude, dried product in a minimal amount of a suitable hot solvent or solvent mixture. Based on the polarity of the molecule, a mixture of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a less polar co-solvent like ethanol or water is likely to be effective.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical Characterization

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is a powerful tool for confirming the structure of the synthesized molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:

    • Aromatic Protons: Two sets of doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the carboxyl group will be downfield (closer to 8.0 ppm) compared to the protons ortho to the ether linkage.

    • Ether-linked Methylene Protons (-O-CH₂-): A triplet around δ 4.0 ppm.

    • Aliphatic Methylene Protons (-CH₂-): A series of multiplets in the range of δ 1.3-1.8 ppm for the central methylene groups of the decane chain.

    • Carboxylic Acid Protons (-COOH): A broad singlet at δ > 12.0 ppm.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide further confirmation of the molecular structure. The expected chemical shifts (in ppm) are:

    • Carbonyl Carbon (-C=O): Around δ 167 ppm.

    • Aromatic Carbons: Signals in the range of δ 114-163 ppm. The carbon attached to the ether oxygen will be the most downfield, while the carbon attached to the carboxyl group will also be significantly downfield.

    • Ether-linked Methylene Carbon (-O-CH₂-): Around δ 68 ppm.

    • Aliphatic Methylene Carbons (-CH₂-): Signals in the range of δ 25-30 ppm.

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks in the region of 2850-2960 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1100-1300 cm⁻¹.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected molecular ion peak [M-H]⁻ would be observed at m/z 413.5. Fragmentation patterns would likely involve cleavage of the ether bonds and the decane chain.

Thermal Analysis

4.2.1. Melting Point

The melting point is a key indicator of purity. The reported melting point for this compound is 274°C .[1] A sharp melting range within 1-2°C of this value would indicate a high degree of purity.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC analysis provides information on melting behavior and other thermal transitions.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

  • Use an empty, sealed pan as a reference.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to above its melting point (e.g., 300°C).

  • A sharp endothermic peak corresponding to the melting point should be observed around 274°C. The area under this peak can be used to calculate the enthalpy of fusion.

4.2.3. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the compound.

Experimental Protocol:

  • Place 5-10 mg of the sample in a TGA pan.

  • Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C).

  • The TGA curve will show the percentage of weight loss as a function of temperature. For this molecule, significant decomposition is expected to begin above the melting point. The decomposition profile may show multiple steps corresponding to the loss of the carboxylic acid groups and the breakdown of the ether linkages and aliphatic chain.

Solubility

The solubility of this compound is dictated by its molecular structure. The long, nonpolar decane chain and the aromatic rings contribute to its hydrophobicity, while the two polar carboxylic acid groups provide some affinity for polar solvents.

  • Insoluble in water and nonpolar solvents like hexane.

  • Slightly soluble in alcohols like ethanol and methanol, especially upon heating.

  • Soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

  • Soluble in aqueous base (e.g., NaOH, KOH) due to the formation of the corresponding dicarboxylate salt.

Potential Applications

The unique combination of rigidity and flexibility in this compound makes it a valuable building block in several areas:

  • Polymer Chemistry: As a diacid monomer, it can be used in polycondensation reactions with diols or diamines to synthesize polyesters and polyamides with specific thermal and mechanical properties. The long aliphatic chain can impart flexibility and a lower melting point compared to fully aromatic polymers.

  • Drug Delivery: The dicarboxylic acid functionality allows for conjugation to drug molecules or targeting ligands. The decane spacer can provide an optimal distance between a carrier and a payload in a drug delivery system.

  • Supramolecular Chemistry: The ability to form hydrogen bonds through its carboxylic acid groups makes it a candidate for the construction of self-assembling supramolecular structures like liquid crystals and organogels.

Safety and Handling

Based on available safety data, this compound is classified as causing skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is a versatile dicarboxylic acid with significant potential in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, purification, and physicochemical properties, including predicted spectroscopic and thermal data. The detailed experimental protocols offered herein will enable researchers to synthesize and characterize this compound with a high degree of confidence, facilitating its application in the development of novel materials and therapeutic systems.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Sites. (n.d.). 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation.

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,10-Bis(4-carboxyphenoxy)decane

Introduction: A Molecule of Versatility and Precision

This compound, identified by its CAS number 74774-61-1, is a bifunctional organic molecule that has garnered significant interest in the realms of materials science and supramolecular chemistry.[1] Its structure, featuring a flexible ten-carbon aliphatic chain (decane) flanked by two rigid p-carboxyphenoxy moieties, imparts a unique combination of flexibility and rigidity. This molecular architecture makes it an exceptional building block, or "linker," for the construction of complex, high-order structures such as metal-organic frameworks (MOFs) and other polymeric materials.[1] The terminal carboxylic acid groups provide reactive sites for coordination with metal ions or for polymerization reactions, while the long aliphatic chain influences the spacing and orientation of the resulting frameworks.[1] This guide provides an in-depth technical overview of its synthesis, characterization, and key applications, offering field-proven insights for its effective utilization in research and development.

Synthesis via Williamson Ether Synthesis: A Deliberate Approach to Molecular Design

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[2] This choice is predicated on the reaction's reliability and high yield when reacting an alkoxide with a primary alkyl halide.[3] The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophilic phenoxide ion attacks the electrophilic carbon of the alkyl halide.[2]

The causality behind the selection of this synthetic route lies in its efficiency and control. The SN2 mechanism ensures a direct and predictable formation of the ether linkage with minimal side products, which is crucial for producing a high-purity monomer for subsequent polymerization or framework construction.[4] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is advocated to enhance the reaction rate by solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the phenoxide ion.[5]

Reaction Mechanism: A Step-by-Step Visualization

The synthesis involves two key steps: the deprotonation of 4-hydroxybenzoic acid to form the phenoxide, followed by the nucleophilic attack on 1,10-dibromodecane.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid Phenoxide Potassium 4-carboxylatephenoxide 4-hydroxybenzoic_acid->Phenoxide + Base Base Base (e.g., K2CO3) Phenoxide_ion Phenoxide (2 eq.) Dibromodecane 1,10-Dibromodecane Product This compound Dibromodecane->Product Phenoxide_ion->Product

Caption: Williamson Ether Synthesis of this compound.

Physicochemical Properties and Spectroscopic Validation

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental to its application, influencing its solubility, thermal stability, and reactivity.

PropertyValueReference
CAS Number 74774-61-1[6]
Molecular Formula C24H30O6[6]
Molecular Weight 414.5 g/mol [6][7]
Appearance White to off-white powder/crystal[8]
Melting Point 274 °C[6][9]
Boiling Point (Predicted) 591.9 ± 25.0 °C at 760 mmHg[9]
Density (Predicted) 1.2 ± 0.1 g/cm³[9]
Purity >97%[6][8]
Spectroscopic Characterization: A Self-Validating System

The identity and purity of synthesized this compound are confirmed through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides unequivocal evidence of the key functional groups. The presence of a broad O-H stretch from the carboxylic acid groups is expected around 2500-3300 cm⁻¹. A sharp, strong C=O stretch from the carboxyl group should appear around 1680-1710 cm⁻¹.[10] The C-O-C stretching of the ether linkages will be visible in the 1250-1000 cm⁻¹ region. The disappearance of the broad phenolic O-H stretch from the starting material (4-hydroxybenzoic acid) is a key indicator of a successful reaction. The presence of C-H stretching from the decane chain would be observed around 2850-2950 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum offers a detailed map of the proton environments. The aromatic protons on the phenoxy rings will appear as doublets in the aromatic region (~6.9-8.0 ppm). The protons of the methylene groups adjacent to the oxygen atoms (-O-CH₂-) are expected to be shifted downfield to ~4.0 ppm. The remaining methylene protons of the decane chain will appear as a multiplet in the upfield region (~1.3-1.8 ppm).[12] The acidic proton of the carboxylic acid will be a broad singlet at a significantly downfield chemical shift (>10 ppm).

    • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the carboxylic acid will be observed around 165-175 ppm. The aromatic carbons will have signals in the 114-163 ppm range, with the carbon attached to the ether oxygen appearing at a higher chemical shift. The carbons of the decane chain will be present in the upfield region (~25-70 ppm), with the carbon adjacent to the ether oxygen being the most downfield.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the compound. A TGA curve would show the temperature at which the compound begins to decompose. For a stable molecule like this, decomposition is expected at a high temperature, which is crucial for its application in materials that may be subjected to thermal stress.[13]

Applications in Advanced Materials and Drug Delivery

The unique linear, bifunctional nature of this compound makes it a highly sought-after component in the rational design of advanced materials.

Metal-Organic Frameworks (MOFs): Engineering Porosity and Functionality

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. The choice of linker dictates the topology, porosity, and chemical functionality of the resulting framework. This compound serves as a long, flexible dicarboxylate linker. The length of the decane chain allows for the formation of large pores within the MOF structure, which is advantageous for applications in gas storage, separation, and catalysis.[14] The carboxylic acid groups readily coordinate with a variety of metal ions, offering a versatile platform for MOF synthesis.[14]

MOF_Structure cluster_components MOF Components cluster_framework Resulting MOF Structure Metal_Node Metal Ion/Cluster M1 M Linker This compound L1 Linker a1 a2 b1 b2 L2 Linker L3 Linker L4 Linker M2 M M3 M M4 M

Caption: Role of the linker in forming a 2D MOF structure.

Drug Delivery Systems: A Vehicle for Therapeutic Agents

The porosity and tunable nature of MOFs derived from linkers like this compound make them promising candidates for drug delivery applications.[15][16] The pores can encapsulate therapeutic molecules, protecting them from degradation and allowing for controlled release. The organic nature of the linker can be modified to enhance biocompatibility and target specific cells or tissues.[15]

Experimental Protocols

Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid (2.2 equivalents) and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF).

  • Reaction Initiation: Heat the mixture to 80-100 °C and stir until the 4-hydroxybenzoic acid is fully deprotonated.

  • Addition of Alkyl Halide: Slowly add 1,10-dibromodecane (1.0 equivalent) to the reaction mixture.

  • Reflux: Increase the temperature to allow the mixture to reflux gently. The reaction time can range from 8 to 24 hours, and progress can be monitored by thin-layer chromatography (TLC).[2]

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of cold water.

  • Acidification: Acidify the aqueous mixture with a dilute strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the dicarboxylic acid product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Drying: Dry the purified product in a vacuum oven.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized Product FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Groups NMR NMR Spectroscopy (1H & 13C) Synthesized_Product->NMR Molecular Structure TGA Thermogravimetric Analysis Synthesized_Product->TGA Thermal Stability Purity_Confirmation Purity & Structural Confirmation FTIR->Purity_Confirmation NMR->Purity_Confirmation TGA->Purity_Confirmation

Caption: A comprehensive workflow for product validation.

Conclusion

This compound is a molecule of significant utility, bridging the gap between molecular design and functional materials. Its straightforward synthesis, coupled with its well-defined structure and properties, makes it an invaluable tool for researchers in materials science and drug development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in established chemical principles and field-proven methodologies. By understanding the causality behind the experimental choices and the logic of the characterization workflow, researchers can confidently employ this versatile molecule to create novel materials with tailored properties and functions.

References

  • Vertex AI Search. (n.d.). This compound. Retrieved January 18, 2026.
  • Chemsrc. (n.d.). CAS#:74774-61-1 | 4,4'-[1,10-Decanediylbis(oxy)]dibenzoic acid. Retrieved January 18, 2026.
  • CymitQuimica. (n.d.). CAS 74774-61-1: Biscarboxyphenoxydecane. Retrieved January 18, 2026.
  • TCI EUROPE N.V. (n.d.). This compound | 74774-61-1. Retrieved January 18, 2026.
  • Stellata. (n.d.). 1, 10-Bis(4-carboxyphenoxy)decane, min 97%, 1 gram. Retrieved January 18, 2026.
  • PubChemLite. (n.d.). This compound (C24H30O6). Retrieved January 18, 2026.
  • PubChem. (n.d.). This compound | C24H30O6 | CID 400760. Retrieved January 18, 2026.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 18, 2026.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 18, 2026.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026.
  • Angene Chemical. (n.d.). This compound(CAS# 74774-61-1). Retrieved January 18, 2026.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 18, 2026.
  • ResearchGate. (n.d.). 1,10-Bis[2-(prop-1-enyl)phenoxy]decane. Retrieved January 18, 2026.
  • TCI Chemicals. (n.d.). This compound. Retrieved January 18, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 74774-61-1. Retrieved January 18, 2026.
  • National Center for Biotechnology Information. (n.d.). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. Retrieved January 18, 2026.
  • MOF Technologies. (2019, July 4). Improving pharmaceutical and biomedical applications through metal-organic frameworks (MOFs). Retrieved January 18, 2026.
  • ResearchGate. (n.d.). (a) Synthesis and (b) FTIR spectrum, (c) ¹H NMR spectrum, and (d) TGA analysis of the BADCy monomer. Retrieved January 18, 2026.
  • Semantic Scholar. (n.d.). Metal organic frameworks (MOFs) with therapeutic and biomedical applications: a patent review. Retrieved January 18, 2026.
  • MDPI. (n.d.).
  • SpectraBase. (n.d.). Decane - Optional[FTIR] - Spectrum. Retrieved January 18, 2026.
  • SpectraBase. (n.d.). Decane - Optional[1H NMR] - Chemical Shifts. Retrieved January 18, 2026.

Sources

An In-Depth Technical Guide to the Molecular Structure of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of 1,10-Bis(4-carboxyphenoxy)decane, a molecule of significant interest in the fields of supramolecular chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of this versatile dicarboxylic acid, detailing the experimental and computational methodologies employed for its analysis.

Introduction: The Significance of a Flexible Dicarboxylic Acid

This compound, with the chemical formula C₂₄H₃₀O₆, is a dicarboxylic acid characterized by two terminal 4-carboxyphenoxy groups linked by a flexible decamethylene spacer.[1][2] This molecular architecture, combining rigid aromatic units with a pliable aliphatic chain, imparts a unique conformational flexibility that is crucial for its role as a building block in the construction of complex supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers.[3][4] The ability of the carboxyl groups to engage in hydrogen bonding and coordinate to metal centers makes it a versatile ligand for crystal engineering.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₃₀O₆[1][2]
Molecular Weight 414.50 g/mol [1]
IUPAC Name 4-[10-(4-carboxyphenoxy)decoxy]benzoic acid[1]
CAS Number 74774-61-1[1][7]
Melting Point 274 °C (literature)[8]
Appearance White to almost white powder/crystal

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established method involves the reaction of the disodium salt of 4-hydroxybenzoic acid with 1,10-dibromodecane. The subsequent acidification yields the final dicarboxylic acid product.

Experimental Protocol: Williamson Ether Synthesis

A detailed, step-by-step methodology for the synthesis is as follows:

  • Deprotonation: 4-hydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF), and treated with two equivalents of a strong base, typically sodium hydroxide or sodium ethoxide, to form the disodium phenoxide.

  • Nucleophilic Substitution: 1,10-dibromodecane is added to the reaction mixture. The phenoxide nucleophile attacks the primary alkyl halide in an SN2 reaction, displacing the bromide ions and forming the diether linkage. The reaction is typically heated to ensure completion.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled, and the diester intermediate is precipitated. The solid is then hydrolyzed with a strong acid, such as hydrochloric acid, to protonate the carboxylate groups. The resulting white precipitate of this compound is collected by filtration, washed with water to remove inorganic salts, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of DMF and water, to obtain high-purity crystals suitable for analysis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid Deprotonation Deprotonation 4-hydroxybenzoic_acid->Deprotonation 1,10-dibromodecane 1,10-Dibromodecane SN2_Reaction SN2 Reaction 1,10-dibromodecane->SN2_Reaction Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Reaction Disodium Phenoxide Acidification Acidification & Isolation SN2_Reaction->Acidification Diester Intermediate Purification Recrystallization Acidification->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a characteristic fingerprint of the molecule. The aromatic protons of the para-substituted benzene rings are expected to appear as two doublets in the downfield region (typically δ 7-8 ppm). The protons of the methylene groups adjacent to the ether oxygens (-O-CH₂-) would resonate at a distinct chemical shift (around δ 4 ppm) compared to the other methylene protons of the decane chain, which would appear as a series of multiplets in the upfield region (δ 1-2 ppm). The acidic protons of the carboxylic acid groups are typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), although this signal can be exchangeable with deuterated solvents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (around δ 165-175 ppm), the aromatic carbons (δ 110-160 ppm), the methylene carbons attached to the ether oxygen (around δ 68-70 ppm), and the remaining aliphatic carbons of the decane chain (δ 20-35 ppm). The symmetry of the molecule would result in a reduced number of unique carbon signals compared to the total number of carbon atoms.

A comprehensive analysis using 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals, confirming the connectivity of the molecular structure.[9][10]

Solid-State Structure: Crystallography and Supramolecular Assembly

While a definitive, publicly available crystal structure for this compound was not identified in the surveyed literature, its behavior in forming crystalline materials and its role as a ligand in coordination polymers strongly suggest that its solid-state structure is governed by well-defined intermolecular interactions.

Based on the principles of supramolecular chemistry and the known behavior of similar dicarboxylic acids, the following structural features are anticipated in the crystalline state:

  • Hydrogen Bonding: The primary and most influential intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. These groups typically form dimeric "supramolecular synthons" where two carboxylic acid molecules are linked by a pair of O-H···O hydrogen bonds. This robust interaction often dictates the primary packing motif.

  • π-π Stacking: The aromatic phenoxy groups can participate in π-π stacking interactions, further stabilizing the crystal lattice. The arrangement of these rings (e.g., parallel-displaced or T-shaped) would influence the overall packing density.

  • Van der Waals Forces: The flexible decamethylene chains will interact through weaker van der Waals forces. The conformation of these chains (e.g., all-trans or with gauche defects) will significantly impact the crystal packing and can lead to polymorphism.

The interplay between these interactions, particularly the strong, directional hydrogen bonds and the weaker, less-directional van der Waals forces, along with the inherent flexibility of the decane spacer, can give rise to a variety of crystalline polymorphs and complex supramolecular architectures.[3][4]

Supramolecular_Interactions cluster_interactions Key Intermolecular Interactions Molecule_A Molecule A (this compound) H_Bond Hydrogen Bonding (Carboxyl Dimer) Molecule_A->H_Bond Pi_Stacking π-π Stacking (Aromatic Rings) Molecule_A->Pi_Stacking VDW Van der Waals Forces (Alkyl Chains) Molecule_A->VDW Molecule_B Molecule B (this compound) Molecule_B->H_Bond Molecule_B->VDW Molecule_C Molecule C (Adjacent Molecule) Molecule_C->Pi_Stacking

Caption: Key intermolecular interactions governing the solid-state structure.

Computational Modeling: A Theoretical Perspective

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide invaluable insights into the molecular structure and electronic properties of this compound.[11]

DFT calculations can be employed to:

  • Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the preferred conformation of the flexible decane chain.

  • Analyze Frontier Molecular Orbitals: Calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic properties.

  • Map Electrostatic Potential (ESP): Generate an ESP map to visualize the electron density distribution across the molecule. This map highlights the electron-rich regions (such as the carbonyl oxygens) and electron-deficient regions (such as the acidic protons), providing a basis for understanding its intermolecular interactions and reactivity.

Table 2: Predicted Spectroscopic and Electronic Properties from Computational Models

ParameterPredicted Value/ObservationSignificance
¹H & ¹³C NMR Chemical Shifts Can be calculated and correlated with experimental data for structural validation.Confirms assignments and provides a theoretical basis for observed spectra.
HOMO-LUMO Energy Gap A relatively large gap is expected, indicating high kinetic stability.Influences electronic properties and reactivity in chemical transformations.
Electrostatic Potential Negative potential localized on carboxyl oxygens; positive potential on acidic protons.Predicts sites for hydrogen bonding and coordination with metal ions.

Applications and Future Directions

The unique molecular structure of this compound makes it a valuable component in various areas of materials science and supramolecular chemistry:

  • Crystal Engineering: Its ability to form predictable hydrogen-bonded networks and coordinate with metal ions allows for the rational design of crystalline materials with specific topologies and properties.

  • Metal-Organic Frameworks (MOFs): The length and flexibility of the decane spacer can be exploited to create MOFs with large pores and channels, which are of interest for gas storage, separation, and catalysis.

  • Liquid Crystals: Similar long-chain dicarboxylic acids are known to form liquid crystalline phases, and this compound could be a precursor for the synthesis of novel liquid crystalline materials.

  • Drug Delivery and Biomedical Applications: The biocompatibility of dicarboxylic acids and their ability to form host-guest complexes could be explored for applications in drug encapsulation and controlled release.

Future research will likely focus on the synthesis of novel coordination polymers and MOFs using this ligand, with an emphasis on tuning the properties of these materials by modifying the metal centers and co-ligands. Furthermore, a detailed experimental investigation into its crystallographic polymorphism and liquid crystalline behavior would provide a deeper understanding of the structure-property relationships in this fascinating molecule.

References

  • Density Functional Theory Study on the Interactions of Metal Ions with Long Chain Deprotonated Carboxylic Acids. (2025-11-25). ResearchGate. [Link]

  • Self-assembly of Metal-Organic Supramolecules: From a Metallamacrocycle and a Metal-Organic Coordination Cage to 1D or 2D Coordination Polymers Based on Flexible Dicarboxylate Ligands. (2010-05-03). PubMed. [Link]

  • Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. (2016-11-09). ACS Publications. [Link]

  • Flexible and rigid dicarboxylic acids enable the assembly of achiral and chiral 3D Co(ii) metal–organic frameworks. CoLab. [Link]

  • Neutral and Ionic Supramolecular Structures of Unsaturated Dicarboxylic Acids and Acridine: Significance of Molecular Geometry and Proton Transfer. Scilit. [Link]

  • Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. (2023-04-06). MDPI. [Link]

  • This compound | C24H30O6 | CID 400760. PubChem. [Link]

  • Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. (2025-07-29). NIH. [Link]

  • 1 H-NMR spectrum of 1,10-bis[2,5-bis(4-heptyloxy- phenoxycarbonyl)phenoxy]decane (14) (CDCl 3 ).. ResearchGate. [Link]

  • This compound (C24H30O6). PubChemLite. [Link]

  • This compound. StruChem. [Link]

  • This compound(CAS# 74774-61-1 ). angenechemical.com. [Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery (RSC Publishing). [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. (2025-03-05). Semantic Scholar. [Link]

  • Dicarboxylic Acids and Molecular Geometry. ResearchGate. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC. [Link]

  • 1,10-Bis[2-(prop-1-enyl)phenoxy]decane. ResearchGate. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. PubMed. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Spectroscopic Data for 1,10-Bis(4-carboxyphenoxy)decane: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,10-Bis(4-carboxyphenoxy)decane is a molecule of significant interest in materials science and supramolecular chemistry, often utilized as a flexible linker in the synthesis of metal-organic frameworks (MOFs) and liquid crystals. Its long aliphatic chain provides flexibility, while the terminal carboxylic acid groups offer robust coordination sites. A thorough structural characterization is paramount for any researcher working with this compound, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analysis.

This guide provides an in-depth exploration of the expected spectroscopic data for this compound. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to predict the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Furthermore, it outlines robust, field-proven methodologies for acquiring high-quality data, ensuring that researchers can confidently validate their own experimental findings against these predictions.

Molecular Structure and Analysis Workflow

The structure of this compound is symmetrical, featuring a central decane linker flanked by two para-substituted phenoxy-carboxylic acid moieties. This symmetry is a key determinant of its spectroscopic signature, particularly in NMR.

Caption: Molecular structure of this compound.

The following sections will detail the predicted spectroscopic signatures and the methodologies to obtain them.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Data_Interpretation Data Interpretation & Structural Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the ¹H NMR spectrum, as chemically equivalent protons will have the same chemical shift.

Predicted ¹H SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~12-13Broad Singlet2H-COOH
b~7.9-8.1Doublet4HAromatic H (ortho to -COOH)
c~6.9-7.1Doublet4HAromatic H (ortho to -O-)
d~4.0Triplet4H-O-CH₂ -(CH₂)₈-CH₂-O-
e~1.8Multiplet (Quintet)4H-O-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-O-
f~1.3-1.5Multiplet12H-(CH₂)₃-CH₂ -CH₂ -CH₂ -CH₂ -CH₂ -CH₂ -(CH₂)₃-

Causality Behind Predictions:

  • Carboxylic Acid Proton (a): The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, placing its signal significantly downfield, often above 12 ppm.[1] This signal is typically broad due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (b, c): The benzene rings are para-substituted, creating an AA'BB' spin system which often simplifies to a pair of doublets. The protons ortho to the electron-withdrawing carboxylic acid group (b) are more deshielded and appear further downfield than those ortho to the electron-donating ether oxygen (c).

  • Alkyl Chain Protons (d, e, f): The protons on the carbon directly attached to the electronegative ether oxygen (d) are the most deshielded of the alkyl chain and will appear around 4.0 ppm as a triplet, due to coupling with the adjacent CH₂ group. The next set of protons (e) will be slightly upfield, and the remaining methylene groups in the center of the chain (f) will be the most shielded, producing a complex, overlapping multiplet in the typical aliphatic region of 1.3-1.5 ppm.[2][3]

Predicted ¹³C NMR Spectrum

The symmetry of the molecule means that only half of the carbons will be unique in the ¹³C NMR spectrum.

Predicted ¹³C SignalChemical Shift (δ, ppm)Assignment
g~165-175C =O (Carboxylic Acid)
h~160-163Aromatic C -O
i~131-133Aromatic C -H (ortho to -COOH)
j~120-122Aromatic C -COOH
k~114-116Aromatic C -H (ortho to -O-)
l~68-70-O-C H₂-
m~29-30-O-CH₂-C H₂- and internal CH₂ groups
n~26-27-O-CH₂-CH₂-C H₂-

Causality Behind Predictions:

  • Carbonyl Carbon (g): The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 165-180 ppm range.[1][4][5]

  • Aromatic Carbons (h, i, j, k): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the highly electronegative oxygen (h) will be the most downfield among the aromatic carbons. The carbon bearing the carboxylic acid group (j) is also deshielded. The protonated carbons will appear at chemical shifts influenced by the electronic effects of the substituents.[6][7]

  • Alkyl Carbons (l, m, n): Similar to the ¹H NMR, the carbon directly bonded to the ether oxygen (l) is the most deshielded of the alkyl chain. The other carbons of the decane chain will appear in the typical aliphatic region, with slight variations in their chemical shifts due to their distance from the ether linkage.[8]

Experimental Protocol for NMR Spectroscopy

NMR_Protocol A 1. Sample Preparation ~10-20 mg of sample dissolved in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). B 2. Shimming Optimize the magnetic field homogeneity. A->B C 3. ¹H NMR Acquisition Acquire spectrum with sufficient scans for good signal-to-noise. B->C D 4. ¹³C NMR Acquisition Acquire proton-decoupled spectrum. May require longer acquisition time. C->D E 5. Data Processing Fourier transform, phase correction, and baseline correction. D->E F 6. Spectral Analysis Integration, peak picking, and structural assignment. E->F

Caption: Standard workflow for NMR data acquisition and analysis.

  • Solvent Selection: Due to the carboxylic acid groups, the compound's solubility in non-polar solvents like CDCl₃ may be limited. A polar aprotic solvent such as DMSO-d₆ is a good starting choice.

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The experiment should be run on a spectrometer with a field strength of at least 400 MHz for ¹H to achieve good spectral resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the distinct vibrations of its carboxylic acid, ether, aromatic, and aliphatic moieties.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
~2920, ~2850StrongC-H stretchAliphatic (CH₂)
~1680-1710StrongC=O stretchCarboxylic Acid (dimer)
~1600, ~1500MediumC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether
~920Broad, MediumO-H bend (out-of-plane)Carboxylic Acid (dimer)

Causality Behind Predictions:

  • O-H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band from 2500-3300 cm⁻¹. This broadness is due to strong hydrogen bonding, which forms a dimeric structure.

  • C=O Stretch: The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is very strong and sharp, appearing around 1700 cm⁻¹.

  • Aliphatic C-H Stretches: The symmetric and asymmetric stretches of the methylene groups in the decane chain will produce strong, sharp peaks just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The benzene rings will show characteristic C=C stretching bands of medium intensity in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: The aryl ether C-O stretching vibration is typically strong and appears in the fingerprint region, around 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy

IR_Protocol A 1. Sample Preparation Use solid sample directly with an ATR accessory. B 2. Background Scan Acquire a background spectrum of the empty ATR crystal. A->B C 3. Sample Scan Place a small amount of the solid sample on the ATR crystal and acquire the sample spectrum. B->C D 4. Data Processing Automatic background subtraction and display of absorbance/transmittance. C->D

Caption: Workflow for ATR-FTIR data acquisition.

  • Technique: Attenuated Total Reflectance (ATR) is the most convenient method for acquiring an IR spectrum of a solid sample. It requires minimal sample preparation.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place a small amount of the dry, purified solid onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structural features.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The nominal molecular weight of this compound (C₂₄H₃₀O₆) is 414 g/mol . With high-resolution mass spectrometry, the exact mass can be determined. The molecular ion peak may be observed, particularly with soft ionization techniques like Electrospray Ionization (ESI). For Aromatic carboxylic acids, the molecular ion peak is often prominent.[1]

  • Key Fragmentation Pathways: Electron Ionization (EI) would likely induce significant fragmentation. Key fragmentation events would include:

    • Alpha-cleavage at the ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.

    • Cleavage of the ether C-O bond: This would lead to fragments corresponding to the phenoxy-carboxylic acid moiety and the decane chain.

    • Loss of hydroxyl radical (-•OH, M-17) or formic acid (-HCOOH, M-46) from the carboxylic acid group.

    • Fragmentation of the alkyl chain: A series of peaks separated by 14 Da (CH₂) corresponding to the fragmentation of the decane chain.

Experimental Protocol for Mass Spectrometry

MS_Protocol A 1. Sample Preparation Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). B 2. Ionization Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI). A->B C 3. Mass Analysis Separate the ions based on their mass-to-charge ratio (m/z). B->C D 4. Detection Detect the ions to generate the mass spectrum. C->D

Caption: General workflow for mass spectrometry analysis.

  • Ionization Method: Electrospray Ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that is less likely to cause extensive fragmentation, making the molecular ion peak easier to observe. ESI can be run in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily formed at the carboxylic acid sites.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., in methanol or acetonitrile, possibly with a small amount of formic acid for positive mode or ammonia for negative mode to aid ionization).

  • Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum over an appropriate m/z range (e.g., 100-1000).

  • High-Resolution MS: To confirm the elemental composition, it is highly recommended to acquire the data on a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of its constituent structural components. By following the outlined experimental protocols, researchers can obtain high-quality data to confirm the synthesis and purity of this versatile molecule. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous structural elucidation of this compound, which is an essential step for its application in advanced materials and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum for Decane (HMDB0031450). [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum for Decane (HMDB0031450). [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum for 4-Hydroxybenzoic acid (HMDB0000500). [Link]

  • National Institute of Standards and Technology. (n.d.). Decane. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxybenzoic acid. NIST Chemistry WebBook. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Table. [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031450). [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031450). [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,10-Bis(4-carboxyphenoxy)decane for researchers, scientists, and drug development professionals. This document explores the theoretical and practical aspects of the solubility of this compound in common laboratory solvents, outlines detailed experimental protocols for solubility determination, and offers insights into its behavior in various solvent systems.

Introduction to this compound

This compound is a dicarboxylic acid featuring a long aliphatic decane chain flanked by two phenoxy-benzoic acid moieties. Its structure, characterized by both hydrophobic (the decane chain) and polar, hydrogen-bonding capable (the carboxylic acid groups) functionalities, dictates its complex solubility profile. The presence of aromatic rings and ether linkages further influences its interactions with different solvents. Understanding the solubility of this molecule is critical for its application in areas such as the synthesis of metal-organic frameworks (MOFs), polymers, and other advanced materials.

Physicochemical Properties:

PropertyValue
Molecular Formula C24H30O6
Molecular Weight 414.50 g/mol
Melting Point 274 °C
Appearance White to almost white powder or crystal

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several structural features are key to its solubility:

  • Carboxylic Acid Groups: The two terminal carboxylic acid groups are capable of strong hydrogen bonding, both as donors and acceptors. This suggests that polar, protic solvents that can participate in hydrogen bonding would be effective.

  • Aromatic Rings: The benzene rings can engage in π-π stacking and van der Waals interactions, favoring dissolution in aromatic or other nonpolar solvents.

  • Ether Linkages: The ether groups introduce some polarity and can act as hydrogen bond acceptors.

  • Decane Chain: The long aliphatic chain is nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents.

Due to this combination of polar and nonpolar characteristics, this compound is expected to exhibit limited solubility in highly polar protic solvents like water and in very nonpolar solvents like hexane. Its optimal solubility is likely to be found in polar aprotic solvents that can interact with the polar functional groups without the competing hydrogen bonding network of a protic solvent.

Qualitative Solubility Profile

Based on its structural characteristics and information from related aromatic dicarboxylic acids, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents at room temperature. It is important to note that for some aromatic dicarboxylic acids, co-solvent systems may be necessary to achieve significant solubility.[1]

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsolubleThe large hydrophobic decane and aromatic portions of the molecule dominate over the polar carboxylic acid groups.
MethanolPolar ProticSparingly SolubleThe alcohol can hydrogen bond with the carboxylic acids, but the hydrophobic backbone limits solubility.
EthanolPolar ProticSparingly SolubleSimilar to methanol, with slightly better solubility for the nonpolar parts.
AcetonePolar AproticSparingly to Moderately SolubleCan act as a hydrogen bond acceptor for the carboxylic acids.
Dichloromethane (DCM)NonpolarSparingly SolubleMay interact with the aromatic rings and the alkyl chain.
Tetrahydrofuran (THF)Polar AproticModerately SolubleThe ether functionality and its ability to accept hydrogen bonds make it a potentially good solvent.
N,N-Dimethylformamide (DMF)Polar AproticSolubleA common solvent for the synthesis of MOFs using similar linkers, indicating good solubility.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong hydrogen bond acceptor, often used to dissolve complex organic molecules.
HexaneNonpolarInsolubleThe high polarity of the carboxylic acid groups prevents dissolution in this nonpolar alkane.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section details a robust protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (purity >97%)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Supernatant cluster_calculation Solubility Calculation prep1 Weigh excess this compound into a vial. prep2 Add a known volume of the chosen solvent. prep1->prep2 equil Agitate the mixture in a thermostatic shaker at a constant temperature for 24-48 hours. prep2->equil sep1 Allow the suspension to settle. equil->sep1 sep2 Centrifuge to pellet the excess solid. sep1->sep2 analysis1 Carefully withdraw an aliquot of the supernatant. sep2->analysis1 analysis2 Filter the aliquot through a 0.22 µm syringe filter. analysis1->analysis2 analysis3 Dilute the filtered solution with a known volume of solvent. analysis2->analysis3 analysis4 Analyze the concentration using a calibrated HPLC or UV-Vis spectrophotometer. analysis3->analysis4 calc Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor. analysis4->calc

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment.

    • For better separation, centrifuge the vials at a moderate speed for 10-15 minutes.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

  • Concentration Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the filtered sample solution with the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

  • Solubility Calculation:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH: In aqueous or protic solvents, the pH will have a profound effect. At higher pH values, the carboxylic acid groups will deprotonate to form carboxylates. The resulting salt will be significantly more soluble in polar solvents due to ion-dipole interactions.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant. A balance of interactions with both the polar and nonpolar regions of the molecule is required for good solubility.

Conclusion

The solubility of this compound is a complex interplay of its various functional groups and the properties of the solvent. While it is predicted to be most soluble in polar aprotic solvents like DMF and DMSO, experimental verification is crucial for any specific application. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to accurately determine and understand the solubility behavior of this versatile molecule, enabling its effective use in scientific research and development.

References

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. ResearchGate. Available at: [Link]

  • Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Thermal Stability Assessment of Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of 1,10-Bis(4-carboxyphenoxy)decane

Abstract

This compound is a versatile organic linker molecule increasingly utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and high-performance polymers. Its molecular structure, featuring two aromatic carboxylic acid moieties connected by a flexible decane diether linkage, imparts unique properties to the resulting materials. A critical parameter governing its processability and the operational limits of the final products is its thermal stability. This technical guide provides a comprehensive framework for characterizing the thermal properties of this compound. It outlines the fundamental principles and detailed experimental protocols for key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, materials scientists, and drug development professionals seeking to understand and evaluate the thermal behavior of this important compound.

Introduction: The Significance of Thermal Stability

The compound this compound, with the chemical formula C₂₄H₃₀O₆, serves as a fundamental building block in materials science. Its utility in creating polymers and coordination complexes necessitates a thorough understanding of its behavior at elevated temperatures. Thermal stability is not merely an academic curiosity; it is a crucial dataset that dictates:

  • Synthesis Conditions: The maximum temperature at which the molecule can be processed without degradation.

  • Material Performance: The operational temperature range of materials incorporating this linker.

  • Storage and Shelf-Life: The conditions under which the compound remains chemically stable over time.

For materials like polyesters or MOFs, the thermal stability of the organic linker is often the limiting factor for the overall stability of the final product.[1] Therefore, a precise and reliable characterization of the thermal decomposition pathway of this compound is paramount.

Core Analytical Methodologies

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] These methods provide complementary information about mass loss and thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures. For a dicarboxylic acid like this compound, TGA can reveal the onset of decomposition, the temperatures of maximum mass loss rates, and the mass of any residual material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, and glass transitions, which do not necessarily involve a change in mass.[2] For crystalline organic compounds, DSC provides the melting point (Tₘ), an indicator of purity, and the enthalpy of fusion (ΔHfus). It can also reveal solid-solid phase transitions prior to melting.[3]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow for Thermal Stability Analysis

G cluster_prep Sample Preparation cluster_interpretation Data Interpretation & Reporting Prep Obtain high-purity This compound (>97%) Dry Dry sample under vacuum at 60-80°C for 12h to remove solvent/water Prep->Dry TGA Thermogravimetric Analysis (TGA) Dry->TGA ~5-10 mg sample DSC Differential Scanning Calorimetry (DSC) Dry->DSC ~2-5 mg sample Interpret Correlate TGA & DSC data. Identify T_onset, T_peak, T_m TGA->Interpret DSC->Interpret Report Generate comprehensive thermal stability report Interpret->Report

Caption: Workflow for thermal analysis of this compound.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Causality: Ensures the accuracy of measured mass loss and decomposition temperatures.

  • Sample Preparation: Place 5-10 mg of dried, powdered this compound into an alumina or platinum TGA pan. An open pan is used to ensure volatiles can escape freely. Causality: A representative sample size is crucial; too little can lead to measurement inaccuracies, while too much can cause thermal gradients within the sample.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres is recommended to understand the influence of oxygen on the decomposition mechanism.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. Causality: A 10°C/min ramp is a standard rate that balances resolution and experimental time. Slower rates can provide better resolution of complex decomposition events.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum mass loss rate.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. Causality: Ensures accurate measurement of melting points and enthalpies of transition.

  • Sample Preparation: Hermetically seal 2-5 mg of the dried sample in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference. Causality: Hermetic sealing prevents mass loss due to sublimation or early decomposition, which would interfere with the heat flow measurement.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • Equilibrate at 30°C.

      • Ramp from 30°C to a temperature approximately 20°C above the melting point (determined from a preliminary scan) at 10°C/min.

      • Cool to 30°C at 10°C/min.

      • Ramp again from 30°C to the upper temperature at 10°C/min. Causality: The first heating scan reveals the properties of the as-received material. The cooling and second heating scans provide information on recrystallization behavior and the properties of a material with a controlled thermal history.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Determine the melting temperature (Tₘ) from the peak of the endothermic melting event on the second heating scan.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Data Presentation and Interpretation

While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and the known properties of similar molecules.[4][5]

Predicted Thermal Properties

The molecule consists of three distinct parts: two terminal carboxyphenyl groups and a central C₁₀ aliphatic diether chain. This structure suggests a multi-stage decomposition process.

ParameterPredicted Value/BehaviorAnalytical TechniqueSignificance
Melting Point (Tₘ) > 200°CDSCIndicates high crystalline stability due to hydrogen bonding between carboxylic acid groups and aromatic stacking.
Onset of Decomposition (T_onset) ~300 - 350°C (in N₂)TGAThe temperature at which the molecule begins to break down. Likely initiated by decarboxylation or cleavage of the ether linkage.
Peak Decomposition (T_peak) ~350 - 400°C (in N₂)TGA (DTG Curve)The temperature of the most rapid mass loss.
Decomposition in Air vs. N₂ Lower T_onset in airTGAThe presence of oxygen will likely lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.[6]
Hypothetical Thermal Decomposition Pathway

The thermal degradation of this compound in an inert atmosphere is likely to proceed via scission at the weakest bonds. The ether C-O bonds and the bonds within the carboxylic acid groups are probable initial points of fragmentation.[7]

G A This compound HOOC-Ph-O-(CH₂)₁₀-O-Ph-COOH B Initial Scission Step 1: Decarboxylation (-CO₂) A->B Heat (Δ) ~300-350°C D Step 2: Ether Bond Cleavage B->D Concurrent/Sequential C Intermediate Fragments e.g., Phenoxy radicals, aliphatic diradicals E Volatile Products CO₂, H₂O, smaller hydrocarbons C->E F Char Residue Carbonaceous material at high temp. C->F D->C

Sources

An In-depth Technical Guide on the Potential Applications of Long-Chain Dicarboxylate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the ever-evolving landscape of materials science and drug development, the rational design of molecular building blocks is paramount. Among these, long-chain dicarboxylate linkers have emerged as a versatile class of organic molecules, underpinning significant advancements in polymer chemistry, crystal engineering, and nanotechnology. Their inherent flexibility, variable length, and coordinating functional groups provide a rich toolbox for creating materials with tailored properties and functionalities. This guide offers a comprehensive exploration of the synthesis, properties, and diverse applications of these remarkable linkers, intended for researchers, scientists, and professionals in drug development seeking to harness their potential.

Introduction to Long-Chain Dicarboxylate Linkers

Long-chain dicarboxylic acids (LCDAs) are aliphatic molecules possessing two carboxylic acid functional groups (-COOH) separated by a long hydrocarbon chain, typically containing 12 or more carbon atoms.[1] These molecules serve as pivotal "linkers" or "struts" in the construction of larger molecular architectures. Their significance lies in the unique combination of structural features they offer:

  • Length and Flexibility: The extended aliphatic chain imparts a degree of conformational freedom, allowing for the formation of dynamic and responsive materials.[2][3]

  • Coordinating End Groups: The terminal carboxylate groups readily coordinate with metal ions, forming the basis for the assembly of metal-organic frameworks (MOFs) and coordination polymers.[4][5]

  • Tunability: The chain length can be precisely controlled during synthesis, enabling the fine-tuning of the resulting material's properties, such as pore size and mechanical characteristics.[6][7]

This guide will delve into the synthesis of these linkers and their profound impact on the fields of polymer science and metal-organic materials.

Synthesis of Long-Chain Dicarboxylate Linkers

The accessibility of high-purity long-chain dicarboxylate linkers is crucial for their application. Both chemical and biotechnological routes are employed for their production.

Chemical Synthesis

Traditional chemical synthesis often involves multi-step processes, which can be costly and generate byproducts, especially for very long chains.[8] However, methods have been developed for the high-yield and high-purity synthesis of specific LCDAs. For instance, α,ω-dicarboxylic acids can be generated from unsaturated fatty acid esters through processes like isomerizing alkoxycarbonylation.[9] Subsequent reduction of the resulting diesters can yield the corresponding diols, which can be further converted to diamines, expanding the range of available long-chain monomers.[9]

Biotechnological Production

Biotechnological approaches offer a more sustainable and environmentally friendly alternative for producing LCDAs from renewable resources like plant oils.[1] Certain yeast species, such as those from the genus Candida, can convert fatty acids into dicarboxylic acids via ω-oxidation.[1] This process involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid.[1] A key challenge in this approach is preventing the degradation of the formed dicarboxylic acids through the competing β-oxidation pathway.[1] Genetic engineering of microorganisms, such as targeted gene knockouts of the β-oxidation pathway, is a promising strategy to enhance the yield of LCDAs.[1]

The following diagram illustrates the general biochemical pathway for the microbial production of long-chain dicarboxylic acids.

Biotechnological_Synthesis Fatty_Acids Fatty Acids (from Plant Oils) Omega_Oxidation ω-Oxidation (Enzymatic Reactions) Fatty_Acids->Omega_Oxidation LCDAs Long-Chain Dicarboxylic Acids Omega_Oxidation->LCDAs Beta_Oxidation β-Oxidation (Degradation Pathway) LCDAs->Beta_Oxidation Metabolic_Products Metabolic Products Beta_Oxidation->Metabolic_Products

Caption: Biotechnological synthesis of long-chain dicarboxylic acids.

Applications in Polymer Science

Long-chain dicarboxylate linkers are valuable monomers for the synthesis of high-performance polymers such as polyamides and polyesters.[8][9] The incorporation of these long, flexible chains into the polymer backbone can significantly influence the material's properties.

Polyamides and Polyesters

The polycondensation of long-chain dicarboxylic acids with diamines or diols yields polyamides (nylons) and polyesters, respectively.[9] These polymers often exhibit properties comparable to traditional thermoplastics.[9] The long methylene segments introduced by the dicarboxylate linker can impart a high degree of crystallinity, leading to high melting points.[9] For example, polyesters prepared from C19 and C23 dicarboxylic acids have shown melting points in the range of typical thermoplastics.[9]

Influence on Polymer Properties

The length of the dicarboxylate linker plays a crucial role in determining the final properties of the polymer. An increase in the aliphatic chain length of the dicarboxylic acid component in esters used as plasticizers has been shown to enhance their plasticizing effect.[10] This leads to an expanded temperature range for the highly elastic state and reduced viscosity of polymer melts.[10] In polyesters, longer dicarboxylic acid chain lengths generally lead to an increase in the melting temperature.[11]

The table below summarizes the effect of dicarboxylic acid chain length on the melting temperature of polyesters synthesized with 1,4-butanediol.[11]

Dicarboxylic Acid Chain LengthPolymer DesignationMelting Temperature (°C)
C4 (Succinic Acid)PE-4,4112
C6 (Adipic Acid)PE-4,658
C8 (Suberic Acid)PE-4,862
C10 (Sebacic Acid)PE-4,1065
C12 (Dodecanedioic Acid)PE-4,1275

Data adapted from reference[11].

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of long-chain dicarboxylate linkers has been particularly transformative in the field of crystal engineering, leading to the development of a vast array of metal-organic frameworks (MOFs) and coordination polymers (CPs) with unique structures and functionalities.[4][6]

Structural Diversity

The flexibility and length of long-chain dicarboxylate linkers allow for the formation of diverse network topologies, ranging from one-dimensional chains to complex three-dimensional frameworks.[4][12] The coordination geometry of the metal ions and the conformational freedom of the linker collectively dictate the final structure.[13] For instance, the reaction of metal salts with dicarboxylate linkers under hydrothermal conditions can yield a variety of structures, including 1D zigzag chains, 2D layers, and 3D frameworks.[12][14]

The following diagram illustrates the assembly of a generic 2D MOF from metal nodes and linear dicarboxylate linkers.

Caption: Schematic of 2D MOF assembly.

Flexible MOFs: Breathing and Swelling Phenomena

A particularly fascinating application of long-chain dicarboxylate linkers is in the construction of flexible MOFs, also known as "soft porous crystals."[2][3] These materials can undergo reversible structural transformations in response to external stimuli such as temperature, pressure, and the presence of guest molecules.[3] This dynamic behavior, often referred to as "breathing" or "swelling," is a direct consequence of the conformational flexibility of the long-chain linkers.[2] This property is highly desirable for applications in gas storage and separation, where the framework can adapt to accommodate specific guest molecules.[3]

Catalysis

The porous nature and high surface area of MOFs make them excellent candidates for heterogeneous catalysis.[4] MOFs constructed from dicarboxylate linkers have been shown to be effective and recyclable catalysts for various organic reactions.[4][15] For example, a zinc(II)-based coordination polymer has demonstrated catalytic activity in the Henry reaction.[4] The catalytic sites can be the metal nodes themselves or functional groups incorporated into the linker. The tunability of the linker allows for the optimization of the catalytic performance.[16][17]

Drug Delivery

The development of biocompatible MOFs for drug delivery is a rapidly growing area of research.[18][19] Long-chain dicarboxylate linkers derived from endogenous molecules or those with low toxicity profiles are particularly attractive for this application.[20] The porous structure of these MOFs allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner.[18] The biodegradability of the MOF is also a critical factor, and the choice of both the metal and the organic linker is crucial for ensuring that the framework can be safely metabolized and excreted.[20] The use of biocompatible precursors is essential for minimizing the toxicity of the overall system.[19][20]

Experimental Protocols

Representative Synthesis of a 2D Zn-based MOF

This protocol describes a general solvothermal method for the synthesis of a two-dimensional MOF using a linear dicarboxylate linker, adapted from the principles described in the literature.[21][22]

Materials:

  • Zinc(II) salt (e.g., Zinc Nitrate Hexahydrate)

  • Linear dicarboxylic acid (e.g., Benzene-1,4-dicarboxylic acid - BDC)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reaction vessel (e.g., Teflon-lined stainless steel autoclave)

Procedure:

  • In a glass vial, dissolve the zinc(II) salt and the dicarboxylic acid linker in DMF in a specific molar ratio (e.g., 1:1).

  • Sonicate the mixture for a few minutes to ensure complete dissolution.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) and maintain this temperature for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a low-temperature oven.

Characterization: The structure and properties of the synthesized MOF can be characterized by various techniques, including:

  • Single-crystal X-ray diffraction to determine the crystal structure.

  • Powder X-ray diffraction (PXRD) to confirm phase purity.

  • Thermogravimetric analysis (TGA) to assess thermal stability.

  • Gas adsorption measurements to determine porosity and surface area.

The following diagram outlines the experimental workflow for the synthesis and characterization of a MOF.

MOF_Synthesis_Workflow Start Start Mixing Mix Metal Salt and Dicarboxylate Linker in Solvent Start->Mixing Solvothermal Solvothermal Reaction (Autoclave, Heat) Mixing->Solvothermal Crystallization Crystallization Solvothermal->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying Filtration->Drying Characterization Characterization (XRD, TGA, etc.) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for MOF synthesis.

Conclusion and Future Outlook

Long-chain dicarboxylate linkers are undeniably a cornerstone in the design of advanced materials. Their inherent properties of length, flexibility, and coordinating ability have enabled the creation of novel polymers, coordination polymers, and metal-organic frameworks with tailored functionalities. The ongoing research into sustainable, bio-based production methods for these linkers will further enhance their appeal and accessibility.[8] The future of this field lies in the continued exploration of new linker designs and their integration into multi-functional materials for applications in catalysis, separations, sensing, and medicine. The ability to precisely control the structure and dynamics of materials at the molecular level, facilitated by these versatile linkers, promises a future of innovation and discovery.

References

  • Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB. (n.d.). Retrieved from [Link]

  • Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters - KOPS. (n.d.). Retrieved from [Link]

  • Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters | ACS Sustainable Chemistry & Engineering. (2025). Retrieved from [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties | Inorganic Chemistry - ACS Publications. (2022). Retrieved from [Link]

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization - PubMed. (2020). Retrieved from [Link]

  • Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization - MDPI. (n.d.). Retrieved from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - MDPI. (n.d.). Retrieved from [Link]

  • Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00101J. (2014). Retrieved from [Link]

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC. (n.d.). Retrieved from [Link]

  • Two-dimensional metal-organic frameworks containing linear dicarboxylates. (n.d.). Retrieved from [Link]

  • Exploring the formation of coordination polymers based on dicarboxylic ligands derived from fluorene and their adsorption abilities - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Tuning the structure and function of metal–organic frameworks via linker design. (2014). Retrieved from [Link]

  • Long-term biocompatibility results of synthesized MOFs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Two-dimensional metal-organic frameworks containing linear dicarboxylates - PubMed. (2006). Retrieved from [Link]

  • Metal–organic frameworks based on multicarboxylate linkers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes - MDPI. (n.d.). Retrieved from [Link]

  • Some common organic linkers used in MOF synthesis. a Carboxylate... - ResearchGate. (n.d.). Retrieved from [Link]

  • Sequential Linker Installation in Metal–Organic Frameworks - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, structures and properties of two carboxylate-bridged coordination polymers with linear and ladder chain motifs - ResearchGate. (2025). Retrieved from [Link]

  • Guiding the rational design of biocompatible metal-organic frameworks for drug delivery | Materials Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved from [Link]

  • Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker - PubMed. (2020). Retrieved from [Link]

  • Don't call them stiff: Metal organic frameworks show unexpected flexibility - Phys.org. (2015). Retrieved from [Link]

  • Biocompatible metal–organic frameworks for the storage and therapeutic delivery of hydrogen sulfide - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB01044A. (2021). Retrieved from [Link]

  • Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing). (2014). Retrieved from [Link]

  • Metal–organic frameworks based on multicarboxylate linkers - UQ eSpace. (n.d.). Retrieved from [Link]

  • Sequential Linker Installation in Metal–Organic Frameworks - ACS Publications. (n.d.). Retrieved from [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry - ACS Publications. (2022). Retrieved from [Link]

  • (PDF) Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - ResearchGate. (n.d.). Retrieved from [Link]

  • Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed. (n.d.). Retrieved from [Link]

  • Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed. (n.d.). Retrieved from [Link]

  • Hydrophobic Metal–Organic Frameworks Enable Superior High-Pressure Ammonia Storage through Geometric Design | Journal of the American Chemical Society. (2026). Retrieved from [Link]

  • Characterization and engineering of branched short-chain dicarboxylate metabolism in Pseudomonas reveals resistance to fungal 2-hydroxyparaconate - PubMed Central. (n.d.). Retrieved from [Link]

  • ACS Applied Polymer Materials Ahead of Print - ACS Publications. (n.d.). Retrieved from [Link]

  • Cell Catalysis of Citrate to Itaconate by Engineered Halomonas bluephagenesis - PubMed. (2021). Retrieved from [Link]

  • Fusion protein linkers: property, design and functionality - PubMed - NIH. (n.d.). Retrieved from [Link]

Sources

The Keystone of Adaptable Nanostructures: 1,10-Bis(4-carboxyphenoxy)decane as a Premier Flexible Organic Linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of crystal engineering and advanced materials, the design of metal-organic frameworks (MOFs) and coordination polymers with dynamic, responsive properties is a paramount objective. These "smart" materials, capable of altering their structure in response to external stimuli, hold immense promise in fields ranging from gas storage and separation to targeted drug delivery. At the heart of these adaptable frameworks lies the organic linker, the molecular bridge that dictates the ultimate architecture and functionality of the material. Among the diverse array of linkers, 1,10-bis(4-carboxyphenoxy)decane has emerged as a linker of significant interest due to the inherent flexibility of its long aliphatic chain. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its application in the synthesis of dynamic coordination polymers, offering field-proven insights for researchers in materials science and drug development.

The Molecular Architect's Tool: Understanding this compound

This compound is a dicarboxylic acid organic linker characterized by two terminal 4-carboxyphenoxy groups interconnected by a flexible decane (-(CH₂)₁₀-) chain. This unique molecular structure imparts a combination of rigidity from the aromatic rings and significant conformational freedom from the aliphatic spacer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₀O₆
Molecular Weight 414.5 g/mol
IUPAC Name 4-[10-(4-carboxyphenoxy)decoxy]benzoic acid
Melting Point 274 °C (lit.)
Appearance White to almost white powder or crystal

The terminal carboxylic acid groups serve as the primary coordination sites for metal ions or clusters, forming the nodes of the resulting framework. The critical feature, however, is the long decane chain. Unlike rigid linkers that lead to static and predictable framework topologies, the conformational flexibility of the decane chain allows the resulting coordination polymer to adapt its structure in response to various stimuli, such as the inclusion of guest molecules or changes in temperature. This dynamic behavior is a key attribute for applications requiring controlled release or selective adsorption.

The Art of Synthesis: From Linker to Framework

The construction of coordination polymers using flexible linkers like this compound is typically achieved through solvothermal or hydrothermal synthesis. These methods involve the reaction of the organic linker with a metal salt in a high-boiling point solvent at elevated temperatures and pressures. The choice of solvent, temperature, and reaction time can significantly influence the final crystal structure and properties of the material.

Synthesis of the Flexible Linker: this compound

While commercially available, understanding the synthesis of the linker itself provides valuable insight into its purity and potential functionalization. A common synthetic route involves a Williamson ether synthesis:

Experimental Protocol: Synthesis of this compound

  • Reactants:

    • 4-Hydroxybenzoic acid

    • 1,10-Dibromodecane

    • A suitable base (e.g., potassium carbonate, sodium hydroxide)

    • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetone)

  • Procedure: a. Dissolve 4-hydroxybenzoic acid and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to a temperature that ensures dissolution but is below the boiling point of the solvent. c. Slowly add a solution of 1,10-dibromodecane in the same solvent to the reaction mixture. d. Reflux the reaction mixture for a specified period (typically several hours to a day), monitoring the progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product. f. Filter the precipitate, wash it thoroughly with water, and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials. g. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: The use of a strong base is crucial to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide ion which is a potent nucleophile. The polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base while not strongly solvating the nucleophile. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Solvothermal Synthesis of a Flexible Coordination Polymer

The true utility of this compound is realized in the synthesis of coordination polymers. The following protocol outlines a general procedure for the synthesis of a zinc-based coordination polymer.

Experimental Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer

  • Reactants:

    • This compound (H₂L)

    • A zinc(II) salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

    • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

    • Optionally, a modulator such as benzoic acid to control crystal growth.

  • Procedure: a. In a glass vial, dissolve this compound and the zinc(II) salt in the chosen solvent. The molar ratio of linker to metal can be varied to influence the final structure. b. If using a modulator, add it to the solution. c. Seal the vial tightly and place it in a programmable oven. d. Heat the vial to a specific temperature (typically between 80°C and 150°C) and hold it at that temperature for a set period (e.g., 24-72 hours). e. Allow the oven to cool down slowly to room temperature. f. Collect the resulting crystals by filtration, wash them with fresh solvent, and dry them under vacuum or in a desiccator.

Self-Validating System: The success of the synthesis is validated through characterization techniques. Powder X-ray diffraction (PXRD) confirms the crystallinity and phase purity of the product. Thermogravimetric analysis (TGA) determines the thermal stability and the presence of solvent molecules within the framework. Single-crystal X-ray diffraction, if suitable crystals are obtained, provides the definitive crystal structure.

Structural Dynamics and Functional Implications

The flexibility of the decane chain in this compound allows the resulting coordination polymers to exhibit dynamic structural transformations. This "breathing" or "gate-opening" behavior is often triggered by the adsorption and desorption of guest molecules.

G cluster_0 Framework State cluster_1 Stimulus Closed_Pores Closed/Narrow Pores (Guest-Free State) Guest_Adsorption Guest Molecule Adsorption Open_Pores Open Pores (Guest-Loaded State) Guest_Desorption Guest Molecule Desorption Open_Pores->Guest_Desorption Reverts Framework Guest_Adsorption->Open_Pores Induces Conformational Change Guest_Desorption->Closed_Pores

Caption: Conformational flexibility of the linker enabling dynamic pore structures.

This structural adaptability is crucial for applications in drug delivery. A drug molecule can be loaded into the framework when the pores are in an "open" state and then released in a controlled manner as the framework responds to a biological stimulus (e.g., a change in pH or the presence of specific biomolecules), causing the pores to "close" or the framework to disassemble. The hydrophobic nature of the decane chain can also be advantageous for encapsulating hydrophobic drug molecules.

Characterization of Flexible Frameworks

A thorough characterization is essential to understand the structure-property relationships of coordination polymers synthesized with this compound.

Table 2: Key Characterization Techniques

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction Precise atomic arrangement, bond lengths, bond angles, and crystal packing.
Powder X-ray Diffraction (PXRD) Phase purity, crystallinity, and structural changes upon guest exchange.
Thermogravimetric Analysis (TGA) Thermal stability and solvent content.
Gas Sorption Analysis Porosity, surface area, and pore size distribution.
Nuclear Magnetic Resonance (NMR) Confirmation of the linker structure and purity.
Infrared (IR) Spectroscopy Presence of functional groups and coordination of carboxylates to the metal center.

G cluster_0 Synthesis Workflow cluster_1 Characterization A Reactants (Linker, Metal Salt, Solvent) B Solvothermal/Hydrothermal Reaction A->B C Crystal Formation B->C D Isolation & Washing C->D E Structural Analysis (SCXRD, PXRD) D->E F Property Analysis (TGA, Gas Sorption) D->F

Caption: A typical workflow for the synthesis and characterization of coordination polymers.

Future Perspectives and Applications

The use of this compound as a flexible linker is a promising strategy for the design of next-generation functional materials. In the realm of drug development, the ability to create frameworks with tunable porosity and controlled release kinetics is of paramount importance. The long, flexible decane chain offers a unique handle to modulate these properties. Future research may focus on:

  • Functionalization of the linker: Introducing additional functional groups onto the aromatic rings or the aliphatic chain to enhance drug loading capacity or to introduce specific targeting moieties.

  • Mixed-linker systems: Combining this compound with rigid linkers to create frameworks with even more complex and controllable dynamic behaviors.

  • Biocompatibility and toxicity studies: Thoroughly evaluating the in vitro and in vivo safety profiles of materials synthesized with this linker to pave the way for clinical applications.

References

  • PubChem. This compound. [Link]

An In-Depth Technical Guide to 1,10-Bis(4-carboxyphenoxy)decane: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1,10-Bis(4-carboxyphenoxy)decane, a molecule of significant interest in the fields of materials science and supramolecular chemistry. We will delve into its discovery, detail its synthesis, explore its physicochemical properties, and discuss its applications, particularly in the realms of liquid crystals and advanced polymers. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile compound.

Introduction: A Molecule Bridging Rigidity and Flexibility

This compound, with the chemical formula C24H30O6, is a dicarboxylic acid featuring a long, flexible decamethylene spacer connecting two rigid p-carboxyphenoxy units.[1][2] This unique architecture, combining a flexible aliphatic chain with aromatic moieties, imparts valuable properties that make it a key building block in the design of advanced materials. The interplay between the flexible spacer and the rigid terminal groups allows for the formation of ordered structures, such as those found in liquid crystals and specific polymer architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in material design.

PropertyValueSource
Molecular Formula C24H30O6[1][2]
Molecular Weight 414.5 g/mol [1]
CAS Number 74774-61-1[1][2]
Appearance White to almost white powder/crystal[2]
Melting Point 274 °C (lit.)[1]
Purity >97.0% (Typical)[2]
Synonyms p,p'-Dicarboxy-1,10-diphenoxydecane[1][2]

Synthesis of this compound: A Classic Approach

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by reacting a salt of 4-hydroxybenzoic acid with 1,10-dibromodecane.

The overall reaction can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Reaction Reaction 4-Hydroxybenzoic_acid->Reaction Deprotonation 1,10-Dibromodecane 1,10-Dibromodecane 1,10-Dibromodecane->Reaction Nucleophilic Attack Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound:

Materials:

  • 4-Hydroxybenzoic acid

  • 1,10-Dibromodecane

  • Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

  • Ethanol or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

Procedure:

  • Deprotonation of 4-Hydroxybenzoic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol or DMF. Add a stoichiometric amount of a base, like potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide salt. The choice of base and solvent can influence the reaction rate and yield.

  • Nucleophilic Substitution: To the solution of the phenoxide salt, add 1,10-dibromodecane dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the Williamson ether synthesis. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then dissolved in water and acidified with hydrochloric acid to precipitate the dicarboxylic acid. The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.

Applications in Advanced Materials

The unique molecular structure of this compound makes it a valuable component in the design of various functional materials.

Liquid Crystals

The combination of a rigid aromatic core and a flexible aliphatic spacer is a common motif in the design of thermotropic liquid crystals. The decamethylene chain in this compound provides the necessary flexibility for the molecules to self-organize into ordered, fluid phases upon heating. These materials can exhibit various mesophases, such as nematic and smectic phases, depending on the overall molecular architecture when incorporated into larger structures. The dicarboxylic acid functionality allows for its use as a monomer in the synthesis of liquid crystalline polymers.

LC_Application Monomer This compound Polymerization Polymerization (e.g., with a diol) Monomer->Polymerization LC_Polymer Liquid Crystalline Polymer Polymerization->LC_Polymer Mesophase Formation of Mesophases (Nematic, Smectic) LC_Polymer->Mesophase

Caption: Role of this compound in forming liquid crystalline polymers.

Polyesters and Polyamides

The two carboxylic acid groups in this compound make it an ideal monomer for the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. The incorporation of the flexible decamethylene spacer into the polymer backbone can impart properties such as increased flexibility, lower melting points, and improved processability compared to polymers made from purely rigid monomers. These characteristics are desirable in applications such as high-performance fibers, engineering plastics, and biodegradable polymers. For instance, polyesters derived from 1,10-decanediol have been investigated for their thermal and mechanical properties.[3][4]

Supramolecular Chemistry and Self-Assembly

The ability of the carboxylic acid groups to form strong hydrogen bonds makes this compound a valuable building block in supramolecular chemistry. These directional hydrogen bonds can drive the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. The long aliphatic chain also plays a crucial role in these assemblies, influencing the packing and overall architecture of the resulting supramolecular structures.

Conclusion

This compound stands out as a molecule with a carefully balanced architecture of rigidity and flexibility. Its straightforward synthesis via the Williamson ether reaction and its versatile chemical functionality make it a key component in the development of advanced materials. From the ordered phases of liquid crystals to the tailored properties of polyesters and the intricate designs of supramolecular assemblies, this compound continues to be a subject of interest for materials scientists and chemists. Further research into its derivatives and their applications holds the promise of new and innovative materials with tailored functionalities.

References

  • Synthesis of α-(dimethylphosphinyl-methylenoxy)-alkan-ω-ols and α,ω-bis(dimethylphosphinylmethylenoxy) alkanes. J-Global. Available at: [Link]

  • SYNTHESIS OF α-(DIMETHYLPHOSPHINYL-METHYLENOXY)-ALKAN-ω-OLS AND α, ω-BIS(DIMETHYLPHOSPHINYL-METHYLENOXY) ALKANES. ResearchGate. Available at: [Link]

  • Synthesis and characterization of bio‐based polyesters derived from 1,10‐decanediol. ResearchGate. Available at: [Link]

  • The synthetic route to 1,10‐decanediol‐based polyesters. ResearchGate. Available at: [Link]

Sources

Methodological & Application

synthesis of metal-organic frameworks using 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Application of Metal-Organic Frameworks Utilizing 1,10-Bis(4-carboxyphenoxy)decane for Advanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Flexible MOFs in Therapeutic Delivery

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high porosity, tunable pore size, and large surface area make them exceptional candidates for various applications, including gas storage, catalysis, and, notably, drug delivery.[2][3][4][5] The choice of the organic linker is crucial in dictating the final properties of the MOF.[6] The use of long, flexible linkers, such as this compound, introduces dynamic behavior into the framework, which can be advantageous for encapsulating large therapeutic molecules and controlling their release.[7]

The flexible decane chain in this compound allows the resulting MOF structure to adapt to guest molecules of varying sizes and conformations, potentially leading to higher drug loading capacities and more sophisticated release mechanisms.[7][8] This application note provides a comprehensive guide to the synthesis, characterization, and application of MOFs based on this flexible dicarboxylate linker, with a specific focus on their use as a platform for controlled drug delivery. The protocols provided herein are designed as a robust starting point for research and development in this exciting area.

I. Synthesis of a Flexible MOF: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[8] It involves heating the reactants in a sealed vessel, allowing for the formation of crystalline materials that may not be accessible under ambient conditions. The following protocol outlines a representative synthesis of a zinc-based MOF using this compound. Zinc is often chosen for biomedical applications due to its relatively low toxicity.[3]

Materials and Equipment
Reagents Equipment
This compound (Linker)20 mL Scintillation vials or Teflon-lined autoclave
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)Programmable laboratory oven
N,N-Dimethylformamide (DMF) (Solvent)Centrifuge
Ethanol (Solvent for washing)Sonicator
Chloroform (Solvent for washing)Vacuum oven or desiccator
Deionized WaterAnalytical balance
Detailed Synthesis Protocol
  • Preparation of the Reaction Mixture:

    • In a 20 mL glass scintillation vial, dissolve 45.8 mg (0.1 mmol) of this compound in 10 mL of DMF. Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the linker.

    • To this solution, add 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate. The 1:1 molar ratio of linker to metal is a common starting point for MOF synthesis.[6]

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable laboratory oven.

    • Heat the oven to 100 °C at a rate of 5 °C/min.

    • Maintain the temperature at 100 °C for 24 hours. This allows for the slow growth of well-defined crystals.

  • Isolation and Purification of the MOF:

    • After 24 hours, turn off the oven and allow it to cool down to room temperature naturally. Crystalline product should be visible at the bottom of the vial.

    • Decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial and sonicate for 10 minutes to wash the product.

    • Separate the solid product by centrifugation at 8000 rpm for 10 minutes. Decant the supernatant.

    • Repeat this washing step with DMF two more times.

    • To exchange the high-boiling point DMF solvent, subsequently wash the product with 10 mL of ethanol three times, following the same sonication and centrifugation procedure.

  • Activation of the MOF:

    • After the final ethanol wash, the product is "activated" to remove residual solvent molecules from the pores.

    • Transfer the solid product to a clean vial and heat it under vacuum at 120 °C for 12 hours.

    • The resulting fine white powder is the activated MOF, ready for characterization and use.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_activation Activation Dissolve_Linker Dissolve Linker in DMF Add_Metal_Salt Add Zinc Nitrate Dissolve_Linker->Add_Metal_Salt Solvothermal Solvothermal Synthesis (100°C, 24h) Add_Metal_Salt->Solvothermal Cooling Cool to Room Temp Solvothermal->Cooling Wash_DMF Wash with DMF (3x) Cooling->Wash_DMF Wash_Ethanol Wash with Ethanol (3x) Wash_DMF->Wash_Ethanol Activation Activate under Vacuum (120°C, 12h) Wash_Ethanol->Activation

Caption: Solvothermal synthesis workflow for a flexible MOF.

II. Physicochemical Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.[9][10]

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A distinct diffraction pattern different from the starting materials, indicating the formation of a new crystalline phase.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Uniformly shaped crystals, providing insight into the quality of the synthesis.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and confirm the removal of solvent molecules after activation.A weight loss step corresponding to the removal of coordinated solvent, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers.A shift in the characteristic C=O stretching frequency of the carboxylic acid group upon coordination to the zinc ions.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF.A Type I or IV isotherm, characteristic of microporous or mesoporous materials, respectively, yielding a high surface area.

III. Application in Drug Delivery: Loading and Release Studies

The high porosity and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[4][11][12] The following protocols describe the loading of a model anticancer drug, 5-Fluorouracil (5-FU), and its subsequent in-vitro release.

Protocol for Drug Loading (Impregnation Method)
  • Preparation of Drug Solution:

    • Prepare a stock solution of 5-Fluorouracil (5-FU) at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of ethanol and water).

  • Impregnation:

    • Disperse 20 mg of the activated MOF in 5 mL of the 5-FU solution.

    • Stir the suspension at room temperature for 24 hours in the dark to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation of Drug-Loaded MOF:

    • Centrifuge the suspension at 8000 rpm for 10 minutes to collect the solid.

    • Carefully collect the supernatant for analysis.

    • Wash the solid product briefly with a small amount of ethanol to remove surface-adsorbed drug molecules.

    • Dry the drug-loaded MOF under vacuum at room temperature.

  • Quantification of Drug Loading:

    • The amount of loaded drug can be determined by measuring the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy at its λ_max (around 265 nm).

    • The drug loading capacity and encapsulation efficiency can be calculated using the following formulas:

      • Loading Capacity (%) = (Mass of drug in MOF / Mass of drug-loaded MOF) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in MOF / Initial mass of drug) x 100

Protocol for In-Vitro Drug Release Study
  • Preparation of Release Medium:

    • Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Release Experiment:

    • Disperse 10 mg of the 5-FU-loaded MOF in 20 mL of the PBS solution in a dialysis bag (with an appropriate molecular weight cut-off).

    • Place the dialysis bag in a larger beaker containing 100 mL of fresh PBS solution.

    • Keep the setup at 37 °C with gentle stirring.

  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the release medium from the beaker and replace it with 2 mL of fresh PBS to maintain sink conditions.

    • Analyze the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Drug Delivery Mechanism Diagram

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF (Porous) Drug_Loaded_MOF Drug-Loaded MOF Activated_MOF->Drug_Loaded_MOF Drug_Solution Drug Solution Drug_Solution->Drug_Loaded_MOF Physiological_Env Physiological Environment (PBS, pH 7.4, 37°C) Drug_Loaded_MOF->Physiological_Env Introduction into Body Released_Drug Released Drug Physiological_Env->Released_Drug Degraded_MOF Degraded MOF Physiological_Env->Degraded_MOF

Caption: Conceptual diagram of drug loading and release from the MOF.

IV. Conclusion and Future Perspectives

The use of the flexible linker this compound offers a promising avenue for the development of novel MOFs with dynamic structures tailored for advanced drug delivery applications. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and evaluation of these materials. The inherent flexibility of the linker may allow for the encapsulation of a wide range of therapeutic agents, from small molecules to larger biologics. Future work should focus on optimizing the synthesis conditions to control crystal size and morphology, exploring the loading of different drugs, and conducting in-vivo studies to assess the biocompatibility and therapeutic efficacy of these innovative drug delivery systems.

References

  • ResearchGate. Common strategies for loading MOFs with drugs. Available at: [Link]

  • Hernandez, D., & McManus, G. (n.d.). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. Available at: [Link]

  • Schneemann, A., et al. (2014). Flexible metal–organic frameworks. Chemical Society Reviews, 43(16), 6062-6096. DOI:10.1039/C4CS00101J
  • Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.).
  • Ciopec, M., et al. (2021). Metal-organic frameworks for advanced drug delivery. Frontiers in Chemistry, 9, 748118.
  • ResearchGate. Methods for drug loading in MOFs (Wang et al., 2018). Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. Pharmaceutics, 16(10), 1435.
  • Li, P., et al. (2018). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society, 140(27), 8562–8569.
  • Gapsari, F., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 2(2), 118-189.
  • Li, Z., et al. (2019). Metal-Organic Frameworks as Potential Drug Carriers. Expert Opinion on Drug Delivery, 16(4), 347-363.
  • Czaja, A. U., et al. (2025). Synthesis, properties and prospective medical applications of metal-organic frameworks. Chemical and Process Engineering, 46(2).
  • Servalli, M., & Moghadam, P. Z. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
  • Kreno, L. E., et al. (2014). Crystalline Metal-Organic Frameworks (MOFs): Synthesis, Structure and Function.
  • Zhang, Y., et al. (2020). Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy.
  • Motkuri, R. K., et al. (2015). Metal-organic frameworks – synthesis and applications. In Industrial Catalysis and Separations - Innovations for Process Intensification (pp. 61-103). Apple Academic Press.
  • Synthesis of Metal-Organic Frameworks (MOFs) and their Biological and Energetic Applications: A mini review. (2025).
  • Wang, S., & Gu, Z. (2019). Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications.
  • Abid, H. R., et al. (2024). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon, 10(1), e23840.
  • Li, B., et al. (2019). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Chemical Science, 10(13), 3949-3955.
  • Abid, H. R., et al. (2024). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon, 10(1), e23840.
  • Rocha, K. L. A., et al. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Research Square.
  • Depaoli, G., et al. (2025). Synthesis and structural characterisation of CuII-based MOFs constructed by combining functionalised 1,4-bis(1H-imidazol-1-Yl)
  • O'Dowd, C., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Molecules, 30(9), 1953.

Sources

Application Note & Protocols: Polymerization of 1,10-Bis(4-carboxyphenoxy)decane for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of polymers using 1,10-bis(4-carboxyphenoxy)decane as a key monomer. Primarily focusing on the synthesis of polyanhydrides through melt polycondensation, these protocols are designed for researchers in materials science, drug delivery, and polymer chemistry. We delve into the mechanistic rationale behind the procedural steps, offer comprehensive characterization techniques, and discuss the significance of this monomer in creating biodegradable polymers for biomedical applications.

Introduction: The Significance of this compound

This compound is an aromatic dicarboxylic acid monomer distinguished by its molecular structure, which combines rigid phenoxy groups with a flexible ten-carbon aliphatic chain. This unique combination imparts a balance of hydrophobicity and structural integrity to the resulting polymers. Its IUPAC name is 4-[10-(4-carboxyphenoxy)decoxy]benzoic acid[1]. The presence of two terminal carboxylic acid groups makes it an ideal building block for step-growth polymerization, leading to the formation of high-molecular-weight polyesters and, most notably, polyanhydrides.

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding characteristics, which allows for a near zero-order release kinetic of encapsulated therapeutic agents.[2][3] This property has made them highly valuable in the field of controlled drug delivery, famously exemplified by Gliadel® wafers for the treatment of brain cancer.[2] The polymerization of this compound is a critical process in developing novel biomaterials with tunable degradation rates and mechanical properties for such advanced applications.

Below is the chemical structure of the monomer:

Caption: Structure of this compound.

Monomer Properties
PropertyValueSource
Molecular Formula C₂₄H₃₀O₆[1]
Molecular Weight 414.5 g/mol [1]
Melting Point ~274 °C[4]
CAS Number 74774-61-1[1]
Appearance White to off-white powderN/A

Core Methodology: Polyanhydride Synthesis via Melt Polycondensation

The most robust and widely used method for synthesizing high molecular weight polyanhydrides from dicarboxylic acid monomers is melt polycondensation.[2] This technique avoids the use of solvents at the polymerization stage, which simplifies purification and reduces environmental impact. The process is typically performed in two critical stages: the formation of an acetylated prepolymer and the subsequent melt polymerization under high vacuum.

Workflow cluster_0 Stage 1: Prepolymer Synthesis cluster_1 Stage 2: Melt Polycondensation Monomer This compound Reflux Reflux to Activate Carboxylic Acids Monomer->Reflux AceticAnhydride Acetic Anhydride (Excess) AceticAnhydride->Reflux Vacuum1 Vacuum Distillation to Remove Excess Acetic Anhydride & Acetic Acid Reflux->Vacuum1 Prepolymer Isolated Acetic Anhydride Prepolymer Vacuum1->Prepolymer Heating Heat Prepolymer (e.g., 180°C) Prepolymer->Heating Transfer to Reaction Vessel Polymerization Polymerization Occurs (Acetic Anhydride is Removed) Heating->Polymerization Vacuum2 Apply High Vacuum (<1 mmHg) with Stirring Vacuum2->Polymerization Polymer High Molecular Weight Polyanhydride Polymerization->Polymer

Caption: Workflow for Polyanhydride Synthesis.

Stage 1: Synthesis of the Acetylated Prepolymer

Rationale: The direct polycondensation of dicarboxylic acids requires extremely high temperatures that can cause monomer degradation. To facilitate polymerization at more moderate temperatures (e.g., 180°C), the carboxylic acid groups are first activated. This is achieved by reacting the monomer with a large excess of acetic anhydride.[5][6] This reaction forms a mixed anhydride prepolymer, which is more reactive, and generates acetic acid as a byproduct. The excess acetic anhydride and the generated acetic acid are then removed under vacuum.

Protocol:

  • Setup: Place 10 g of this compound into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagents: Add a 10-fold molar excess of acetic anhydride to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140°C) with continuous stirring for 30 minutes. The solid monomer should fully dissolve.

  • Purification: After the reflux, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure (vacuum). The temperature should be maintained around 70°C to avoid premature polymerization.[2]

  • Isolation: Continue the vacuum distillation until a clear, viscous residue remains. This is the acetylated prepolymer. For obtaining very high molecular weight polymers, this prepolymer can be further purified by recrystallization from a suitable solvent like dry toluene.[6] However, for many applications, the isolated residue is sufficient.

Stage 2: Melt Polycondensation

Rationale: The purified prepolymer is heated above its melting point under a high vacuum. The thermal energy drives the condensation reaction where two prepolymer molecules combine, forming an anhydride bond and releasing one molecule of acetic anhydride. The high vacuum is critical to efficiently remove the acetic anhydride byproduct, which shifts the reaction equilibrium towards the formation of long polymer chains, thereby achieving a high molecular weight.[5][7]

Protocol:

  • Setup: Transfer the prepolymer into a specialized polymerization vessel equipped with a mechanical overhead stirrer (for high viscosity melts) and a connection to a high-vacuum line.

  • Polymerization: Begin stirring and heat the vessel to 180°C in an oil bath.

  • Vacuum Application: Once the prepolymer has melted into a homogenous liquid, gradually apply a high vacuum (e.g., <1 mmHg). Vigorous bubbling (outgassing of acetic anhydride) will be observed initially.

  • Reaction Progression: Continue the reaction under heat and vacuum for 90-120 minutes. The viscosity of the melt will increase significantly as the polymer chains grow. The reaction is typically complete when the melt solidifies or stirring is no longer possible.[5]

  • Termination & Isolation: Release the vacuum by introducing an inert gas (e.g., nitrogen or argon). Allow the vessel to cool to room temperature. The solid polymer can then be mechanically removed from the reactor. For further purification, the polymer can be dissolved in a suitable solvent (like chloroform or dichloromethane) and precipitated in a non-solvent (like petroleum ether or methanol).

Polymer Characterization

Validating the successful synthesis and determining the properties of the resulting polyanhydride are crucial for its intended application.

Structural Verification
  • Fourier-Transform Infrared Spectroscopy (FTIR): This is the primary method to confirm the formation of anhydride bonds. The spectrum of the polymer should show two characteristic carbonyl (C=O) stretching peaks for the anhydride group, typically located around 1815 cm⁻¹ and 1745 cm⁻¹. The broad carboxylic acid O-H peak from the monomer should be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. ¹H NMR can confirm the disappearance of the carboxylic acid proton and verify the integrity of the aromatic and aliphatic protons in the polymer backbone.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for measuring the molecular weight distribution of polymers. It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful polymerization should yield a weight-average molecular weight greater than 20,000 g/mol for biomedical applications.[6]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). These properties are critical for understanding the material's physical state and processing conditions.

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This helps identify the decomposition temperature, which is crucial for melt processing.

Expected Polymer Properties
ParameterExpected OutcomeCharacterization Method
Anhydride Bond Formation Characteristic peaks at ~1815 & 1745 cm⁻¹FTIR
Weight-Average Molecular Weight (Mw) > 20,000 g/mol GPC
Polydispersity Index (PDI) Typically 2.0 - 4.0 for melt polycondensationGPC
Thermal Stability Stable up to ~250-300 °CTGA

Safety and Handling

  • This compound: Causes skin and serious eye irritation.[1]

  • Acetic Anhydride: Corrosive, flammable, and has a strong, irritating odor.

  • General Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. The high temperatures and high vacuum used in melt polycondensation require careful handling and appropriate glassware.

Conclusion

The polymerization of this compound via melt polycondensation is a reliable method for producing high-molecular-weight polyanhydrides suitable for advanced applications, particularly in controlled drug delivery.[3][7] By carefully controlling reaction conditions, such as temperature, vacuum, and reaction time, researchers can tailor the polymer's properties to meet specific performance requirements. The characterization techniques outlined in this guide are essential for validating the synthesis and ensuring the quality and reproducibility of the final polymer product.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 400760, this compound. PubChem.[Link]

  • Uddin, M. J., et al. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Polymers, 14(13), 2699. [Link]

  • ResearchGate. Synthetic Route for Poly(p-carboxyphenoxy)alkanoic Anhydrides. ResearchGate.[Link]

  • Langer, R., et al. (2008). Synthesis of polyanhydrides.
  • Langer, R., & Domb, A. (1991). Synthesis and application of high molecular weight polyanhydrides.
  • Kumar, N., et al. (2002). Polyanhydrides: Synthesis, Characterization, and Applications. Advanced Drug Delivery Reviews, 54(7), 889-911.* [Link]

Sources

Topic: Utilizing 1,10-Bis(4-carboxyphenoxy)decane in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Foreword: The Emergence of Bolaamphiphiles in Nanomedicine

In the pursuit of precision medicine, the design of the drug carrier is as critical as the therapeutic agent it transports. Among the novel excipients gaining traction, bolaamphiphiles represent a unique class of molecules with immense potential. 1,10-Bis(4-carboxyphenoxy)decane is a prime example of a symmetric bolaamphiphile, featuring a robust hydrophobic decane spacer terminated at both ends by hydrophilic 4-carboxyphenoxy groups.[1][2] This distinct architecture drives predictable self-assembly into highly ordered nanostructures, such as vesicles and monolayers, which are more stable and less permeable than traditional lipid bilayers.[3][4] This guide provides a comprehensive overview and detailed protocols for harnessing the properties of this compound to develop sophisticated, stimulus-responsive drug delivery systems.

Part 1: Foundational Principles: Physicochemical Profile and Self-Assembly

Understanding the inherent properties of this compound is fundamental to its application. Its behavior in aqueous solution is not random but a direct consequence of its molecular structure, governed by the energetic drive to minimize the interface between its hydrophobic core and the surrounding water.

Table 1: Key Physicochemical Characteristics of this compound

PropertyValue / DescriptionSource
Molecular Formula C₂₄H₃₀O₆[1][5]
Molecular Weight 414.50 g/mol [6]
IUPAC Name 4-[10-(4-carboxyphenoxy)decoxy]benzoic acid[1][5]
Appearance White to off-white crystalline powder[6][7]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF)-
Key Structural Feature Bolaamphiphile: A linear C10 hydrophobic alkyl chain with a hydrophilic carboxylic acid head group at each end.[3]

The self-assembly process is primarily dictated by the pH of the medium. The terminal carboxylic acid groups have a pKa that, when in an environment above this value (e.g., physiological pH ~7.4), become deprotonated (COO⁻). This leads to electrostatic repulsion between the head groups, influencing the curvature and morphology of the resulting nanostructures. Conversely, in an acidic environment, such as that found in tumor microenvironments or endolysosomal compartments (pH 5.0-6.5), these groups become protonated (COOH).[8] This neutralizes the charge, reduces repulsion, and can destabilize the nanocarrier, triggering the release of its encapsulated payload. This pH-dependent behavior is the cornerstone of its utility as a "smart" delivery vehicle.

Part 2: Formulation Protocol: Engineering Drug-Loaded Nanoparticles

The nanoprecipitation (or solvent displacement) method is a robust and widely used technique for formulating nanoparticles from pre-formed polymers and amphiphiles. It is particularly effective for encapsulating hydrophobic therapeutic agents.

Protocol 1: Nanoparticle Formulation via Nanoprecipitation

Rationale: This protocol leverages the differential solubility of this compound and a hydrophobic drug. When an organic solution containing both is rapidly introduced into an aqueous anti-solvent, the sudden polarity shift forces the hydrophobic components to co-precipitate into a stable nanoparticle core, while the hydrophilic carboxyl groups orient towards the aqueous phase, stabilizing the structure.

Materials:

  • This compound (≥97% purity)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Purified, deionized water (18.2 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Syringe pump with a 27G needle

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

Procedure:

  • Organic Phase Preparation: Accurately weigh and dissolve 20 mg of this compound and 2 mg of the hydrophobic drug into 2 mL of DMSO. Ensure complete dissolution by gentle vortexing. This creates a 10:1 carrier-to-drug ratio, which can be optimized.

  • Aqueous Phase Preparation: Place 20 mL of deionized water into a clean glass beaker with a magnetic stir bar. Set the stirrer to a constant speed of 600 RPM to create a vortex.

  • Nanoprecipitation: Load the organic phase into a syringe and mount it on a syringe pump. Position the needle tip just below the surface of the stirring water. Infuse the organic phase into the aqueous phase at a controlled rate of 0.2 mL/min. A milky-white suspension should form instantaneously, indicating nanoparticle formation.

  • Solvent Evaporation: Leave the nanoparticle suspension stirring gently (200 RPM) in a fume hood overnight (~12-16 hours) to allow the DMSO to evaporate.

  • Purification: Transfer the suspension to dialysis tubing and dialyze against 2 L of deionized water for 48 hours. Change the water every 6-8 hours to efficiently remove unencapsulated drug and residual DMSO.

  • Storage: Collect the purified nanoparticle suspension and store at 4°C. For long-term storage, the nanoparticles can be lyophilized.

G cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Collection A Dissolve Bolaamphiphile & Hydrophobic Drug in DMSO C Inject Organic Phase into Aqueous Phase under Controlled Stirring (600 RPM) A->C Syringe Pump (0.2 mL/min) B Prepare Aqueous Anti-Solvent (Deionized Water) B->C D Self-Assembled Nanoparticles Form C->D E Evaporate Organic Solvent (Overnight Stirring) D->E F Dialyze against DI Water (48h, MWCO 12-14 kDa) E->F G Store Purified Nanoparticle Suspension at 4°C F->G H Drug-Loaded Nanoparticles G->H Ready for Characterization

Caption: Workflow for Nanoparticle Formulation via Nanoprecipitation.

Part 3: Essential Quality Control: Nanoparticle Characterization

Rigorous characterization is non-negotiable to ensure batch-to-batch reproducibility, stability, and predictable performance.[9][10]

Protocol 2: Physicochemical Characterization

Rationale: A combination of techniques provides a comprehensive profile of the nanoparticles. DLS measures hydrodynamic size, PDI indicates size uniformity, and Zeta Potential predicts colloidal stability. TEM provides direct visualization of morphology and confirms DLS data.

Methods & Equipment:

  • Size & Polydispersity (DLS): Use a Zetasizer instrument. Dilute the nanoparticle suspension (e.g., 1:100 in deionized water) to avoid multiple scattering effects. Perform measurements in triplicate at 25°C.

  • Surface Charge (Zeta Potential): Use the same instrument with an appropriate folded capillary cell. Measurements reflect the magnitude of the electrostatic charge at the nanoparticle surface, with values of ±30 mV generally indicating good stability.

  • Morphology (TEM): Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Wick away excess liquid with filter paper. Allow to air dry. Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

Protocol 3: Quantifying Drug Load

Rationale: Determining the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) is critical for dosage calculations and assessing the formulation's effectiveness. This protocol involves separating the nanoparticles from the unencapsulated drug and then lysing the particles to measure the encapsulated drug.

Procedure:

  • Sample Preparation: Take a 1 mL aliquot of the purified nanoparticle suspension.

  • Nanoparticle Lysis: Add 9 mL of DMSO to the aliquot to completely dissolve the nanoparticles and release the encapsulated drug.

  • Quantification: Analyze the drug concentration in the lysed solution using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy method against a standard curve of the free drug.

  • Calculations:

    • Total Drug: The amount of drug measured in the lysed 1 mL sample.

    • Weight of Nanoparticles: This can be determined by lyophilizing a known volume (e.g., 5 mL) of the purified suspension and weighing the resulting powder.

    • DLC (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

    • EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used in Formulation) x 100

Table 2: Summary of Key Characterization Techniques

ParameterTechniqueTypical Expected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 (indicates a monodisperse population)
Zeta Potential Electrophoretic Light Scattering-30 to -50 mV (at pH 7.4, due to COO⁻ groups)
Morphology Transmission Electron Microscopy (TEM)Smooth, spherical particles
Encapsulation Efficiency (EE) HPLC / UV-Vis Spectroscopy> 80% (highly dependent on drug and process)
Drug Loading Content (DLC) HPLC / UV-Vis Spectroscopy5 - 10% (dependent on initial drug ratio)

Part 4: Performance Assessment: In Vitro Drug Release

This protocol simulates the release of the drug from the nanoparticles in different physiological environments. The dialysis method is a standard approach that separates the release medium from the nanoparticles while allowing the freed drug to diffuse across a membrane.[11][12]

Protocol 4: pH-Responsive In Vitro Drug Release Study

Rationale: By comparing the drug release rate at physiological pH (7.4) with that at an acidic pH (5.5), we can validate the pH-responsive nature of the this compound-based nanoparticles. Faster release is expected at the lower pH due to the protonation of the carboxyl groups and subsequent destabilization of the nanostructure.

Materials:

  • Purified drug-loaded nanoparticle suspension

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (same MWCO as used for purification)

  • Shaking water bath set to 37°C

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Setup: Pipette 2 mL of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag. Securely clip both ends.

  • Release: Submerge the sealed bag into a beaker containing 50 mL of pre-warmed release medium (either pH 7.4 or pH 5.5 PBS). Place the beaker in the shaking water bath (100 RPM, 37°C). Run each pH condition in triplicate.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium.

  • Maintain Sink Conditions: Immediately after each withdrawal, replace the volume with 1 mL of fresh, pre-warmed PBS of the corresponding pH. This ensures the concentration gradient is maintained, which is a critical factor for accurate release kinetics.

  • Analysis: Quantify the drug concentration in each aliquot using a validated HPLC or UV-Vis method.

  • Data Plotting: Calculate the cumulative percentage of drug released at each time point and plot it against time for both pH conditions.

G cluster_release Release Conditions (37°C, 100 RPM) A Place 2 mL Drug-Loaded NP Suspension into Dialysis Bag B1 Immerse in 50 mL PBS pH 7.4 A->B1 B2 Immerse in 50 mL PBS pH 5.5 A->B2 C Sample 1 mL from Release Medium at Timed Intervals B1->C B2->C D Replenish with 1 mL Fresh PBS (Sink Conditions) C->D E Quantify Drug Concentration (HPLC / UV-Vis) C->E D->C Next time point F Plot Cumulative Release (%) vs. Time E->F

Caption: Workflow for a Comparative In Vitro Drug Release Study.

References

  • Title: Morphological Characteristics of Drug-loaded Nanoparticles based on Microscope Images Analysis System Source: Atlantis Press URL: [Link]

  • Title: Physicochemical characterization of drug nanocarriers Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication Source: MDPI URL: [Link]

  • Title: Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Characterization images of drug-loaded nanoparticles Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: In Vitro Release Test Methods for Drug Formulations for Parenteral Applications Source: USP URL: [Link]

  • Title: Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols Source: Semantic Scholar URL: [Link]

  • Title: “Characterization of Nanoparticles Intended for Drug Delivery” Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bolaamphiphiles as Carriers for siRNA Delivery: From Chemical Syntheses to Practical Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound (C24H30O6) Source: PubChemLite URL: [Link]

  • Title: this compound (CAS# 74774-61-1) Source: Angene Chemical URL: [Link]

  • Title: Bolaamphiphiles: A Pharmaceutical Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of non-ionic bolaamphiphiles and study of their self-assembly and transport behaviour for drug delivery applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bolaamphiphiles. A, Self-assembly of bolalipids into monolayers and... Source: ResearchGate URL: [Link]

  • Title: Reduction-Responsive Cationic Vesicles from Bolaamphiphiles with Ionizable Amino Acid or Dipeptide Polar Heads Source: ACS Publications URL: [Link]

  • Title: Recent Progress in Bio-Responsive Drug Delivery Systems for Tumor Therapy Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Flexible Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount in dictating the topology, porosity, and functionality of the resulting framework. While rigid linkers have been extensively used to create robust, porous structures, the use of flexible linkers, such as 1,10-Bis(4-carboxyphenoxy)decane, offers unique opportunities to generate dynamic and responsive materials. The long aliphatic chain of this compound introduces a degree of conformational freedom that can lead to novel framework topologies, interpenetration, and guest-responsive behaviors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental conditions for the synthesis of MOFs using this promising flexible dicarboxylate linker. While specific literature on MOFs synthesized with the decane-chain linker is limited, the protocols herein are built upon established methodologies for structurally analogous long-chain bis(4-carboxyphenoxy)alkane linkers and are designed to provide a robust starting point for synthesis and exploration.

Causality Behind Experimental Choices: Navigating the Synthesis of Flexible MOFs

The synthesis of crystalline MOFs from flexible linkers presents a unique set of challenges and opportunities. The conformational flexibility of the this compound linker can lead to a variety of coordination modes and, consequently, a competition between different crystalline phases or even the formation of amorphous products. The key to successful synthesis lies in carefully controlling the reaction conditions to favor the formation of a thermodynamically or kinetically stable crystalline product.

Solvothermal vs. Hydrothermal Synthesis: Both solvothermal and hydrothermal methods are well-suited for the synthesis of MOFs with dicarboxylate linkers.[1] Solvothermal synthesis, employing organic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), is often preferred for its ability to solubilize the organic linker and metal salts effectively.[2][3] Hydrothermal synthesis, using water as the solvent, can be a greener alternative and may lead to different framework topologies due to the unique coordinating and hydrogen-bonding properties of water.[4] The choice between these methods will depend on the desired properties of the final MOF and the solubility of the precursors.

The Role of the Metal Node: The selection of the metal ion or cluster is critical. Divalent metal ions like Zn(II) and Cu(II) are commonly used due to their versatile coordination geometries. Zinc(II), for instance, can form various secondary building units (SBUs), such as the paddlewheel-type [Zn2(COO)4] cluster or the [Zn4O(COO)6] cluster found in MOF-5.[3][4] Copper(II) also readily forms paddlewheel SBUs. The choice of the metal salt (e.g., nitrate, acetate, or chloride) can influence the reaction kinetics and the final product, as the counter-ions can act as modulators.

Modulators: The Key to Crystallinity: The use of modulators, typically monofunctional carboxylic acids like acetic acid or benzoic acid, is often crucial in the synthesis of highly crystalline MOFs, especially with flexible linkers. Modulators compete with the linker for coordination to the metal centers, slowing down the nucleation and growth process and allowing for the formation of more ordered crystalline structures. They can also influence the size and morphology of the resulting crystals.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of MOFs using this compound. These should be considered as starting points, and optimization of the parameters may be necessary to achieve the desired product.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol is designed to favor the formation of a crystalline zinc-based MOF using a common solvothermal approach.

Materials:

  • This compound (Linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Washing Solvent)

  • Chloroform (Washing Solvent)

Equipment:

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 41.4 mg) and zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) in 10 mL of DMF.

  • Solubilization: Sonicate the mixture for 15-20 minutes to ensure complete dissolution of all reactants.

  • Crystallization: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: Allow the oven to cool down to room temperature naturally.

  • Isolation and Washing: Collect the crystalline product by decanting the supernatant. Wash the crystals with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL), and finally chloroform (3 x 10 mL). Between each wash, centrifuge the sample and decant the solvent.

  • Activation: To remove the solvent molecules from the pores, heat the washed crystals under vacuum at 150 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Copper-based MOF

This protocol outlines a hydrothermal approach for the synthesis of a copper-based MOF, which may result in a different framework architecture compared to the solvothermal method.

Materials:

  • This compound (Linker)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (Metal Source)

  • Deionized water (Solvent)

  • Ethanol (Co-solvent/Washing Solvent)

Equipment:

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture: In the Teflon liner of a 23 mL autoclave, combine this compound (e.g., 0.1 mmol, 41.4 mg) and copper(II) nitrate trihydrate (e.g., 0.1 mmol, 24.2 mg).

  • Solvent Addition: Add a mixture of deionized water and ethanol (e.g., 8 mL water: 2 mL ethanol).

  • Homogenization: Stir the mixture thoroughly for 30 minutes at room temperature.

  • Crystallization: Seal the autoclave and place it in a programmable oven. Heat to 150 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.

  • Cooling: Allow the oven to cool to room temperature slowly over 24 hours.

  • Isolation and Washing: Collect the blue crystals by filtration. Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Drying: Dry the final product in an oven at 80 °C for 12 hours.

Data Presentation: Summary of Experimental Conditions

The following table summarizes the key experimental parameters for the synthesis protocols. These parameters can be systematically varied to optimize the synthesis of the desired MOF.

ParameterProtocol 1 (Solvothermal - Zn)Protocol 2 (Hydrothermal - Cu)Rationale for Variation
Metal Source Zinc nitrate hexahydrateCopper(II) nitrate trihydrateDifferent metal ions lead to different coordination geometries and framework topologies.
Linker This compoundThis compoundThe core building block of the MOF.
Solvent N,N-Dimethylformamide (DMF)Water/Ethanol mixtureSolvent polarity and coordinating ability influence the solubility of precursors and the resulting crystal structure.
Temperature 120 °C150 °CAffects reaction kinetics and the thermodynamic stability of the product.
Time 48 hours72 hoursLonger reaction times can lead to larger, more well-defined crystals.
Modulator None (can be added)None (can be added)Addition of modulators (e.g., acetic acid) can improve crystallinity.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF with this compound.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Synthesis Processing cluster_characterization Characterization Linker This compound Dissolution Dissolution & Sonication Linker->Dissolution Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Dissolution Solvent Solvent (e.g., DMF) Solvent->Dissolution Heating Solvothermal Reaction (e.g., 120°C, 48h) Dissolution->Heating Sealed Vessel Isolation Isolation (Decantation/Filtration) Heating->Isolation Cooling Washing Washing (DMF, Ethanol, Chloroform) Isolation->Washing Activation Activation (Vacuum Heating) Washing->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA FTIR FT-IR Activation->FTIR SEM SEM Activation->SEM Sorption Gas Sorption Activation->Sorption

Caption: General workflow for the solvothermal synthesis and characterization of a MOF.

Characterization of the Synthesized MOFs

A thorough characterization of the synthesized material is essential to confirm its crystallinity, structure, thermal stability, and porosity.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with simulated patterns if a single-crystal structure is obtained.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and the temperature at which the framework starts to decompose. It can also be used to confirm the removal of solvent molecules after activation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to confirm the coordination of the carboxylate groups of the linker to the metal centers. A shift in the carbonyl stretching frequency (around 1700 cm⁻¹) of the free linker to lower wavenumbers in the MOF is indicative of coordination.

  • Scanning Electron Microscopy (SEM): SEM images reveal the morphology and particle size of the synthesized MOF crystals.

  • Gas Sorption Analysis: Nitrogen or argon sorption isotherms at low temperatures are used to determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.

Logical Relationships in MOF Synthesis

The interplay of various experimental parameters determines the final properties of the MOF. The following diagram illustrates these relationships.

Logical_Relationships cluster_inputs Synthesis Parameters cluster_outputs MOF Properties Linker_Flexibility Linker Flexibility Topology Framework Topology Linker_Flexibility->Topology Metal_Node Metal Node Geometry Metal_Node->Topology Solvent Solvent Polarity Crystallinity Crystallinity Solvent->Crystallinity Temperature Temperature Temperature->Crystallinity Stability Thermal Stability Temperature->Stability Time Reaction Time Time->Crystallinity Modulator Modulator Concentration Modulator->Crystallinity Defects Defect Density Modulator->Defects Porosity Porosity Topology->Porosity Defects->Porosity

Caption: Interplay of synthesis parameters and resulting MOF properties.

Trustworthiness and Self-Validation

The protocols provided in this application note are designed to be self-validating. The characterization techniques described are essential for confirming the successful synthesis of the target MOF. For instance, a sharp and well-defined PXRD pattern validates the crystallinity of the product. TGA data showing a stable plateau up to a high temperature, followed by a sharp decomposition, confirms the formation of a thermally stable framework and the successful removal of guest solvents. FT-IR spectra provide direct evidence of the coordination between the linker and the metal node. By systematically applying these characterization methods, researchers can validate their experimental results and ensure the integrity of their synthesized materials.

Conclusion and Future Outlook

The synthesis of MOFs with long-chain flexible linkers like this compound is a promising avenue for the development of new functional materials with unique dynamic properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to embark on the synthesis and characterization of these novel MOFs. The flexibility of the decane chain is expected to lead to interesting structural features and potential applications in areas such as drug delivery, where framework flexibility can be advantageous for guest encapsulation and release. Future work should focus on the systematic investigation of the influence of the aliphatic chain length in the bis(4-carboxyphenoxy)alkane linker series on the resulting MOF structures and properties. Such studies will contribute to a deeper understanding of the crystal engineering principles governing the formation of flexible MOFs and pave the way for the rational design of materials with tailored functionalities.

References

  • Qiao, X., et al. (2017). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm, 19(31), 4645-4654. [Link]

  • Khan, A. H., et al. (2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 28(13), 5081. [Link]

  • Karmakar, A., et al. (2016). Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. European Journal of Inorganic Chemistry, 2016(27), 4465-4473. [Link]

  • O'Keefe, M., & Yaghi, O. M. (2012). Deconstructing the Crystal Structures of Metal-Organic Frameworks and Related Materials into Their Underlying Nets. Chemical Reviews, 112(2), 675-702. [Link]

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]

  • Yang, J., et al. (2013). Methoxy-modified MOF-5: A MOF-5 framework prepared by a mixed ligand approach. European Journal of Inorganic Chemistry, 2013(14), 2336-2341. [Link]

  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969. [Link]

  • Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. [Link]

  • Abid, H. R., et al. (2024). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon, 10(1), e23840. [Link]

  • Sattar, T., & Athar, M. (2015). Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. Crystal Structure Theory and Applications, 4(1), 1-9. [Link]

  • Cui, Y., et al. (2012). A Tale of Three Carboxylates: A Family of Chiral Microporous Metal-Organic Frameworks with a Single-Helical Structure. Journal of the American Chemical Society, 134(3), 1543-1546. [Link]

  • Horcajada, P., et al. (2010). Metal-organic frameworks in biomedicine. Chemical reviews, 112(2), 1232-1268. [Link]

  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials. Microporous and mesoporous materials, 73(1-2), 3-14. [Link]

  • Furukawa, H., et al. (2013). The chemistry and applications of metal-organic frameworks. science, 341(6149), 1230444. [Link]

  • Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293. [Link]

  • Request PDF. (2025). Hydrothermal synthesis of MOFs. ResearchGate. [Link]

Sources

Application Note: Leveraging the Flexible Linker 1,10-Bis(4-carboxyphenoxy)decane for Advanced Gas Adsorption Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of porous materials, such as Metal-Organic Frameworks (MOFs), is paramount for addressing critical challenges in gas storage and separation. The choice of the organic linker is a key determinant of the final material's properties. This guide focuses on 1,10-Bis(4-carboxyphenoxy)decane , a flexible dicarboxylate linker, and its application in the synthesis of advanced porous materials for gas adsorption. The long, flexible decane chain of this linker imparts unique dynamic properties to the resulting framework, enabling potential "gate-opening" or "breathing" behaviors that can enhance gas uptake and selectivity.[1][2][3] This document provides a comprehensive overview, including detailed protocols for the synthesis of the linker and a representative Zinc-based MOF, essential characterization techniques, and a standardized procedure for evaluating gas adsorption performance.

Introduction: The Role of Linker Flexibility in Gas Adsorption

In the architecture of MOFs, the organic ligand bridges metal nodes to create a porous, crystalline structure.[4][5] While rigid linkers generate static pore environments, flexible linkers like this compound introduce structural adaptability.[1][2] This flexibility can manifest as dynamic responses to external stimuli such as pressure or the presence of specific gas molecules.[6]

The advantages of using a long, flexible linker include:

  • Enhanced Working Capacity: Flexible MOFs can undergo significant structural changes between the adsorbed and desorbed states, potentially leading to a greater difference in gas uptake between storage and delivery pressures.[1][2]

  • Selective Separation: The "gate-opening" phenomenon, where the framework pores open only at a specific pressure or for a particular guest molecule, can be exploited for highly selective gas separations (e.g., CO₂ over N₂ or CH₄).[3][6][7]

  • Intrinsic Thermal Management: The energy associated with the framework's structural transition during adsorption/desorption can help manage the heat of adsorption, a critical factor in the efficiency of large-scale separation processes.[1][2]

This application note provides the foundational protocols for researchers to synthesize and evaluate materials incorporating the this compound linker for applications in carbon capture, hydrogen storage, and natural gas purification.[5][8]

Synthesis, Characterization, and Application Workflow

The overall process, from starting materials to performance evaluation, follows a logical pipeline. This workflow ensures the successful synthesis of a high-quality, active material and its rigorous assessment for gas adsorption applications.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Characterization & Activation cluster_2 Part 3: Performance Evaluation A Starting Materials (4-Hydroxybenzoic acid, 1,10-Dibromodecane) B Protocol 3.1: Synthesis of Linker This compound A->B C Linker Purification & Characterization (NMR, FTIR) B->C D Protocol 4.1: Solvothermal Synthesis of Zn-MOF C->D E MOF Purification (Solvent Exchange) D->E F Protocol 5.1: Material Characterization (PXRD, TGA, SEM) E->F G Protocol 5.2: Material Activation (Thermal Treatment under Vacuum) F->G H Protocol 6.1: Gas Adsorption Measurement (N₂ @ 77K, CO₂ @ 273/298K) G->H I Data Analysis: BET Surface Area, Pore Volume, Isotherm Analysis H->I J Performance Metrics: Uptake Capacity, Selectivity, Isosteric Heat of Adsorption (Qst) I->J

Caption: Overall workflow from linker synthesis to final gas adsorption performance analysis.

Protocol: Synthesis of this compound Linker

This protocol details the Williamson ether synthesis for preparing the title linker.

3.1. Materials and Reagents

Reagent/MaterialFormulaGradeSupplier Example
Methyl 4-hydroxybenzoateC₈H₈O₃≥99%Sigma-Aldrich
1,10-DibromodecaneC₁₀H₂₀Br₂97%TCI Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%Acros Organics
Potassium Hydroxide (KOH)KOH≥85% pelletsJ.T. Baker
Ethanol (EtOH)C₂H₅OHACS GradeVWR
Hydrochloric Acid (HCl)HCl37% (conc.)EMD Millipore
Deionized Water (DI H₂O)H₂O18.2 MΩ·cmLab-generated

3.2. Step-by-Step Procedure

Step 1: Ester Synthesis

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 4-hydroxybenzoate (2.2 eq.), potassium carbonate (3.0 eq.), and 250 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 1,10-dibromodecane (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 90 °C and maintain under a nitrogen atmosphere for 24 hours.

    • Scientist's Note: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the alkyl halide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

Step 2: Hydrolysis (Saponification)

  • After cooling the reaction mixture to room temperature, pour it into 1 L of cold DI water. A white precipitate (the diester intermediate) should form.

  • Collect the solid by vacuum filtration and wash thoroughly with DI water.

  • Transfer the crude diester to a 500 mL flask. Add 200 mL of ethanol and a solution of potassium hydroxide (5.0 eq.) in 50 mL of DI water.

  • Heat the mixture to reflux (approx. 80-85 °C) for 12 hours to hydrolyze the methyl esters to carboxylate salts.

    • Rationale: A strong base like KOH is required to saponify the ester groups. The ethanol/water mixture ensures solubility of both the organic diester and the inorganic base.

Step 3: Acidification and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated HCl dropwise while stirring until the pH of the solution is ~2. This will protonate the carboxylate salts, causing the final dicarboxylic acid product to precipitate.

  • Collect the white solid by vacuum filtration.

  • Wash the product extensively with DI water until the filtrate is neutral (pH ~7) to remove any remaining salts.

  • Recrystallize the crude product from an ethanol/water mixture or hot DMF to obtain the pure this compound linker.

  • Dry the final product in a vacuum oven at 80 °C overnight. Expected yield: 75-85%.

3.3. Validation

  • ¹H NMR: Confirm the structure by checking for characteristic peaks corresponding to aromatic protons, methylene protons adjacent to oxygen (-O-CH₂-), and other aliphatic protons.

  • FTIR: Verify the presence of a broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1680 cm⁻¹) for the carboxylic acid groups.

Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general method for synthesizing a MOF using the flexible linker and zinc nitrate as the metal source.[9][10][11]

4.1. Materials and Reagents

Reagent/MaterialFormulaGradeSupplier Example
This compoundC₂₄H₃₀O₆As synthesized-
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOACS GradeVWR
Ethanol (EtOH)C₂H₅OHACS GradeVWR

4.2. Step-by-Step Procedure

  • In a 20 mL glass scintillation vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 15 mL of DMF.

    • Scientist's Note: The ratio of linker to metal can be varied to target different framework topologies. DMF serves as both a solvent and, at high temperatures, can break down to form a basic modulator (dimethylamine), which can aid in deprotonating the carboxylic acid and facilitating crystal growth.[10]

  • Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution and a homogeneous solution.

  • Place the vial inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in a programmable oven to 110 °C for 48 hours.

  • After 48 hours, allow the oven to cool slowly to room temperature over a period of 12 hours. Slow cooling is critical for the formation of well-defined crystals.

  • Collect the resulting crystalline product by decanting the mother liquor.

4.3. Purification (Solvent Exchange)

  • Wash the as-synthesized crystals with fresh DMF (3 x 10 mL).

  • Immerse the crystals in 15 mL of fresh ethanol. Let them soak for 3 days, replacing the ethanol with a fresh portion every 24 hours.

    • Rationale: This step is crucial for removing unreacted starting materials and high-boiling-point DMF molecules trapped within the pores.[4] Ethanol is chosen for its lower boiling point and less coordinative nature, which makes the subsequent activation step more effective.[4][12]

Protocols: Material Characterization and Activation

Characterization confirms the identity and quality of the synthesized MOF, while activation prepares it for gas adsorption measurements.

G cluster_0 Characterization cluster_1 Activation A PXRD (Phase Purity & Crystallinity) F Thermal Activation (Heating under Dynamic Vacuum) A->F B TGA (Thermal Stability & Solvent Content) B->F C SEM (Crystal Morphology & Size) C->F D FTIR (Functional Groups & Coordination) D->F E Solvent-Exchanged MOF E->F G Activated, Porous MOF (Ready for Gas Sorption) F->G

Caption: Characterization and activation pipeline for the synthesized MOF.

5.1. Characterization Techniques

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF.[5][13] The experimental pattern should be compared to a simulated pattern if a single crystal structure is available.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the framework and to confirm the removal of guest solvent molecules after activation. The analysis is typically run under a nitrogen atmosphere.

  • Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (e.g., cubic, rod-like) and size distribution of the MOF crystals.[14]

  • Brunauer-Emmett-Teller (BET) Analysis: This analysis, derived from a nitrogen adsorption isotherm at 77 K, is used to determine the specific surface area and pore volume of the activated material.

5.2. Protocol: MOF Activation

  • Place approximately 50-100 mg of the solvent-exchanged MOF sample into a pre-weighed analysis tube.

  • Attach the tube to the degassing port of a volumetric gas adsorption analyzer.

  • Heat the sample to a temperature determined by TGA (typically 120-180 °C) under high vacuum (<10⁻⁵ Torr).

  • Hold the sample under these conditions for at least 12 hours to ensure all guest molecules (ethanol, water) are removed from the pores.[4][15]

    • Trustworthiness Check: After activation, the sample tube is weighed again. A mass loss corresponding to the removal of guest molecules is expected. The sample should be handled under an inert atmosphere post-activation to prevent re-adsorption of atmospheric moisture.

Protocol: Gas Adsorption Measurements

This protocol outlines the steps for evaluating the gas adsorption performance of the activated MOF.

6.1. Step-by-Step Procedure

  • Isotherm for Surface Area (BET):

    • Transfer the activated sample tube to the analysis port of the adsorption instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform a nitrogen adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range from 10⁻⁶ to 1.0.[4]

  • CO₂ Adsorption Isotherms:

    • Using the same activated sample, replace the liquid nitrogen bath with a circulating bath set to the desired temperature (e.g., 273 K or 298 K).

    • Measure the CO₂ adsorption isotherm up to a pressure of 1 bar.

    • Scientist's Note: Collecting isotherms at multiple temperatures (e.g., 273 K, 288 K, 298 K) is essential for calculating the isosteric heat of adsorption, which indicates the strength of the interaction between the gas molecules and the framework.[16]

6.2. Data Analysis and Key Metrics

ParameterDescriptionMethod of Calculation
BET Surface Area A measure of the total accessible surface area per gram of material.Application of the BET equation to the N₂ isotherm data (typically P/P₀ = 0.05-0.3).
Total Pore Volume The total volume of the pores within the material.Calculated from the amount of N₂ adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).
CO₂ Uptake Capacity The amount of CO₂ adsorbed at a specific pressure and temperature (e.g., 1 bar and 298 K).Directly read from the CO₂ adsorption isotherm.
Isosteric Heat of Adsorption (Qst) The enthalpy of adsorption, indicating the strength of adsorbent-adsorbate interactions.Calculated from isotherms at multiple temperatures using the Clausius-Clapeyron equation.[16]

Conclusion and Future Outlook

The use of the flexible this compound linker offers a compelling strategy for designing dynamic porous materials. The protocols detailed herein provide a robust framework for the synthesis, characterization, and evaluation of these materials for gas adsorption applications. The inherent structural pliancy endowed by this linker may lead to materials with superior performance in challenging gas separations.[1][6] Future work should focus on exploring different metal nodes to tune the framework's stability and dynamic behavior, as well as testing performance under mixed-gas conditions to simulate real-world industrial processes.

References

  • Gelfand, B. S., & Shimizu, G. K. H. (2025). Adsorption and Separation by Flexible MOFs.
  • Cai, W., et al. (2012). The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods. Semantic Scholar.
  • Gelfand, B. S., & Shimizu, G. K. H. (2025). Adsorption and Separation by Flexible MOFs. Semantic Scholar.
  • Peikert, K. (2021). Gas Sorption Characterization of Metal Organic Frameworks Webinar. Micromeritics, YouTube.
  • Li, Y., et al. (2020). Synthesis of a novel 2D zinc(ii)
  • Clausen, H. F., et al. (2019). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system.
  • Zhou, W. (2022). Research on the mechanism and application of rigid and flexible metal-organic frameworks in selective adsorption. Journal of Physics: Conference Series.
  • Ahmad, Z., et al. (2023). Solvothermal synthesis of a MOF material.
  • Li, B., et al. (2012). Comparative Study of Activation Methods on Tuning Gas Sorption Properties of a Metal–Organic Framework with Nanosized Ligands. Inorganic Chemistry.
  • Rogge, S. M. J., et al. (2019). Modeling Gas Adsorption in Flexible Metal–Organic Frameworks via Hybrid Monte Carlo / Molecular Dynamics Schemes.
  • Al-Gailani, H. S. A., et al. (2023). Fabrication and Characterization of Metal-organic Frameworks for Gas Separation and Storage. Journal of Chemical Engineering & Process Technology.
  • Kiseleva, A., et al. (2022). Synthesis and characterization of ZnBTC-based MOFs: effect of solvents and salt. Chimica Techno Acta.
  • Kim, D., et al. (2025). Activating the Gate-Opening of a Metal-Organic Framework and Maximizing Its Adsorption Capacity.
  • Ma, J., et al. (2017). Activation of Metal–Organic Frameworks. ChemistryViews.
  • Cui, X., et al. (2025).
  • Al-Gailani, H. S. A., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry.
  • Al-Gailani, H. S. A., et al. (2022). Synthesis and Characterization of Metal Organic Frameworks for Gas Storage.
  • Al-Gailani, H. S. A., et al. (2023).
  • Verbraeken, M. C., et al. (2024). Best practices in the characterization of porous materials for CO2 capture.

Sources

Application Notes & Protocols for the Characterization of 1,10-Bis(4-carboxyphenoxy)decane-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,10-Bis(4-carboxyphenoxy)decane-Based Polymers in Advanced Drug Delivery

This compound (CPD) is a dicarboxylic acid monomer that, when polymerized, forms the basis of a highly promising class of biodegradable polymers. These polymers, often formulated as polyanhydrides, are at the forefront of controlled drug delivery research. Their appeal lies in their biocompatibility and their characteristic surface-eroding behavior, which allows for a near zero-order release of encapsulated therapeutic agents. This predictable release profile is critical for maintaining drug concentrations within the therapeutic window, minimizing side effects, and improving patient compliance.

This application note provides a comprehensive guide to the essential techniques for characterizing CPD-based polymers. As a senior application scientist, the goal is to not only present protocols but to also instill a deeper understanding of the causality behind these experimental choices. This guide is designed for researchers, scientists, and drug development professionals who are working with or developing novel drug delivery systems based on these advanced biomaterials.

I. Structural and Chemical Characterization

A thorough understanding of the chemical identity and purity of the synthesized CPD-based polymer is the bedrock of all subsequent characterization. Spectroscopic techniques are indispensable for this purpose.

A. Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of the polymer. For CPD-based polyanhydrides, the most critical feature to identify is the anhydride bond, which is direct evidence of successful polymerization. The presence and intensity of the characteristic anhydride peaks, and the disappearance of the carboxylic acid peak from the monomer, confirm the formation of the polymer.

Protocol:

  • Sample Preparation:

    • For solid polymer samples, the KBr pellet method is recommended for high-quality spectra. Mix approximately 1-2 mg of the finely ground polymer with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Alternatively, a small amount of the polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and a thin film cast onto a salt plate (e.g., NaCl or KBr). Ensure the solvent has fully evaporated before analysis.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is typically sufficient.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks for the polyanhydride. The two carbonyl stretching bands of the anhydride group are typically observed around 1815 cm⁻¹ and 1740 cm⁻¹.

    • Look for the disappearance of the broad O-H stretch from the carboxylic acid groups of the monomer (around 3000 cm⁻¹).

    • The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the aliphatic C-H stretching from the decane linker will be seen below 3000 cm⁻¹.

Trustworthiness: The self-validating aspect of this protocol lies in the comparison of the polymer spectrum with the spectrum of the CPD monomer. The clear appearance of the anhydride peaks and the concurrent disappearance of the broad carboxylic acid hydroxyl peak provide strong, confirmatory evidence of polymerization.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Fine Structure

Expertise & Experience: NMR spectroscopy provides detailed information about the molecular structure, composition, and purity of the polymer. Both ¹H and ¹³C NMR are crucial. ¹H NMR is used to confirm the presence of the different types of protons in the polymer repeating unit and to verify their relative ratios. ¹³C NMR provides information on the carbon skeleton.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the polymer in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for CPD-based polymers.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Integrate the peaks corresponding to the aromatic protons, the protons on the decane linker, and the protons adjacent to the ether linkages.

  • Data Analysis (¹H NMR):

    • Aromatic protons: Expect signals in the range of 7.0-8.2 ppm.

    • -O-CH₂- protons: These will appear around 4.0-4.3 ppm.

    • Decane chain protons (-CH₂-): A series of multiplets will be observed between 1.2 and 1.8 ppm.

    • The integration ratios of these peaks should correspond to the theoretical ratios in the polymer repeating unit.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis (¹³C NMR):

    • Identify the carbonyl carbon of the anhydride group (around 160-170 ppm).

    • Identify the aromatic carbons (115-165 ppm).

    • Identify the carbons of the decane linker (20-40 ppm) and the ether-linked carbons (around 68 ppm).

Trustworthiness: The consistency of the chemical shifts and the correct integration ratios in the ¹H NMR spectrum, along with the presence of the expected carbon signals in the ¹³C NMR spectrum, provide a high degree of confidence in the polymer's structure and purity.

II. Molecular Weight Determination

The molecular weight and its distribution are critical parameters that influence the mechanical properties, degradation rate, and drug release kinetics of the polymer.

Gel Permeation Chromatography (GPC): Measuring Molecular Weight Averages and Distribution

Expertise & Experience: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[1] It is the most widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[2][3] A narrow PDI is often desirable for controlled drug delivery applications, as it leads to more predictable degradation and release profiles.

Protocol:

  • System Preparation:

    • Use a GPC system equipped with a refractive index (RI) detector.

    • Select a column set suitable for the expected molecular weight range of the polymer. Polystyrene-divinylbenzene (PS-DVB) columns are commonly used.

    • The mobile phase should be a good solvent for the polymer. Tetrahydrofuran (THF) or chloroform are often suitable for CPD-based polymers.

  • Calibration:

    • Create a calibration curve using a series of narrow molecular weight polystyrene standards.

  • Sample Preparation:

    • Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Data Acquisition and Analysis:

    • Inject the filtered sample solution into the GPC system.

    • The software will use the calibration curve to calculate Mn, Mw, and PDI from the elution profile of the sample.

Trustworthiness: The reliability of GPC data depends heavily on the quality of the calibration. Regular calibration with well-characterized standards is essential. Comparing results across different batches of the same polymer provides a measure of synthesis reproducibility.

Quantitative Data Summary: Molecular Weight

ParameterDescriptionTypical Values for CPD-based Polymers
Mn Number-average molecular weight5,000 - 20,000 g/mol
Mw Weight-average molecular weight10,000 - 50,000 g/mol
PDI Polydispersity Index (Mw/Mn)1.5 - 3.0

III. Thermal Properties

The thermal properties of a polymer are crucial for understanding its processing behavior, stability, and physical state.

A. Differential Scanning Calorimetry (DSC): Determining Thermal Transitions

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature.[4] It is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. The Tg is a key parameter for amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which a crystalline polymer melts.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Seal the pan.

  • Data Acquisition:

    • Use a heat-cool-heat cycle to erase the thermal history of the sample.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min.

    • Cool the sample back to a low temperature (e.g., -20 °C) at 10 °C/min.

    • Heat the sample again to 150 °C at 10 °C/min. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • The Tg will appear as a step-change in the baseline of the thermogram.

    • The Tm will be an endothermic peak.

Trustworthiness: The reproducibility of the Tg and Tm values in repeated runs and across different batches validates the thermal properties of the polymer.

B. Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[4] It is used to determine the thermal stability and decomposition temperature of the polymer. This information is important for defining the upper temperature limit for processing and storage.

Protocol:

  • Sample Preparation:

    • Weigh 10-15 mg of the polymer into a TGA pan.

  • Data Acquisition:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • The TGA curve will show the percentage of weight loss as a function of temperature.

    • The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).

Quantitative Data Summary: Thermal Properties

ParameterDescriptionTypical Values for CPD-based Polymers
Tg Glass Transition Temperature40 - 60 °C
Tm Melting Temperature80 - 100 °C
Td5% Decomposition Temperature (5% weight loss)> 250 °C

IV. Morphological Analysis

The surface and internal morphology of CPD-based polymers, especially when formulated into drug delivery devices like microspheres or implants, significantly impacts their degradation and drug release characteristics.

A. Scanning Electron Microscopy (SEM): Visualizing Surface Topography

Expertise & Experience: SEM provides high-resolution images of the surface of a material. It is invaluable for examining the size, shape, and surface texture of polymer particles or devices. Changes in surface morphology during degradation can also be monitored using SEM.

Protocol:

  • Sample Preparation:

    • Mount the polymer sample onto an SEM stub using double-sided carbon tape.

    • For non-conductive polymers, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Introduce the sample into the SEM chamber and evacuate to high vacuum.

    • Apply an appropriate accelerating voltage and adjust the focus and magnification to obtain clear images of the surface features.

Trustworthiness: Consistent morphology across a sample and between different batches indicates good control over the formulation process.

B. Atomic Force Microscopy (AFM): Probing Nanoscale Surface Features

Expertise & Experience: AFM provides three-dimensional topographical information at the nanoscale.[5] It can be used to quantify surface roughness and to visualize finer surface details that may not be resolved by SEM.

Protocol:

  • Sample Preparation:

    • Mount the sample on a flat substrate. For films, they can be cast directly onto a mica disc.

  • Imaging:

    • Operate the AFM in tapping mode to minimize damage to the soft polymer surface.

    • Scan the desired area to generate a topographical map.

  • Data Analysis:

    • The AFM software can be used to calculate parameters such as root-mean-square (RMS) roughness.

V. In Vitro Drug Release and Degradation Studies

For CPD-based polymers intended for drug delivery, characterizing their drug release and degradation behavior is paramount.

In Vitro Drug Release

Expertise & Experience: In vitro drug release studies are performed to assess the rate and mechanism of drug release from the polymer matrix under physiological-like conditions.[6] These studies are essential for predicting in vivo performance.

Protocol:

  • Setup:

    • Place a known amount of the drug-loaded polymer (e.g., microspheres or a film) into a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Maintain the temperature at 37 °C with constant agitation.

  • Sampling:

    • At predetermined time points, withdraw an aliquot of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Presentation:

    • Plot the cumulative percentage of drug released versus time.

In Vitro Degradation

Expertise & Experience: The degradation of the polymer is often studied in parallel with drug release. Monitoring changes in the polymer's properties over time provides insight into the degradation mechanism.

Protocol:

  • Setup:

    • Incubate polymer samples (without drug) under the same conditions as the drug release study.

  • Analysis at Time Points:

    • At various time points, retrieve polymer samples.

    • Analyze the samples for:

      • Weight loss: Dry the polymer to a constant weight and compare it to the initial weight.

      • Molecular weight reduction: Analyze the polymer by GPC.

      • Morphological changes: Examine the polymer by SEM.

VI. Integrated Characterization Workflow

The true power of these techniques lies in their combined application. An integrated workflow provides a holistic understanding of the polymer's structure-property relationships.

G cluster_0 Synthesis cluster_1 Primary Characterization cluster_2 Physicochemical Properties cluster_3 Performance Evaluation Polymer CPD-based Polymer Synthesis FTIR FTIR (Functional Groups) Polymer->FTIR NMR NMR (Chemical Structure) Polymer->NMR GPC GPC (Molecular Weight) Polymer->GPC Degradation In Vitro Degradation FTIR->Degradation NMR->Degradation DrugRelease In Vitro Drug Release GPC->DrugRelease GPC->Degradation DSC DSC (Thermal Transitions) DSC->DrugRelease TGA TGA (Thermal Stability) TGA->DrugRelease SEM_AFM SEM/AFM (Morphology) SEM_AFM->DrugRelease SEM_AFM->Degradation Performance Overall Performance Assessment DrugRelease->Performance Correlates with Degradation->Performance Correlates with

Sources

Application Note & Protocol: Solvothermal Synthesis of Flexible MOFs Using 1,10-Bis(4-carboxyphenoxy)decane for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Dynamic Nanocarriers

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures formed from metal ions or clusters linked by organic ligands.[1][2] This modularity allows for unprecedented control over pore size, surface area, and chemical functionality, making them exceptional candidates for applications ranging from gas storage to catalysis.[1][3][4] In the biomedical field, particularly for drug delivery, MOFs offer transformative potential due to their high loading capacities and the ability to protect therapeutic cargo.[5][6][7][8][9][10]

However, the next generation of drug delivery systems requires more than static containment. It demands dynamic responsiveness to biological cues. This is where flexible MOFs, particularly those constructed with long-chain dicarboxylate linkers, come to the fore.[11] The ligand at the heart of this protocol, 1,10-Bis(4-carboxyphenoxy)decane , is specifically designed to impart structural flexibility. Its long, ten-carbon aliphatic chain acts as a "spring" or "hinge" within the framework, allowing the MOF to potentially respond to stimuli such as pH or temperature, which is a critical feature for controlled drug release in specific microenvironments like tumors.[5]

This document provides a comprehensive guide to the synthesis, characterization, and application of a flexible MOF system using this compound, with a focus on its utility as a sophisticated drug delivery vehicle.

Rationale and Strategic Considerations

The Solvothermal Method: Driving Crystallinity

The solvothermal synthesis method is the cornerstone of this protocol.[12][13] It involves heating the precursor mixture (metal salt, organic linker, and solvent) in a sealed vessel above the solvent's boiling point. This process creates high autogenous pressure, which offers several key advantages:

  • Enhanced Solubility: It increases the solubility of reactants, promoting the formation of a homogeneous reaction environment essential for high-quality crystal growth.

  • Thermodynamic Control: The elevated temperature provides the necessary activation energy for the coordination bonds to form between the metal centers and the carboxylate groups of the linker.[12]

  • Crystal Quality: The slow cooling process allows for the gradual and orderly assembly of the metal-ligand network, resulting in highly crystalline MOF particles with fewer defects.[2][12]

Ligand Design: The Key to Flexibility

The choice of this compound is deliberate. Unlike rigid linkers (e.g., terephthalic acid) that create static frameworks, the long aliphatic chain of this ditopic carboxylate linker introduces degrees of freedom into the crystal lattice.[11][14] This intrinsic flexibility can manifest as:

  • "Breathing" or "Gating" Effects: The pores of the MOF can expand or contract in response to external stimuli, allowing for precise control over the encapsulation and release of guest molecules.[11]

  • Enhanced Drug Compatibility: The flexible nature may better accommodate bulky or awkwardly shaped drug molecules that are difficult to load into rigid frameworks.

Synthesis Protocol: A Step-by-Step Guide

This protocol details the synthesis of a Zinc-based MOF using this compound. Zinc is a common choice for biomedical applications due to its relatively low toxicity and versatile coordination chemistry.[9][15]

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Metal Precursor Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)Source of Zn²⁺ metal nodes
Organic Linker This compoundStructural building block (linker)
Solvent N,N-Dimethylformamide (DMF)Reaction medium
Reaction Vessel 20 mL Scintillation Vial with Teflon-lined capSolvothermal reactor
Heating Source Programmable Laboratory OvenControlled heating for reaction
Purification Centrifuge, Vacuum Filtration SystemIsolation and washing of MOF crystals
Activation Vacuum OvenRemoval of solvent from pores
Experimental Procedure
  • Preparation of Precursor Solution:

    • In a 20 mL glass scintillation vial, combine 0.15 mmol of Zinc Nitrate Hexahydrate (44.6 mg) and 0.10 mmol of this compound (44.2 mg).

    • Scientist's Note: A slight molar excess of the metal salt is often used to ensure complete coordination of the linker and can influence the final topology of the framework.

  • Solvation:

    • Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

    • Cap the vial tightly and sonicate the mixture for 15-20 minutes until a homogeneous suspension is formed. This ensures the solids are well-dispersed before heating.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable laboratory oven.

    • Heat the oven to 120 °C and hold for 24 hours .[12]

    • Causality: This temperature and time are optimized to allow for the deprotonation of the carboxylic acid groups and the slow, controlled formation of the crystalline MOF structure. Shorter times may result in amorphous material, while excessively high temperatures risk decomposing the organic linker.

    • After the reaction, allow the oven to cool down to room temperature naturally over several hours. Slow cooling is critical for obtaining well-defined crystals.

  • Product Isolation and Purification:

    • A white crystalline powder should be visible at the bottom of the vial.

    • Decant the mother liquor and wash the collected solid by centrifuging and resuspending in fresh DMF (3 x 10 mL).

    • This washing step is crucial to remove unreacted precursors and any soluble impurities trapped within the pores.

  • Solvent Exchange and Activation:

    • To prepare the MOF for applications like drug loading, the high-boiling DMF must be removed from the pores.

    • Soak the purified MOF powder in a more volatile solvent like ethanol for 24 hours, replacing the ethanol at least three times. This process is known as solvent exchange.[2]

    • After the final wash, collect the solid by centrifugation or filtration and dry it in a vacuum oven at 100-120 °C overnight.[12] This "activation" step evacuates the pores, making them accessible to guest molecules.

Characterization: Validating Synthesis and Structure

Verifying the successful synthesis and integrity of the MOF is a non-negotiable step.[4][16]

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and phase purity.[2][4]A distinct diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if a single-crystal structure is known.
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm solvent removal.[4][16]A TGA curve showing a stable plateau up to a certain temperature (e.g., >300 °C) before a sharp weight loss, which indicates framework decomposition. An initial weight loss at lower temperatures corresponds to the removal of guest solvent molecules.
Scanning Electron Microscopy (SEM) To observe particle morphology and size distribution.[17]Images revealing the crystal shape (e.g., rods, cubes) and providing an estimate of the particle size, which is critical for biomedical applications (typically <200 nm for circulation).[5]
N₂ Adsorption-Desorption (BET Analysis) To determine surface area and pore volume.[16]An isotherm plot that allows for the calculation of the Brunauer-Emmett-Teller (BET) surface area, confirming the porosity of the material.

Workflow and Logical Relationships

The entire process, from synthesis to application, follows a logical progression designed to ensure material quality and experimental success.

solvothermal_synthesis_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Activation cluster_validation Validation cluster_application Application Reagents 1. Weigh Reagents (Metal Salt + Linker) Solvation 2. Add Solvent (DMF) & Sonicate Reagents->Solvation Reaction 3. Solvothermal Reaction (120°C, 24h) Solvation->Reaction Isolation 4. Isolate Crystals (Centrifuge/Filter) Reaction->Isolation Washing 5. Wash with DMF Isolation->Washing Exchange 6. Solvent Exchange (Ethanol) Washing->Exchange Activation 7. Activate (Vacuum Heating) Exchange->Activation Characterization 8. Characterization (PXRD, TGA, SEM, BET) Activation->Characterization Application 9. Drug Loading & Release Studies Characterization->Application

Caption: Workflow for the synthesis, validation, and application of a flexible MOF.

Application Protocol: pH-Responsive Drug Delivery

This protocol outlines a method for loading an anti-cancer drug, 5-Fluorouracil (5-FU), and studying its pH-triggered release, simulating the acidic environment of a tumor.

Drug Loading
  • Prepare Drug Solution: Dissolve 50 mg of 5-Fluorouracil in 20 mL of a suitable solvent (e.g., a buffered aqueous solution or methanol).

  • Incubation: Add 100 mg of the activated MOF powder to the drug solution.

  • Stirring: Stir the suspension at room temperature for 48 hours in the dark to allow the drug molecules to diffuse into the MOF pores.

  • Isolation: Centrifuge the suspension to collect the drug-loaded MOF.

  • Washing: Gently wash the powder with a small amount of the pure solvent to remove any drug adsorbed on the external surface.

  • Quantification: Analyze the supernatant using UV-Vis spectroscopy to determine the concentration of unloaded drug. The loading capacity can be calculated by subtracting this amount from the initial amount.

In Vitro Drug Release
  • Prepare Release Media: Prepare two buffer solutions:

    • Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions).

    • Acetate Buffer at pH 5.5 (simulating the acidic tumor microenvironment).[5]

  • Setup: Suspend a known amount (e.g., 10 mg) of the drug-loaded MOF in 10 mL of each buffer solution in separate dialysis bags. Place each bag in a larger container with 100 mL of the corresponding buffer.

  • Incubation: Keep the containers in a shaker bath at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the buffer outside the dialysis bag and replace it with an equal volume of fresh buffer.

  • Analysis: Measure the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy. Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster release rate at pH 5.5 compared to pH 7.4 would demonstrate the desired pH-responsive behavior.

References

  • Hernandez, D., & McManus, G. (n.d.). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. [Link]

  • Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896–5912. [Link]

  • Schneemann, A., Bon, V., Schwedler, I., Senkovska, I., Kaskel, S., & Fischer, R. A. (2014). Flexible metal–organic frameworks. Chemical Society Reviews, 43(16), 6062–6096. [Link]

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. [Link]

  • Al-Gahouari, T., Al-Kahtani, A., Al-Enad, A., Al-Hajri, S., Mouffouk, F., El-Toni, A. M., & Ahmed, J. (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. ACS Omega, 7(4), 3056–3080. [Link]

  • ResearchGate. (n.d.). Solvothermal synthesis of MOFs. [Link]

  • Lawson, K. V., & Singh, S. (2022). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. Journal of Nanomedicine & Nanotechnology, 13(3). [Link]

  • Bobde, P. A., Biswas, S., & Ghosh, S. K. (2023). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 28(15), 5865. [Link]

  • Can, H., Zhang, Y., & Kızılel, S. (2023). Biomedical Applications of Metal–Organic Frameworks Revisited. Industrial & Engineering Chemistry Research, 62(47), 20247–20268. [Link]

  • Al-Futaisi, S., Taha, Z., Al-Hinaai, A., Al-Kindi, M., Al-Saadi, H., Khan, M., & Kim, J. (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. Polymers, 15(18), 3792. [Link]

  • ResearchGate. (n.d.). Metal–organic frameworks based on multicarboxylate linkers. [Link]

  • Deria, P., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51953. [Link]

  • McKinlay, A. C., Morris, R. E., Horcajada, P., Férey, G., Gref, R., Couvreur, P., & Serre, C. (2010). Metal-Organic Frameworks as Potential Drug Carriers. Angewandte Chemie International Edition, 49(36), 6260–6266. [Link]

  • Ayad, S., O'Reilly, C., Cussen, E. J., & Sodefan, F. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Pharmaceutics, 17(5), 625. [Link]

  • Tyler, D. S., Tyler, S. N., & Rosi, N. L. (2023). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science, 9(10), 1802–1814. [Link]

  • Li, Y., Wu, Z., Li, J., & Li, J. (2021). Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy. Journal of Materials Chemistry B, 9(3), 554–569. [Link]

  • ResearchGate. (n.d.). Schematic diagram showing Conventional solvothermal synthesis of MOFs. [Link]

  • Abid, H. R., Azhar, M. R., Iglauer, S., Rada, Z. H., Al-Yaseri, A., & Keshavarz, A. (2024). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon, 10(1), e23840. [Link]

  • Rocha, K. L. A., de Souza, P. S., Lião, L. M., & Perez, C. N. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. ResearchGate. [Link]

  • Wang, S., & Wang, Z. (2020). Metal-organic frameworks for advanced drug delivery. Biomaterials Science, 8(2), 430–446. [Link]

  • Abid, H. R., Azhar, M. R., Iglauer, S., Rada, Z. H., Al-Yaseri, A., & Keshavarz, A. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon, 10(1), e23840. [Link]

  • ResearchGate. (n.d.). Solvothermal synthesis of a MOF material. [Link]

  • Zhang, H., Wang, Z., & Wang, S. (2019). Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. Nanomaterials, 9(1), 99. [Link]

Sources

Application Note & Protocol: Synthesis and Application of Flexible Metal-Organic Frameworks Using 1,10-Bis(4-carboxyphenoxy)decane for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials renowned for their high surface areas and tunable structures.[1] A particularly fascinating subclass is flexible MOFs, which can undergo reversible structural transformations in response to external stimuli such as guest molecules, pressure, or temperature.[2][3] This "breathing" or "gate-opening" behavior makes them highly promising for applications in controlled drug delivery, where the release of therapeutics can be triggered by specific physiological conditions.[1][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of flexible MOFs utilizing the long-chain dicarboxylate linker, 1,10-bis(4-carboxyphenoxy)decane. The inherent flexibility of this linker's decane chain is pivotal for engineering dynamic framework properties. We present a robust solvothermal synthesis protocol for a zinc-based MOF, detailed characterization methodologies to verify framework flexibility, and a practical application protocol for loading and studying the release of a model drug, 5-fluorouracil. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of flexible MOFs.

Theoretical Background & Design Principles

The Essence of Flexibility in MOFs

Unlike rigid porous materials like zeolites, flexible MOFs exhibit dynamic frameworks that can respond to external stimuli.[6] This structural pliancy is not a common trait; less than 0.05% of MOFs in the Cambridge Structural Database demonstrate significant breathing behavior.[2] The flexibility can manifest in several ways:

  • Breathing: A large, reversible change in unit cell volume and pore size upon guest adsorption or desorption.[2][6]

  • Gate-Opening: A discrete structural transformation from a non-porous (closed) to a porous (open) state, often triggered at a specific guest pressure.[7]

  • Swelling: A more subtle expansion of the unit cell, often observed upon solvent uptake.[3]

These dynamic properties are primarily governed by the interplay between the inorganic secondary building units (SBUs) and the organic linkers.[8] The nature of the organic linker is a critical design element.[9]

Role of the this compound Linker

The choice of this compound as the organic linker is strategic for inducing framework flexibility. Its key structural features include:

  • Length and Flexibility: The long, saturated decamethylene (-C10H20-) chain is highly flexible, capable of adopting numerous conformations (e.g., linear, bent). This conformational freedom allows the framework to distort and adapt to the presence or absence of guest molecules.

  • Carboxylate End-Groups: The two terminal carboxylate groups provide the necessary coordination sites to bind with metal ions (e.g., Zn²⁺), forming the stable, repeating structure of the MOF.[10]

  • Aromatic Spacers: The phenoxy groups provide rigidity at the coordination points, ensuring that the flexibility is primarily localized within the alkyl chain, which is crucial for predictable structural transformations.

The diagram below illustrates the structure of the linker and its potential for conformational change, which is the fundamental source of the resulting MOF's flexibility.

Caption: Structure of the this compound linker.

Synthesis Protocol: Flexible Zn-MOF

This protocol details the solvothermal synthesis of a flexible zinc-based MOF using the specified linker. Solvothermal synthesis is a common method for producing high-quality MOF crystals.[10][11] The choice of zinc is based on its versatile coordination chemistry and its established use in creating biocompatible MOFs for drug delivery.[12]

Materials and Equipment
Reagent/EquipmentSpecification/PuritySupplier Example
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)≥98%Sigma-Aldrich
This compound (H₂L)≥97%Angene Chemical
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethanol (EtOH)200 Proof, ACS GradeFisher Scientific
Chloroform (CHCl₃)ACS GradeVWR
Teflon-lined stainless-steel autoclave (23 mL)-Parr Instrument
Programmable laboratory oven-Binder GmbH
Centrifuge-Eppendorf
Schlenk line or vacuum manifold--
Analytical balance0.1 mg readabilityMettler Toledo
Step-by-Step Synthesis Procedure
  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 62.2 mg (0.15 mmol) of this compound (H₂L) in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 89.2 mg (0.30 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

    • Rationale: A 1:2 molar ratio of linker to metal salt is used to ensure sufficient metal nodes are available to coordinate with the carboxylate groups. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic linker and the metal salt.[11]

  • Reaction Mixture Assembly:

    • Combine the two solutions in the 23 mL Teflon-lined autoclave.

    • Stir the mixture gently for 5 minutes to ensure homogeneity.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable laboratory oven.

    • Heat the oven to 110 °C at a rate of 5 °C/min.

    • Maintain the temperature at 110 °C for 72 hours.

    • After 72 hours, cool the oven down to room temperature slowly over a period of 24 hours.

    • Rationale: The high temperature and pressure conditions of the solvothermal method facilitate the deprotonation of the carboxylic acid and promote the formation of a crystalline framework.[10] The slow cooling rate is critical for obtaining larger, well-defined crystals by allowing the framework to anneal.

  • Product Isolation and Washing:

    • Carefully open the autoclave and collect the colorless, crystalline product by decanting the mother liquor.

    • Wash the crystals by immersing them in 15 mL of fresh DMF for 24 hours to remove unreacted precursors.

    • Decant the DMF and repeat this washing step two more times.

    • Rationale: Washing is essential to remove residual reactants and solvent molecules that are not part of the framework, ensuring high purity of the final product.

  • Solvent Exchange and Activation:

    • After the final DMF wash, decant the solvent and add 15 mL of chloroform (CHCl₃). Let the crystals soak for 3 days, replacing the chloroform with a fresh portion each day.

    • Decant the chloroform and collect the crystals by filtration.

    • Activate the sample by heating the crystals under a dynamic vacuum (using a Schlenk line) at 120 °C for 12 hours. This will remove the guest chloroform molecules from the pores.

    • Rationale: Solvent exchange with a more volatile solvent like chloroform facilitates the activation process. Activation is the crucial step of removing guest molecules from the pores to make the internal surface area accessible, which is necessary for characterization and subsequent applications.[7]

G A 1. Prepare Solutions Zn(NO₃)₂·6H₂O in DMF Linker (H₂L) in DMF B 2. Combine & Mix in Teflon-lined Autoclave A->B C 3. Solvothermal Reaction 110 °C for 72h B->C D 4. Isolate & Wash Wash with fresh DMF (3x) C->D E 5. Solvent Exchange Soak in Chloroform (3 days) D->E F 6. Activation Heat at 120 °C under vacuum E->F G Activated Flexible MOF F->G G cluster_loading Drug Loading cluster_release Drug Release A1 Activated MOF A3 Incubate & Stir (72h) A1->A3 A2 5-FU Solution A2->A3 A4 Centrifuge & Wash A3->A4 A5 5-FU@MOF A4->A5 B1 5-FU@MOF in PBS (pH 7.4) B2 Incubate at 37 °C B1->B2 B3 Sample at Intervals B2->B3 B4 Analyze via UV-Vis B3->B4 B5 Plot Cumulative Release B4->B5

Caption: Workflow for drug loading and in vitro release studies.

Conclusion

The use of long, flexible dicarboxylate linkers like this compound is a powerful strategy for designing MOFs with dynamic, responsive frameworks. The protocols outlined in this guide provide a comprehensive framework for the successful synthesis, characterization, and application of these advanced materials in the field of drug delivery. The unique guest-induced structural transformations of these MOFs offer exciting possibilities for creating "smart" delivery systems capable of triggered and controlled therapeutic release, paving the way for more effective and targeted treatments.

References

  • ACS Publications. (n.d.). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design. Retrieved from [Link]

  • Materials. (2014). A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption. Retrieved from [Link]

  • Materials. (2014). A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption. Retrieved from [Link]

  • ChemRxiv. (n.d.). Breathing porous liquids based on responsive metal-organic framework particles. Retrieved from [Link]

  • Journal of Materials Chemistry. (n.d.). Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis. RSC Publishing. Retrieved from [Link]

  • NIH. (2023). Alignment of Breathing Metal–Organic Framework Particles for Enhanced Water-Driven Actuation. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). In Search of the Reason for the Breathing Effect of MIL53 Metal-Organic Framework: An ab Initio Multiconfigurational Study. Retrieved from [Link]

  • RSC Advances. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Flexible MOFs in this study with their corresponding nodes, linkers,.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Metal-organic frameworks for advanced drug delivery. Retrieved from [Link]

  • NIH. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. PMC. Retrieved from [Link]

  • NIH. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Metal-organic Frameworks (MOFs) Linkers. Retrieved from [Link]

  • J-STAGE. (n.d.). Guest-Induced Two-Way Structural Transformation in a Layered Metal–Organic Framework Thin Film. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis, structures and reactions of zinc and cobalt metal-organic frameworks incorporating an alkyne-based dicarboxylate linker. Retrieved from [Link]

  • The University of Liverpool Repository. (2014). Synthesis, characterisation and properties of flexible metal-organic frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). Guest-to-Host Transmission of Structural Changes for Stimuli-Responsive Adsorption Property. Retrieved from [Link]

  • ACS Publications. (2023). Kinetics of Guest-Induced Structural Transitions in Metal–Organic-Framework MIL-53(Al)-NH2 Probed by High-Pressure Nuclear Magnetic Resonance. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2018). Visualizing Structural Transformation and Guest Binding in a Flexible Metal–Organic Framework under High Pressure and Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of flexibility in MOFs (for Biomedical Applications). Retrieved from [Link]

  • ChemRxiv. (2024). Modulation of triplet quantum coherence by guest-induced structural changes in a flexible metal-organic framework. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. (n.d.). Diversified functional applications of flexible metal-organic frameworks. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C24H30O6). Retrieved from [Link]

  • angenechemical.com. (n.d.). This compound(CAS# 74774-61-1). Retrieved from [Link]

  • NIH. (n.d.). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,10-Bis[2-(prop-1-enyl)phenoxy]decane. Retrieved from [Link]

Sources

The Untapped Potential of 1,10-Bis(4-carboxyphenoxy)decane in Porous Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The field of porous materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is driven by the rational design of organic linkers to create materials with tailored properties for applications ranging from drug delivery to gas storage and catalysis.[1] In this context, long-chain, flexible dicarboxylic acid linkers are of significant interest as they can impart unique dynamic properties to the resulting frameworks. This guide focuses on the potential applications of 1,10-Bis(4-carboxyphenoxy)decane , a linker characterized by a flexible decane chain flanked by two carboxyphenoxy moieties. While specific examples of porous materials constructed from this exact linker are not yet prominent in peer-reviewed literature, this document will provide a comprehensive theoretical framework and practical protocols for researchers and drug development professionals interested in exploring its utility. By understanding the fundamental principles of MOF synthesis with analogous flexible linkers, researchers can pioneer the development of novel porous materials based on this compound.

The Strategic Advantage of Flexible Linkers in Porous Frameworks

The choice of an organic linker is paramount in dictating the final topology, porosity, and functionality of a MOF.[2] While rigid linkers often lead to predictable and robust structures, flexible linkers like this compound introduce a degree of conformational freedom. This flexibility can result in "soft porous crystals" that exhibit dynamic behaviors such as breathing and swelling in response to external stimuli like guest molecules, temperature, or pressure.[3][4]

The key attributes of this compound as a linker include:

  • Long Alkyl Chain: The decane spacer can lead to the formation of large pores and interpenetrated frameworks. The hydrophobicity of the alkyl chain can also influence the adsorption of non-polar guest molecules.

  • Carboxyphenoxy End Groups: These provide robust coordination sites for metal ions or clusters, forming the nodes of the MOF structure.

  • Conformational Flexibility: The decane chain can adopt various conformations, potentially leading to stimuli-responsive materials.

Hypothetical Applications and Design Considerations

Based on the structural characteristics of this compound, we can envision its application in several key areas:

Drug Delivery Systems

The large, potentially flexible pores created by this linker could be ideal for encapsulating large therapeutic molecules.[5] The hydrophobic nature of the decane chain might enhance the loading of poorly water-soluble drugs.

  • Design Consideration: The release of the drug could be triggered by a conformational change in the framework, induced by physiological conditions such as pH or temperature.

Gas Storage and Separation

The flexibility of the framework could allow for selective gas adsorption. For instance, the pores might expand to accommodate specific gas molecules while excluding others.

  • Design Consideration: The non-polar decane chains could favor the adsorption of hydrocarbons, suggesting potential applications in natural gas purification.

Protocols for the Synthesis of Porous Materials with this compound

While specific protocols for this linker are not established, the following are generalized solvothermal synthesis procedures that can be adapted by researchers.

Synthesis of this compound Linker

A common method for synthesizing such diaryl ether linkers is through a Williamson ether synthesis.

Protocol:

  • Dissolve 4-hydroxybenzoic acid in a suitable solvent (e.g., DMF or DMSO).

  • Add a base (e.g., K₂CO₃ or NaOH) to deprotonate the phenolic hydroxyl group.

  • Slowly add 1,10-dibromodecane to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., N₂ or Ar) for 24-48 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter , wash with water, and dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Reactant1 4-Hydroxybenzoic Acid Dissolution Dissolution in Solvent Reactant1->Dissolution Reactant2 1,10-Dibromodecane Reaction Williamson Ether Synthesis (Heating) Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Dissolution Dissolution->Reaction Acidification Acidification Reaction->Acidification Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the synthesis of the this compound linker.

Solvothermal Synthesis of a MOF using this compound

This protocol provides a starting point for exploring the coordination of this compound with metal ions. The choice of metal salt and solvent system will significantly impact the outcome.

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)

  • Solvent (e.g., DMF, DEF, DMA)

  • Glass vials or Teflon-lined autoclave

Protocol:

  • Dissolve the linker (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL) in a glass vial.

  • Sonicate the mixture for 5-10 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven .

  • Heat the vial to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • Cool the oven slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent to remove unreacted starting materials.

  • Activate the material by solvent exchange followed by heating under vacuum to remove guest solvent molecules from the pores.

  • Characterize the resulting material using Powder X-ray Diffraction (PXRD) to determine its crystallinity and phase purity, and Single-Crystal X-ray Diffraction (SCXRD) to determine its structure if suitable crystals are obtained.

Diagram of MOF Synthesis Workflow:

MOFSynthesis Start Dissolve Linker & Metal Salt in Solvent Sonication Sonication Start->Sonication Heating Solvothermal Reaction (Heating in Oven) Sonication->Heating Cooling Slow Cooling Heating->Cooling Isolation Crystal Isolation (Filtration/Decantation) Cooling->Isolation Washing Washing with Fresh Solvent Isolation->Washing Activation Activation (Solvent Exchange & Vacuum Heating) Washing->Activation Characterization Characterization (PXRD, SCXRD) Activation->Characterization

Caption: General workflow for the solvothermal synthesis of a MOF.

Characterization of the Porous Material

A thorough characterization is crucial to understand the properties of the newly synthesized material.

Technique Purpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including connectivity, pore dimensions, and the conformation of the linker.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the surface area (BET), pore volume, and pore size distribution.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and identify the temperature at which guest molecules are removed.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.

Future Directions and a Call for Exploration

The application of this compound in the synthesis of porous materials remains a nascent field with immense potential. The flexibility and length of this linker offer exciting possibilities for creating novel materials with dynamic properties. Researchers are encouraged to explore various metal-linker combinations, solvent systems, and synthesis conditions to unlock the full potential of this promising building block. The protocols and theoretical considerations outlined in this guide provide a solid foundation for such pioneering work. The first successful synthesis and characterization of a porous material from this compound will undoubtedly be a significant contribution to the field of materials science.

References

  • Hernandez, D., & McManus, G. (n.d.). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. Retrieved from [Link]

  • Schneemann, A., et al. (2014). Flexible metal–organic frameworks. Chemical Society Reviews, 43(16), 6062-6096.
  • Deria, P., et al. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5896-5912.
  • Gangu, K. K., et al. (2016). Metal–Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Colinkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies. Crystal Growth & Design, 16(12), 7263-7274.
  • Zdravkov, B. D., et al. (2007). Pore classification in the characterization of porous materials: A perspective. Central European Journal of Chemistry, 5(2), 385-395.
  • Bon, V., & Kaskel, S. (2016). Flexible metal-organic frameworks. Topics in Current Chemistry, 374(4), 43.
  • Google Patents. (2017). Porous silica material for use as a pharmaceutical or dietary active ingredient.
  • Google Patents. (2018). Decomposition of silicon-containing precursors on porous scaffold materials.

Sources

Application Note & Protocol: High-Performance Polyesters from 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Long-Chain diether Diacids

Aromatic polyesters are a cornerstone of high-performance materials, valued for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, their rigid backbones often lead to high melting points and limited solubility, complicating processing. A key strategy to enhance processability without sacrificing performance is the incorporation of flexible segments into the polymer chain. The diether diacid, 1,10-bis(4-carboxyphenoxy)decane, exemplifies this design principle. Its structure features a long, flexible decamethylene spacer separating two rigid p-phenoxycarboxylic acid moieties. This unique architecture imparts a degree of conformational freedom, which can lower melting temperatures and improve solubility, thereby creating a broader processing window for the resulting polyesters.[3]

This application note provides a comprehensive guide for the synthesis and characterization of polyesters derived from this compound. We present two robust polycondensation methodologies: melt polycondensation and solution polycondensation.[] These protocols are designed for researchers in materials science and drug development, offering detailed, step-by-step instructions and explaining the critical parameters that govern the synthesis of high molecular weight, high-purity polyesters.

Principles of Polyesterification with this compound

The synthesis of polyesters from this compound and a suitable diol proceeds via step-growth polycondensation. This process involves the repeated formation of ester linkages with the concurrent elimination of a small molecule, typically water. Achieving a high degree of polymerization is contingent upon several factors:

  • Stoichiometric Equivalence: Precise 1:1 molar equivalence of the dicarboxylic acid and diol functional groups is crucial for obtaining high molecular weight polymers.

  • Efficient Removal of Byproducts: The continuous removal of the condensation byproduct (e.g., water) is necessary to drive the reaction equilibrium towards polymer formation.

  • Reaction Temperature and Time: Sufficiently high temperatures are required to maintain a molten state (in melt polymerization) and to ensure adequate reaction rates. Prolonged reaction times are necessary to achieve high molecular weights.

  • Catalysis: While the reaction can proceed without a catalyst, the use of catalysts such as antimony trioxide or dibutyltin oxide can significantly accelerate the polymerization rate.[3]

Visualization of the Synthesis Workflow

The general workflow for the synthesis and characterization of polyesters from this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers: This compound + Aliphatic Diol Polymerization Polycondensation (Melt or Solution) Monomers->Polymerization Crude_Polymer Crude Polyester Polymerization->Crude_Polymer Precipitation Precipitation in Non-Solvent (e.g., Methanol) Crude_Polymer->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Pure_Polymer Purified Polyester Drying->Pure_Polymer FTIR FT-IR Spectroscopy Pure_Polymer->FTIR NMR NMR Spectroscopy ('H and 'C) Pure_Polymer->NMR GPC Gel Permeation Chromatography (GPC) Pure_Polymer->GPC Thermal_Analysis Thermal Analysis (DSC, TGA) Pure_Polymer->Thermal_Analysis

Caption: General workflow for polyester synthesis and characterization.

Detailed Experimental Protocols

Method 1: Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and the high purity of the resulting polymer.[]

Materials and Reagents:

  • This compound (≥98% purity)

  • 1,6-Hexanediol (≥99% purity)

  • Antimony(III) oxide (Sb₂O₃, ≥99% purity)

  • Nitrogen gas (high purity)

  • Methanol (ACS grade)

  • Chloroform (ACS grade)

Apparatus:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Protocol:

  • Monomer Charging: In a clean, dry three-neck round-bottom flask, combine equimolar amounts of this compound and 1,6-hexanediol. Add a catalytic amount of antimony(III) oxide (approximately 0.05 mol% relative to the diacid).

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with high-purity nitrogen for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the initial stages of the reaction.

  • Esterification Stage: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. The reaction will commence, and water will begin to distill off. Continue this stage for 2-3 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C while slowly applying a vacuum (reducing the pressure to <1 mmHg). The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Continue the reaction under high vacuum for 4-6 hours.

  • Reaction Termination and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can be dissolved in a minimal amount of chloroform.

  • Purification: Precipitate the dissolved polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.

  • Drying: Collect the purified polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60-70°C to a constant weight.

Method 2: Solution Polycondensation

Solution polycondensation is advantageous when dealing with monomers or polymers that have high melting points or are thermally sensitive.[5][6] It allows for better temperature control and lower viscosity of the reaction medium.[][5]

Materials and Reagents:

  • This compound (≥98% purity)

  • Thionyl chloride (SOCl₂)

  • 1,6-Hexanediol (≥99% purity)

  • Pyridine (anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol (ACS grade)

Protocol:

  • Acid Chloride Formation: Convert this compound to its diacid chloride by reacting it with an excess of thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction is typically carried out at reflux for 2-4 hours, followed by removal of excess thionyl chloride by distillation.

  • Polymerization Setup: In a dry, nitrogen-purged flask, dissolve the synthesized diacid chloride and an equimolar amount of 1,6-hexanediol in anhydrous N,N-dimethylacetamide.

  • Reaction Initiation: Cool the solution in an ice bath and slowly add two molar equivalents of anhydrous pyridine (relative to the diol) as an acid scavenger.

  • Polymerization: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring under a nitrogen atmosphere.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Washing and Drying: Collect the polymer by filtration, wash thoroughly with water and then with methanol to remove any residual salts and solvent. Dry the final product in a vacuum oven at 70-80°C until a constant weight is achieved.

Characterization of the Synthesized Polyester

A suite of analytical techniques should be employed to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.

Structural Confirmation

The chemical structure of the polyester can be confirmed using spectroscopic methods.

Reaction_Scheme cluster_reactants cluster_products Diacid HOOC-(C₆H₄)-O-(CH₂)₁₀-O-(C₆H₄)-COOH This compound Plus1 + Diol HO-(CH₂)₆-OH 1,6-Hexanediol Polymer [-OC-(C₆H₄)-O-(CH₂)₁₀-O-(C₆H₄)-COO-(CH₂)₆-O-]n Diol->Polymer Polycondensation (Heat, Catalyst) Plus2 + 2n H₂O

Caption: Polycondensation of this compound with 1,6-hexanediol.

FT-IR Spectroscopy:

  • Expected Peaks: Disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹). Appearance of a strong C=O stretch for the ester linkage (around 1720 cm⁻¹).

NMR Spectroscopy:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the decane and hexane units, and the protons adjacent to the oxygen atoms will be present. The absence of the carboxylic acid proton signal will confirm complete polymerization.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the diacid and diol segments will be observed.

Molecular Weight Determination

The molecular weight and molecular weight distribution are critical parameters that influence the mechanical properties of the polymer.

Gel Permeation Chromatography (GPC):

  • GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically less than 2) is indicative of a well-controlled polymerization.

ParameterExpected Value Range
Mn ( g/mol ) 20,000 - 50,000
Mw ( g/mol ) 40,000 - 100,000
PDI 1.8 - 2.5
Thermal Properties

The thermal behavior of the polyester determines its processing temperature and service temperature range.

Differential Scanning Calorimetry (DSC):

  • DSC is used to measure the glass transition temperature (Tg) and the melting temperature (Tm). The presence of a flexible decamethylene spacer is expected to result in a lower Tg and Tm compared to fully aromatic polyesters.[7]

Thermogravimetric Analysis (TGA):

  • TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. A high decomposition temperature is indicative of good thermal stability.

PropertyExpected Value
Glass Transition Temperature (Tg) 50 - 80 °C
Melting Temperature (Tm) 180 - 220 °C
Decomposition Temperature (Td, 5% weight loss) > 350 °C

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of high-performance polyesters from this compound. Both melt and solution polycondensation techniques offer viable routes to obtaining high molecular weight polymers. The unique chemical architecture of this compound allows for the creation of polyesters with a desirable balance of thermal stability and processability, making them attractive candidates for a wide range of applications, from advanced engineering plastics to biomedical devices. The characterization techniques outlined are essential for verifying the successful synthesis and understanding the structure-property relationships of these novel materials.

References

  • ACS Publications. (n.d.). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. Macromolecules. Retrieved from [Link]

  • ResearchGate. (2000). LCP aromatic polyesters by esterolysis melt polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]

  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solution polymerization – Knowledge and References. Retrieved from [Link]

  • IJERMT. (2015). AROMATIC POLYESTER AND ITS PRODUCTION. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis and characterization of bio-based polyesters derived from 1,10-decanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic route to 1,10‐decanediol‐based polyesters. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]

  • OSTI.gov. (n.d.). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) One-step synthesis of polyesters specialties for biomedical applications. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and characterization of polyesters based on 1,1,1‐[bis(4‐hydroxyphenyl)‐4′‐pentadecylphenyl]ethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(1,10-decylene adipate) diol via polycondensation.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic polyesters derived from bisphenol-A and bis(hydroxyphenyl)butane with diacyl chloride monomers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,10-Bis(4-carboxyphenoxy)decane Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the flexible linker, 1,10-Bis(4-carboxyphenoxy)decane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of synthesizing these promising porous materials. The inherent flexibility of the decane chain in the linker presents unique challenges and opportunities in achieving crystalline, porous structures. This document aims to elucidate the underlying principles of the synthesis and provide practical solutions to common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common metal nodes used with this compound?

A1: Zinc(II) and Copper(II) are frequently employed metal nodes for the synthesis of pillared-layer MOFs with long-chain flexible dicarboxylate linkers like this compound. These metals often form paddlewheel secondary building units (SBUs) which can coordinate with the carboxylate groups of the linker. The choice of metal can influence the resulting topology and stability of the MOF.

Q2: What is a "pillared-layer" MOF structure, and why is it common for this type of linker?

A2: A pillared-layer MOF consists of two-dimensional (2D) layers of metal nodes and a primary linker (in this case, a rigid dicarboxylate that is not this compound, or the paddlewheel SBU itself forms a 2D sheet) which are then connected, or "pillared," by a longer, often flexible, linker. The this compound, with its long aliphatic chain, is well-suited to act as a pillar, spanning the distance between the 2D sheets and creating a three-dimensional (3D) framework with defined pores.

Q3: Why is the choice of solvent so critical in the synthesis of flexible MOFs?

A3: Solvents play a crucial role in MOF synthesis by influencing the solubility of the precursors, the coordination environment of the metal ions, and by acting as templates or structure-directing agents. For flexible MOFs, the solvent can have a profound impact on the final structure, sometimes leading to different polymorphs or even preventing crystallization altogether. The polarity and size of the solvent molecules can affect the conformation of the flexible linker during synthesis.

Q4: What is "framework collapse," and how can it be prevented during activation?

A4: Framework collapse is a common issue with flexible MOFs where the porous structure is not robust enough to withstand the removal of guest solvent molecules from the pores. This often occurs during the "activation" process, which is necessary to make the pores accessible. The capillary forces exerted by the solvent during evaporation can pull the flexible framework apart. To prevent this, a process of solvent exchange with a lower surface tension solvent (e.g., acetone, chloroform, or hexane) is often employed before final drying under vacuum. Supercritical CO2 drying is another effective but more specialized technique.

Q5: My powder X-ray diffraction (PXRD) pattern shows broad peaks or an amorphous halo. What does this indicate?

A5: Broad peaks in a PXRD pattern suggest poor crystallinity or the presence of very small nanocrystals. An amorphous halo indicates a lack of long-range order, meaning a crystalline MOF did not form. This can be due to a variety of factors including incorrect reaction temperature, inappropriate solvent, or a reaction time that is too short or too long. The flexibility of the this compound linker can also predispose the system to form disordered or amorphous phases.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific problems you may encounter during the synthesis of this compound based MOFs.

Problem 1: No precipitate or very low yield of product.

Q: I've followed the synthesis protocol, but I'm not getting any solid product, or the yield is extremely low. What could be the issue?

A: This is a common problem that can often be traced back to issues with precursor solubility or reaction kinetics.

  • Pillar 1: Precursor Solubility and Concentration:

    • Insight: The this compound linker has limited solubility in many common solvents. If the linker does not fully dissolve, the reaction will be slow and incomplete.

    • Troubleshooting Steps:

      • Solvent System: Ensure you are using a solvent system in which both the metal salt and the linker are soluble at the reaction temperature. N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), and N,N-Dimethylacetamide (DMA) are common choices. A co-solvent system, such as DMF with a small amount of ethanol or water, can sometimes improve solubility and promote crystallization.

      • Pre-dissolution: Try pre-dissolving the linker and the metal salt in separate vials with gentle heating and sonication before mixing them. This ensures that both are fully in solution before the reaction begins.

      • Concentration: While counterintuitive, sometimes a lower concentration can favor the formation of a crystalline product over an amorphous one by slowing down the nucleation and growth process.

  • Pillar 2: Reaction Temperature and Time:

    • Insight: MOF synthesis is a thermodynamically and kinetically controlled process. The temperature needs to be high enough to overcome the activation energy for crystal formation but not so high that it leads to the decomposition of the reactants or the formation of an undesirable phase.

    • Troubleshooting Steps:

      • Temperature Screening: If you are not getting any product, consider systematically increasing the reaction temperature in 10-15 °C increments. Conversely, if you suspect the product is unstable at the current temperature, try lowering it.

      • Reaction Time: Extend the reaction time. Some MOF syntheses, especially those involving long, flexible linkers, can be slow and may require several days to reach completion.

Problem 2: The product is a fine, amorphous powder with no crystallinity.

Q: My synthesis yielded a powder, but PXRD analysis shows it's amorphous. How can I promote the formation of a crystalline MOF?

A: The formation of an amorphous product is often due to rapid nucleation and slow or disordered crystal growth. The flexibility of the this compound linker can make it challenging to achieve long-range order.

  • Pillar 1: Modulators and Additives:

    • Insight: Modulators are small molecules, often carboxylic acids like acetic acid or benzoic acid, that compete with the linker to coordinate to the metal centers. This slows down the reaction rate and can lead to the formation of more crystalline materials.

    • Troubleshooting Steps:

      • Introduce a Modulator: Add a modulator to your reaction mixture. A common starting point is to use a modulator with a similar pKa to the linker. For a dicarboxylate linker, acetic acid is a good first choice. The amount of modulator may need to be optimized; start with a few equivalents relative to the metal salt and screen different concentrations.

      • pH Adjustment: The acidity of the reaction mixture can significantly impact the deprotonation of the carboxylic acid groups on the linker and the formation of the MOF. Small additions of an acid (e.g., HCl) or a base (e.g., triethylamine) can sometimes promote crystallization.

  • Pillar 2: Solvent Environment and Reaction Conditions:

    • Insight: As mentioned in the FAQs, the solvent plays a critical role. For flexible linkers, a solvent that can help pre-organize the linkers into a favorable conformation for crystallization can be beneficial.

    • Troubleshooting Steps:

      • Solvent Screening: If possible, screen a variety of solvents (e.g., DMF, DEF, DMA, N-methyl-2-pyrrolidone (NMP)). The subtle differences in their properties can have a significant impact on the final product.

      • Cooling Rate: The rate at which the reaction is cooled can influence crystal quality. A slow cooling rate can sometimes promote the growth of larger, more well-defined crystals.

Problem 3: The crystalline product loses its structure upon activation.

Q: I have successfully synthesized a crystalline MOF, but the PXRD pattern shows a loss of crystallinity after I try to activate it by heating under vacuum. What is happening?

A: This is a classic sign of framework collapse due to the removal of guest solvent molecules. The long, flexible decane chain in the linker makes the framework particularly susceptible to this issue.

  • Pillar 1: Gentle Solvent Exchange:

    • Insight: The high surface tension of solvents like DMF can cause the framework to collapse as it evaporates. Exchanging the synthesis solvent with a less polar, lower surface tension solvent can mitigate these destructive capillary forces.

    • Troubleshooting Steps:

      • Solvent Exchange Protocol: Before heating, soak the as-synthesized MOF in a volatile solvent with low surface tension. A typical procedure involves:

        • Wash the bulk sample with fresh DMF to remove unreacted precursors.

        • Soak the sample in a solvent like acetone or chloroform for 24 hours, replacing the solvent several times during this period.

        • For very delicate structures, a final exchange with an even lower surface tension solvent like hexane or supercritical CO2 may be necessary.[1]

      • Monitor the Exchange: You can monitor the completeness of the solvent exchange using techniques like ¹H NMR spectroscopy of the supernatant to ensure all the original synthesis solvent has been removed.

  • Pillar 2: Controlled Activation Conditions:

    • Insight: Even after solvent exchange, the activation conditions (temperature and vacuum) need to be carefully controlled to avoid framework collapse.

    • Troubleshooting Steps:

      • Gradual Heating: Instead of applying high heat immediately, gradually increase the temperature under vacuum. This allows the solvent to be removed more slowly, reducing stress on the framework.

      • Lower Activation Temperature: Determine the thermal stability of your MOF using thermogravimetric analysis (TGA). Activate the sample at a temperature well below its decomposition point.

III. Experimental Protocols

Representative Synthesis of a Pillared-Layer MOF with this compound

This protocol is a representative example for the synthesis of a pillared-layer MOF using this compound as the pillar and a secondary rigid linker with a metal salt.

Materials:

  • This compound

  • A rigid dicarboxylic acid (e.g., terephthalic acid)

  • A metal salt (e.g., Zinc nitrate hexahydrate or Copper(II) nitrate trihydrate)

  • A pillaring N-donor ligand (e.g., 4,4'-bipyridine or DABCO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound and the rigid dicarboxylic acid in 10 mL of DMF. Gentle heating and sonication may be required.

  • In a separate vial, dissolve the metal salt and the N-donor ligand in 5 mL of a 1:1 mixture of DMF and ethanol.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a preheated oven at a specific temperature (a starting point could be 80-120 °C).

  • Maintain the reaction for 24-72 hours.

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Proceed with the solvent exchange and activation protocol as described in the troubleshooting section.

Characterization Workflow

The following workflow is essential for confirming the successful synthesis and activation of your MOF.

G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_activation Activation cluster_post_activation Post-Activation Characterization synthesis Solvothermal Synthesis isolation Isolation & Washing synthesis->isolation pxrd_as_synth PXRD (As-Synthesized) isolation->pxrd_as_synth Confirm crystallinity tga TGA isolation->tga Determine thermal stability sem SEM isolation->sem Analyze morphology solvent_exchange Solvent Exchange isolation->solvent_exchange heating Heating under Vacuum solvent_exchange->heating pxrd_activated PXRD (Activated) heating->pxrd_activated Confirm structural integrity gas_sorption Gas Sorption (e.g., N2 at 77K) pxrd_activated->gas_sorption

Caption: A typical workflow for the synthesis, activation, and characterization of a this compound based MOF.

IV. Quantitative Data Summary

The following table provides a hypothetical but representative summary of expected characterization data for a successfully synthesized and activated pillared-layer MOF using this compound.

ParameterAs-SynthesizedActivated
PXRD Crystalline pattern with sharp peaksCrystalline pattern retained, possible slight peak shift
TGA Multi-step weight loss (solvent and linker decomposition)Single-step weight loss (linker decomposition)
BET Surface Area N/A (pores occupied by solvent)> 500 m²/g (will vary based on specific structure)
Pore Volume N/A> 0.2 cm³/g (will vary based on specific structure)

V. Logical Troubleshooting Flowchart

This flowchart provides a visual guide to troubleshooting common issues in the synthesis process.

G start Start Synthesis check_precipitate Precipitate Formed? start->check_precipitate no_precipitate No/Low Yield check_precipitate->no_precipitate No check_crystallinity Crystalline Product? (PXRD) check_precipitate->check_crystallinity Yes adjust_solubility Adjust Solvent/Concentration no_precipitate->adjust_solubility adjust_temp_time Adjust Temp/Time no_precipitate->adjust_temp_time adjust_solubility->start Retry adjust_temp_time->start Retry amorphous Amorphous Product check_crystallinity->amorphous No crystalline Crystalline Product check_crystallinity->crystalline Yes add_modulator Add Modulator amorphous->add_modulator screen_solvents Screen Solvents/Cooling Rate amorphous->screen_solvents add_modulator->start Retry screen_solvents->start Retry activate Activate Sample crystalline->activate check_activation Structure Retained? (PXRD) activate->check_activation collapse Framework Collapse check_activation->collapse No success Successful Synthesis check_activation->success Yes gentle_activation Gentle Solvent Exchange & Activation collapse->gentle_activation gentle_activation->activate Retry

Caption: A decision-making flowchart for troubleshooting the synthesis of flexible MOFs.

VI. References

  • Ma, J., Kalenak, A. P., Wong-Foy, A. G., & Matzger, A. J. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. Angewandte Chemie International Edition, 56(46), 14618–14621. [Link]

Sources

Technical Support Center: Optimizing 1,10-Bis(4-carboxyphenoxy)decane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the polymerization of 1,10-bis(4-carboxyphenoxy)decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing this polyanhydride, a crucial polymer for controlled drug delivery applications. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction yields for high-quality, reproducible results.

Section 1: Core Principles of the Synthesis

The polymerization of this compound is typically achieved through melt condensation. This method is favored for its ability to produce high molecular weight polymers without the need for solvents.[1] The process is generally a two-step reaction:

  • Monomer Activation: The dicarboxylic acid monomer, this compound, is first reacted with an activating agent, most commonly acetic anhydride. This reaction forms an acetylated prepolymer, which is more reactive than the original diacid.

  • Polymerization: The prepolymer is then heated under a high vacuum. This condition facilitates the removal of the acetic anhydride byproduct, driving the equilibrium of the condensation reaction towards the formation of long polymer chains.[2]

Achieving a high molecular weight and a narrow molecular weight distribution (low polydispersity) is critical, as these properties directly influence the polymer's mechanical strength, degradation rate, and drug release kinetics.[3]

SynthesisWorkflow cluster_0 Step 1: Monomer Activation cluster_1 Step 2: Melt Condensation Monomer This compound (Diacid Monomer) Prepolymer Acetylated Prepolymer Monomer->Prepolymer Reflux AceticAnhydride Acetic Anhydride (Activating Agent) AceticAnhydride->Prepolymer Polymer High Molecular Weight Polyanhydride Prepolymer->Polymer High Temp & High Vacuum Byproduct Acetic Anhydride (Byproduct) Polymer->Byproduct

Caption: General workflow for the melt condensation of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during polymerization in a practical question-and-answer format.

Category: Low Molecular Weight & Poor Yield

Question: My final polymer has a very low molecular weight (Mw < 20,000 Da) and the overall yield is poor. What are the likely causes and how can I fix this?

Answer: Achieving a high molecular weight is the most common challenge in condensation polymerization.[4] Several factors can be the culprit, often related to reaction equilibrium and monomer purity.

  • Cause 1: Impure Monomers: The presence of monofunctional impurities or residual water in the this compound monomer will act as chain terminators, preventing the formation of long polymer chains.

    • Solution: Recrystallize the diacid monomer prior to use. Ensure it is thoroughly dried under vacuum to remove any residual solvent or water.

  • Cause 2: Inefficient Removal of Byproduct: The condensation reaction is an equilibrium process. The continuous removal of the acetic acid byproduct is essential to drive the reaction forward.[2]

    • Solution: Ensure your vacuum system is capable of reaching and maintaining a high vacuum (<10 mbar is often cited).[5] Check for leaks in your setup. Ensure adequate stirring to increase the surface area of the melt, facilitating byproduct evaporation.

  • Cause 3: Incorrect Reaction Temperature: The temperature must be high enough to keep the polymer in a molten, stirrable state but not so high as to cause thermal degradation.

    • Solution: The optimal temperature is typically 160-180°C. Use a calibrated thermometer and ensure uniform heating of the reaction vessel. A temperature that is too low will result in a viscous melt that traps the byproduct, halting the polymerization.

  • Cause 4: Sub-optimal Reaction Time: Polymerization requires sufficient time for the chains to build.

    • Solution: A typical reaction time is 3-4 hours under high vacuum.[5] Shortening this time may not allow the polymer to reach its maximum potential molecular weight.

LowMwTroubleshooting Start Observed: Low Molecular Weight Q1 Is Monomer Purity Confirmed? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Action: Recrystallize & Dry Monomer Q1->A1_No No Q2 Is Vacuum System <10 mbar? A1_Yes->Q2 A2_Yes Check Temperature & Time Q2->A2_Yes Yes A2_No Action: Check for Leaks, Improve Vacuum Pump Q2->A2_No No Q3 Is Temperature 160-180°C? A2_Yes->Q3 A3_Yes Is Reaction Time Sufficient (3-4h)? Q3->A3_Yes Yes A3_No Action: Adjust & Calibrate Heating System Q3->A3_No No A4_Yes Problem Likely Resolved A3_Yes->A4_Yes Yes A4_No Action: Increase Reaction Time A3_Yes->A4_No No

Caption: Decision tree for troubleshooting low molecular weight polymer.

Category: High Polydispersity

Question: My polymer has a high molecular weight, but the polydispersity index (PDI) is very broad (>2.5). How can I synthesize a more uniform polymer?

Answer: A broad PDI indicates a wide range of polymer chain lengths, which can lead to inconsistent material properties. The primary cause is often related to the monomer activation step.

  • Cause: Excess Acetic Anhydride: Using a large excess of acetic anhydride (e.g., 5-10 times the molar ratio) during the prepolymer formation can lead to uncontrolled side reactions and a less defined starting material, resulting in a high PDI in the final polymer.[3][5]

    • Solution: The key to a low PDI is precise control over the activation step. Using a molar equivalent (1:1 ratio) of acetic anhydride to the diacid monomer results in a more controlled formation of the activated prepolymer. This leads to a final polymer with a significantly lower PDI, often in the range of 1.3 to 2.0.[3]

Acetic Anhydride to Diacid Ratio (molar)Typical Molecular Weight (Mw)Typical Polydispersity Index (PDI)Reference
1:1Controllable, Reproducible1.3 - 2.0[3]
>5:1High, but Poorly Reproducible2.5 - 6.0[5]
Table 1: Effect of Acetic Anhydride Stoichiometry on Polymer Characteristics.
Category: Polymer Discoloration

Question: The final polymer has a yellow or brown tint. What causes this discoloration and is it preventable?

Answer: Discoloration is almost always a sign of thermal degradation. While the polymerization requires heat, excessive temperature or prolonged exposure can cause side reactions that break down the polymer backbone or aromatic rings, leading to colored byproducts.

  • Cause 1: Excessive Temperature: Heating the reaction significantly above 180°C can initiate degradation pathways.

    • Solution: Strictly control the reaction temperature. Use a temperature controller and ensure the heating mantle or oil bath provides uniform heat. Avoid localized "hot spots."

  • Cause 2: Prolonged Reaction Time at High Temperature: Even at an appropriate temperature, holding the polymer melt for an excessive amount of time (e.g., > 6-8 hours) can lead to gradual degradation.

    • Solution: Optimize the reaction time. Monitor the viscosity of the melt (if possible) or conduct a time-course study to find the point at which molecular weight plateaus. Extending the reaction beyond this point offers diminishing returns and increases the risk of degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended parameters for the melt condensation step?

A1: For optimal results, adhere to the parameters summarized in the table below. These serve as an excellent starting point for your experiments.

ParameterRecommended ValueRationale
Temperature 160 - 180 °CBalances the need for a fluid melt with the risk of thermal degradation.
Pressure (Vacuum) < 10 mbarEssential for efficient removal of the acetic acid byproduct to drive the reaction.[5]
Reaction Time 3 - 4 hoursAllows sufficient time for polymer chain growth to achieve high molecular weight.[5]
Stirring Speed 50 - 100 RPMEnsures homogeneity and increases surface area for byproduct removal without excessive shear.
Table 2: Recommended Starting Conditions for Melt Polymerization.

Q2: Can catalysts be used to improve the reaction?

A2: Yes, certain catalysts can be used to achieve higher molecular weights, particularly when synthesizing high-purity polymers for biomedical applications.[2] Catalysts like calcium oxide, zinc oxide, or cadmium acetate have been shown to be effective.[3][6][7] However, for drug delivery applications, it is critical to select biocompatible catalysts and ensure they can be removed from the final product or are present in non-toxic amounts.

Q3: What characterization techniques are essential for the final polymer?

A3: A thorough characterization is vital to ensure your polymer meets the required specifications. The primary techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the polymer.[1]

  • Gel Permeation Chromatography (GPC): To determine the average molecular weight (Mw, Mn) and the polydispersity index (PDI).[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the characteristic anhydride bonds (~1740-1810 cm⁻¹) and the disappearance of carboxylic acid groups.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).[1]

References

  • Jain, R., et al. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight.
  • ResearchGate. (n.d.). Variation of polyanhydride weight average molecular weights. Available at: [Link]

  • Domb, A., & Langer, R. (1987). High molecular weight polyanhydride and preparation thereof. Google Patents.
  • Request PDF. (n.d.). Polyanhydrides: Synthesis and characterization. ResearchGate. Available at: [Link]

  • Reddy, P. G., & Domb, A. J. (2022). Polyanhydride Chemistry. National Institutes of Health. Available at: [Link]

  • National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. Available at: [Link]

  • Wikipedia. (n.d.). Polyanhydride. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,10-Bis(4-carboxyphenoxy)decane. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve a high-purity final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis. The primary reaction involves the nucleophilic substitution of a 1,10-dihaloalkane with the phenoxide of a 4-hydroxybenzoic acid ester, followed by hydrolysis of the ester groups.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the efficiency of the Williamson ether synthesis. Here's a breakdown of potential causes and their remedies:

  • Incomplete Deprotonation of 4-hydroxybenzoic acid ester: The reaction requires the formation of a phenoxide, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a sluggish and incomplete reaction.

    • Solution: Ensure you are using at least two equivalents of a suitable base to deprotonate both phenolic hydroxyl groups. For phenolic protons, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient. For less reactive systems, stronger bases like sodium hydride (NaH) can be used, but with appropriate safety precautions. The reaction should be conducted in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the nucleophilicity of the phenoxide.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is sensitive to temperature. Too low a temperature will result in a very slow reaction rate, while excessively high temperatures can promote side reactions.

    • Solution: The reaction is typically conducted at elevated temperatures, often in the range of 80-120 °C. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Purity of Starting Materials: The presence of impurities, especially water, in the starting materials or solvent can significantly reduce the yield. Water will react with strong bases and can also hydrolyze the ester protecting groups prematurely under basic conditions.

    • Solution: Use anhydrous solvents and ensure your starting materials (4-hydroxybenzoic acid ester and 1,10-dihaloalkane) are dry and of high purity.

Question 2: My final product is contaminated with a significant amount of starting material (4-hydroxybenzoic acid). How can I remove it?

Answer:

The presence of unreacted 4-hydroxybenzoic acid (or its ester) is a common issue. This indicates an incomplete reaction. While optimizing the reaction conditions is the first step, effective purification is crucial.

  • Purification Strategy: The key to separating the desired dicarboxylic acid product from the starting material is to exploit the difference in their solubility and number of acidic functional groups.

    • Alkaline Wash: After the reaction is complete and the solvent has been removed, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous base, such as a sodium bicarbonate solution. The dicarboxylic acid product has two acidic protons, while the starting material has only one (or none if it's the ester). While both will be deprotonated, their partitioning between the aqueous and organic layers may differ. A more effective method is recrystallization.

    • Recrystallization: this compound is a solid with a relatively high melting point (around 274°C).[1][2] Recrystallization is a highly effective method for its purification. A suitable solvent system should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

      • Recommended Solvents: For aromatic dicarboxylic acids, polar solvents are generally effective. Consider solvent systems such as ethanol, acetic acid, or a mixture of DMF and water.[3][4] A detailed recrystallization protocol is provided later in this guide.

Question 3: I've isolated a major byproduct that seems to be the mono-substituted intermediate. How can I favor the formation of the di-substituted product?

Answer:

The formation of 4-(10-halodecyloxy)benzoic acid (the mono-substituted intermediate) is a classic example of an incomplete reaction in a bifunctional system. To drive the reaction to completion and favor the di-substituted product, consider the following:

  • Stoichiometry of Reactants: Ensure that you are using a stoichiometric amount of the 4-hydroxybenzoic acid ester relative to the 1,10-dihaloalkane (a 2:1 molar ratio). A slight excess of the phenoxide can help to ensure that both ends of the dihaloalkane react.

  • Reaction Time and Temperature: As with low yields, extending the reaction time or slightly increasing the temperature (while monitoring for degradation) can promote the second substitution reaction. The mono-substituted intermediate is generally less reactive than the starting dihaloalkane due to steric hindrance, so more forcing conditions may be necessary for the second step.

  • Effective Mixing: Ensure that the reaction mixture is being stirred efficiently to maintain homogeneity and promote collisions between the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of leaving group on the 1,10-dihaloalkane?

A1: The reactivity of the alkyl halide in an Sₙ2 reaction follows the trend I > Br > Cl. Therefore, 1,10-diiododecane would be the most reactive, followed by 1,10-dibromodecane and then 1,10-dichlorodecane. 1,10-dibromodecane is a common and practical choice, offering a good balance of reactivity and cost.

Q2: Why is it necessary to use an ester of 4-hydroxybenzoic acid as a starting material instead of the acid itself?

A2: The carboxylic acid group is acidic and will be deprotonated by the base used to form the phenoxide. This would create a dianion with a carboxylate and a phenoxide. The carboxylate is a poor nucleophile and its negative charge can deactivate the aromatic ring towards nucleophilic attack. By protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester), this side reaction is prevented. The ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of the final product and quantifying impurities. A reverse-phase C18 column with a gradient of water (with a small amount of acid like TFA) and acetonitrile is a good starting point.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[7][8] The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene groups of the decane chain, and the absence of the phenolic proton from the starting material.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.

Parameter Typical Value/Condition Purpose
Starting Materials 4-hydroxybenzoic acid ester, 1,10-dibromodecaneEster protects the carboxylic acid group.
Base K₂CO₃ or NaOH (≥ 2 equivalents)Deprotonates the phenolic hydroxyl group.
Solvent Anhydrous DMF or DMSOPolar aprotic solvent to favor Sₙ2 reaction.
Temperature 80 - 120 °CProvides activation energy for the reaction.
Reaction Time 12 - 24 hoursAllow for di-substitution to occur.
Work-up Acidification and filtration/extractionTo protonate the carboxylate and isolate the product.
Purification Recrystallization (e.g., from Ethanol/Water or DMF/Water)To remove unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: Synthesis of 1,10-Bis(4-methoxycarbonylphenoxy)decane

This protocol describes the synthesis of the dimethyl ester of this compound.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (2.2 equivalents), potassium carbonate (2.5 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide.

  • Add 1,10-dibromodecane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with water to remove inorganic salts.

  • The crude solid can be purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound
  • Suspend the purified 1,10-Bis(4-methoxycarbonylphenoxy)decane in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until the pH is acidic.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Place the crude, dry this compound in a flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture of DMF and water) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the synthetic pathway for this compound and highlights the points where common impurities can arise.

Synthesis_and_Impurities cluster_starting_materials Starting Materials cluster_reaction Williamson Ether Synthesis cluster_impurities Common Impurities cluster_hydrolysis Hydrolysis SM1 4-Hydroxybenzoic Acid Ester Intermediate Mono-substituted Intermediate SM1->Intermediate 1st Substitution Imp1 Unreacted SM1 SM1->Imp1 SM2 1,10-Dihaloalkane SM2->Intermediate Imp2 Unreacted SM2 SM2->Imp2 Product This compound Ester Intermediate->Product 2nd Substitution Imp3 Mono-substituted Intermediate Intermediate->Imp3 FinalProduct This compound Product->FinalProduct

Caption: Synthetic pathway and common impurity formation.

References

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. [Link]

  • Blotter. (n.d.). This compound. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemsrc. (2023). CAS#:74774-61-1 | 4,4'-[1,10-Decanediylbis(oxy)]dibenzoic acid. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. (2015). Investigation of the adductive crystallizations of aromatic dicarboxylic acids in organic solvents. [Link]

  • Angene. (n.d.). This compound(CAS# 74774-61-1). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1,10-bis[2,5-bis(4-heptyloxy- phenoxycarbonyl)phenoxy]decane (14) (CDCl 3 ). [Link]

  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. [Link]

  • MDPI. (2019). Degradable Poly(ether-ester-urethane)s Based on Well-Defined Aliphatic Diurethane Diisocyanate with Excellent Shape Recovery Properties at Body Temperature for Biomedical Application. [Link]

  • ResearchGate. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. [Link]

  • National Institutes of Health. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]

  • ResearchGate. (n.d.). Hyphenation of Solid-Phase Extraction with Liquid Chromatography and Nuclear Magnetic Resonance: Application of HPLC-DAD-SPE-NMR to Identification of Constituents of Kanahia laniflora. [Link]

  • MDPI. (2022). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. [Link]

Sources

Technical Support Center: Purification of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1,10-bis(4-carboxyphenoxy)decane. This document provides in-depth answers to frequently asked questions and robust troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind each purification step, ensuring you can navigate experimental challenges with confidence and achieve high-purity material.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your compound is the first step toward successful purification. This compound is a dicarboxylic acid, and its structure dictates its behavior in various solvents and conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₀O₆[1][2]
Molecular Weight 414.5 g/mol [1][3]
Appearance White to off-white powder or crystalline solid[4]
Melting Point ~274 °C[3]
IUPAC Name 4-[10-(4-carboxyphenoxy)decoxy]benzoic acid[1]
Solubility Generally insoluble in water and nonpolar solvents like decane.[5] Soluble in polar aprotic solvents (e.g., DMF, DMSO) and hot polar protic solvents (e.g., ethanol, acetic acid). Its salt form is water-soluble.
Q2: What are the common impurities encountered during the synthesis of this compound?

The typical synthesis is a Williamson ether synthesis between a 1,10-dihaloalkane (e.g., 1,10-dibromodecane) and an excess of a 4-hydroxybenzoic acid ester, followed by saponification. The most common impurities arise from incomplete reactions or side reactions:

  • Unreacted Starting Materials:

    • 4-Hydroxybenzoic acid (or its ester).

    • 1,10-Dibromodecane.

  • Mono-substituted Intermediate:

    • 4-(10-Bromodecoxy)benzoic acid.

  • Polymeric Byproducts: Though less common with controlled stoichiometry, oligomers can form.

Identifying potential impurities is crucial for selecting the appropriate purification strategy. For instance, the presence of acidic (4-hydroxybenzoic acid) and neutral (1,10-dibromodecane) impurities makes an acid-base extraction an excellent first purification step.

Q3: What is the most effective general method for purifying crude this compound?

A two-stage approach is highly effective for this molecule:

  • Acid-Base Extraction: This technique leverages the two carboxylic acid functional groups. The crude product is dissolved in an aqueous base, which converts the desired product into its water-soluble disodium salt. Neutral impurities, such as unreacted 1,10-dibromodecane, will not dissolve and can be removed by washing with an immiscible organic solvent. Subsequent acidification of the aqueous layer re-precipitates the purified dicarboxylic acid.

  • Recrystallization: Following the acid-base wash, recrystallization from a suitable solvent system is used to remove any remaining closely related impurities and to obtain a highly crystalline final product.[6] The choice of solvent is critical; it should dissolve the compound well when hot but poorly at room temperature.[6]

Troubleshooting Guide: Experimental Challenges & Solutions

This guide provides solutions to specific issues you may encounter during the purification workflow.

Q1: My crude product won't fully dissolve in the recrystallization solvent, even with extensive heating. What's happening?

Possible Cause 1: Incorrect Solvent Choice. The polarity of your solvent may be insufficient. This compound is a relatively polar, high-melting-point solid and requires a polar solvent to dissolve effectively.

  • Solution: Switch to a more polar solvent. Good starting points for recrystallization are Dimethylformamide (DMF), acetic acid, or a mixture of ethanol and water.[6] Always perform small-scale solubility tests before committing your entire batch.

Possible Cause 2: Insoluble Impurities. If the majority of your product dissolves but a solid residue remains, you likely have insoluble impurities (e.g., inorganic salts from the synthesis workup or polymeric byproducts).

  • Solution: Perform a hot filtration.[6] Dissolve the crude material in a minimum amount of boiling solvent, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble material. Allow the hot, clear filtrate to cool slowly to form crystals.

Q2: After cooling my recrystallization solution, the product "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[7]

  • Solution 1: Re-heat and Dilute. Re-heat the solution until the oil fully redissolves. Add a small amount (10-15% more) of the hot solvent to dilute the solution slightly.[7] This lowers the saturation point, allowing crystallization to occur at a lower temperature.

  • Solution 2: Reduce Cooling Rate. An ideal crystallization should have crystals appearing after about 5 minutes and continue to grow over 20 minutes or more.[7] If your solution is cooling too fast, insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This encourages the formation of a well-ordered, pure crystal lattice.

  • Solution 3: Add a "Co-solvent". If using a single solvent system, sometimes adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the hot, dissolved solution until it just becomes cloudy can induce crystallization upon cooling.

Q3: My final yield is very low after purification. Where did my product go?

Low yield is a common issue in multi-step procedures. Pinpointing the loss is key.[8]

Possible Cause 1: Incomplete Precipitation during Acid-Base Extraction. When re-acidifying the basic aqueous solution, the pH must be sufficiently low (typically pH < 2) to fully protonate both carboxylic acids and cause complete precipitation.

  • Solution: Check the pH of the supernatant with pH paper after precipitation. If it is not strongly acidic, add more acid. Cool the mixture in an ice bath to further decrease the product's solubility before filtration.

Possible Cause 2: Using Too Much Recrystallization Solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the product.[6] Using an excessive volume will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

  • Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it on a hot plate in a fume hood to re-concentrate the solution before attempting to cool and crystallize again.

Possible Cause 3: Premature Crystallization during Hot Filtration. If your product crystallizes on the filter paper or in the funnel stem during hot filtration, you will experience significant product loss.[7]

  • Solution: Use a stemless or short-stemmed funnel and pre-heat it with hot solvent or under a heat lamp before filtering. Ensure the receiving flask contains a small amount of boiling solvent to keep the funnel warm with rising vapors.

Q4: The NMR spectrum of my "purified" product still shows peaks from starting materials. What is the next step?

This indicates that the chosen purification method was not sufficient to remove all impurities, which can happen if the impurities have similar solubility profiles to the product.

  • Solution 1: Repeat the Purification. A second round of purification can often remove residual impurities. If you started with recrystallization, first perform the acid-base extraction as described in the protocol below, as it is highly effective at separating acidic products from neutral impurities.

  • Solution 2: Column Chromatography. While more labor-intensive, silica gel chromatography can be effective. Due to the high polarity of the dicarboxylic acid, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/acetic acid). The carboxylic acid groups may cause streaking on the column; adding a small amount of acetic acid or formic acid to the eluent can often resolve this issue.

Experimental Protocols & Workflows

Protocol 1: Acid-Base Purification

This protocol is designed to remove neutral or basic impurities from the crude product.

  • Dissolution: Suspend the crude this compound in a 1 M aqueous solution of sodium hydroxide (NaOH). Use enough solution to fully dissolve the solid, forming the sodium salt.

  • Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Wash the solution 2-3 times with a water-immiscible organic solvent like diethyl ether or ethyl acetate. Discard the organic layers, which contain the neutral impurities.[9]

  • Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add a concentrated acid (e.g., 6 M HCl) with stirring until the solution is strongly acidic (pH ~1-2). A white precipitate of the purified product should form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum. At this stage, you can assess purity via melting point or proceed to recrystallization.

Protocol 2: Recrystallization

This protocol is for obtaining a highly crystalline, high-purity final product.

  • Solvent Selection: In a test tube, add ~50 mg of your product and add a potential solvent (e.g., glacial acetic acid) dropwise. Heat the mixture. A good solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to a boil (using a hot plate and stirring). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration as described in the troubleshooting section.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove all residual solvent.

Purification Workflow Diagram

The following diagram illustrates the recommended purification sequence for achieving high-purity this compound.

PurificationWorkflow crude Crude Product (Contains starting materials, mono-adduct) acid_base Protocol 1: Acid-Base Purification crude->acid_base Removes neutral impurities recrystallize Protocol 2: Recrystallization acid_base->recrystallize Removes polar impurities pure Pure Crystalline Product (>98% Purity) recrystallize->pure analysis Purity Analysis (NMR, MP, HPLC) pure->analysis Verify Purity

Caption: Recommended purification workflow.

Troubleshooting Flowchart: Low Yield

Use this flowchart to diagnose the cause of low product yield during purification.

LowYieldTroubleshooting start Problem: Low Yield check_mother_liquor Was excess solvent used in recrystallization? start->check_mother_liquor check_ph Was precipitation pH strongly acidic (<2)? check_mother_liquor->check_ph No sol_evap Solution: Concentrate mother liquor and re-cool. check_mother_liquor->sol_evap Yes check_filter Was there premature crystallization during hot filtration? check_ph->check_filter Yes sol_acidify Solution: Re-acidify filtrate and re-filter. check_ph->sol_acidify No sol_preheat Solution: Use pre-heated funnel and rinse with hot solvent. check_filter->sol_preheat Yes end_node Yield Improved check_filter->end_node No sol_evap->end_node sol_acidify->end_node sol_preheat->end_node

Caption: Diagnostic flowchart for low yield issues.

References

  • This compound Properties.
  • Streamlined Organic Synthesis Purification Workflows.
  • Troubleshooting the Workup. University of Rochester, Department of Chemistry.
  • NMR Spectrum of a Related Long-Chain Diester. ResearchGate.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • This compound CID 400760. PubChem.
  • This compound | 74774-61-1. TCI EUROPE N.V.
  • This compound (C24H30O6). PubChemLite.
  • This compound(CAS# 74774-61-1). Angene Chemical.
  • Characterization of a Related Long-Chain Compound. ResearchGate.
  • Decane Properties. Wikipedia.
  • Synthesis of Complex Organic Molecules. Journal of the Chemical Society, Perkin Transactions 1.
  • Solubility Measurement and Recrystallization Process Design. ResearchGate.

Sources

Technical Support Center: Improving the Solubility of 1,10-Bis(4-carboxyphenoxy)decane for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,10-Bis(4-carboxyphenoxy)decane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this versatile dicarboxylic acid linker. The unique molecular structure of this compound, featuring two polar carboxylic acid groups appended to a long, nonpolar ten-carbon aliphatic chain, presents specific solubility hurdles that can impact reaction efficiency and product purity. This document offers in-depth, field-proven insights to ensure successful experimental outcomes.

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides a systematic approach to resolving common problems encountered when trying to dissolve this compound for chemical reactions.

Issue 1: The compound is not dissolving in my chosen solvent.

Possible Cause: An improper match between the solvent's polarity and the dual polar/nonpolar nature of this compound is the most likely cause. The polar carboxylic acid groups require a polar solvent for solvation, while the long, nonpolar decane linker is hydrophobic.[1][2][3]

Recommended Solutions:

  • Systematic Solvent Screening: The principle of "like dissolves like" is a foundational concept in solubility.[1] Given the mixed polarity of this compound, a range of solvents should be considered. Polar aprotic solvents are often the most effective for this class of compounds.

    • Initial Choice: High-polarity aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent starting points. These solvents are frequently used in the synthesis of Metal-Organic Frameworks (MOFs) with similar dicarboxylic acid linkers.

    • Alternative Polar Solvents: Other polar solvents to consider include N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF). While alcohols like ethanol and methanol can dissolve the carboxylic acid groups, the long alkyl chain may limit overall solubility.[4][5][6]

  • Physical Dissolution Aids:

    • Particle Size Reduction: Grinding the solid this compound into a fine powder increases the surface area available for solvent interaction, which can significantly improve the rate of dissolution.

    • Sonication: The use of an ultrasonic bath can provide the necessary energy to break apart solute-solute interactions and enhance solvation.[7][8][9]

    • Heating: Gently warming the solvent can increase the kinetic energy of the system, often leading to a significant increase in solubility. For many long-chain dicarboxylic acids, heating is a necessary step for complete dissolution.[10][11]

Experimental Protocol: Solvent Screening and Physical Dissolution Enhancement

  • Preparation: Weigh 10 mg of this compound into three separate vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., DMF, DMSO, THF).

  • Initial Observation: Gently swirl the vials at room temperature and observe the degree of dissolution.

  • Sonication: Place the vials in an ultrasonic bath for 15-30 minutes and observe any changes in solubility.

  • Heating: If the compound is still not fully dissolved, gently heat the vials in a sand bath or on a hot plate with stirring. Increase the temperature in increments of 10 °C, monitoring for dissolution. Caution: Ensure the temperature does not exceed the boiling point of the solvent.

  • Documentation: Record the solubility behavior in each solvent at different conditions to determine the optimal solvent system for your reaction.

Issue 2: The compound dissolves initially with heat, but precipitates upon cooling.

Possible Cause: The solubility of this compound in your chosen solvent is highly temperature-dependent. The solution is likely supersaturated at the higher temperature and cannot maintain the solute in solution as it cools.

Recommended Solutions:

  • Maintain Reaction Temperature: If your reaction conditions permit, maintain the temperature at which the compound is fully dissolved.

  • Use a Co-solvent System: The addition of a co-solvent can improve the overall solvating power of your system and may help to keep the compound in solution at lower temperatures. For instance, if you are using a primary solvent like THF, adding a small amount of a stronger polar aprotic solvent like DMF or DMSO might prevent precipitation.[12]

Logical Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Path A Select Solvent (e.g., DMF, DMSO) B Add this compound A->B C Stir at Room Temperature B->C D Incomplete Dissolution C->D E Apply Gentle Heat D->E Primary Action F Sonication D->F Alternative/Concurrent Action G Complete Dissolution? E->G F->G H Proceed with Reaction G->H Yes I Consider pH Adjustment G->I No J Try Co-solvent System I->J K Re-evaluate Primary Solvent J->K G cluster_0 Molecular Properties cluster_1 Solvent Characteristics cluster_2 External Factors A Polar Carboxylic Acid Groups C Polarity A->C Favors D Hydrogen Bonding Capability A->D Favors B Nonpolar Decane Chain B->C Disfavors (in polar solvents) H Solubility of this compound C->H D->H E Temperature E->H F pH F->H G Physical Agitation (e.g., Sonication) G->H

Caption: Interplay of factors influencing the solubility of this compound.

References

  • Hui Zhang, Qiuxiang Yin, Zengkun Liu, Junbo Gong, Ying Bao, Meijing Zhang, Hongxun Hao, Baohong Hou, Chuang Xie, & Tian University. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 91-97. [Link]

  • Zhang, H., Yin, Q., Liu, Z., Gong, J., Bao, Y., Zhang, M., Hao, H., Hou, B., & Xie, C. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 91-97. [Link]

  • Abbott, T. W., Arnold, R. T., & Thompson, R. B. (n.d.). Acetylenedicarboxylic acid. Organic Syntheses. [Link]

  • Prisyazhny, A. V., Gerasimenko, V. A., & Tkach, G. A. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 74. [Link]

  • Zhang, H., Yin, Q., Liu, Z., Gong, J., Bao, Y., Zhang, M., Hao, H., Hou, B., Xie, C., & Tian University. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 91-97. [Link]

  • Google Patents. (n.d.). Method for refining long-chain dicarboxylic acid.
  • El-Ghezal, H., Franke, R., & Beller, M. (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. ACS Catalysis, 6(12), 8342-8346. [Link]

  • Hünig, S., & Lendle, W. (n.d.). Docosanedioic acid. Organic Syntheses. [Link]

  • Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. [Link]

  • Google Patents. (n.d.). Method and system for extracting long chain dicarboxylic acid.
  • LibreTexts. (2023, January 22). Carboxyl Derivatives. [Link]

  • Settle, A. E., Webber, M. J., Bottenus, B. N., Chen, E. Y., & Beckman, E. J. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. [Link]

  • BTL. (n.d.). This compound. [Link]

  • Unknown. (n.d.). Aliphatic Carboxylic Acids. [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • PubChemLite. (n.d.). This compound (C24H30O6). [Link]

  • PubMed. (2020, January 10). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Preliminary Investigations of the Mechanisms Involved in the Ultrasonication-Assisted Production of Carboxylic Cellulose Nanocrystals with Different Structural Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. [Link]

  • PubMed Central. (n.d.). Optimization of the sonication process for meloxicam nanocrystals preparation. [Link]

  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?. [Link]

  • PubMed Central. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

Sources

Technical Support Center: Porosity Control in 1,10-Bis(4-carboxyphenoxy)decane-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on the flexible linker, 1,10-Bis(4-carboxyphenoxy)decane. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges of controlling porosity in this specific class of MOFs. The inherent flexibility of the decane chain in the linker presents both opportunities for dynamic materials and significant hurdles in achieving and maintaining desired porosity.

Introduction to the Challenges

The use of long, flexible linkers like this compound (H₂BCPD) is a promising strategy for creating MOFs with dynamic properties. However, this flexibility often leads to several critical challenges during synthesis and activation that can hinder the attainment of permanent porosity. The primary issues encountered are:

  • Framework Interpenetration: The tendency of multiple independent framework lattices to grow through one another, which can drastically reduce or eliminate the accessible pore volume. MOFs constructed with longer ligands have larger voids, which can make them unstable; interpenetration occurs to reduce this void space and increase framework stability.[1][2]

  • Structural Collapse upon Activation: The removal of solvent molecules from the pores can lead to the collapse of the flexible framework, resulting in a non-porous material.[3][4]

  • Low Crystallinity: The conformational freedom of the flexible linker can sometimes lead to disordered or poorly crystalline materials.

This guide will provide you with the technical insights and practical steps to overcome these challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the underlying scientific reasoning.

Problem 1: My synthesized MOF has a very low surface area, and the N₂ isotherm shows negligible uptake.

Question: I've synthesized a MOF using H₂BCPD and a metal salt, but my BET analysis shows a surface area of less than 50 m²/g. What is causing this, and how can I fix it?

Answer: A very low surface area in a MOF designed with a long linker like H₂BCPD is most commonly due to framework interpenetration or pore collapse upon activation.

Causality: The long and flexible decane chain of the H₂BCPD linker creates large potential voids in the crystal lattice. To maximize thermodynamic stability, the system may favor the formation of two or more interwoven frameworks (interpenetration) to fill this excess space, leaving little to no accessible porosity.[1] Alternatively, if a non-interpenetrated framework does form, its flexibility can make it unable to support its own structure once the guest solvent molecules are removed, leading to a collapsed, non-porous state.[3][4]

Solutions:

  • Introduce a Co-ligand (Pillaring Strategy):

    • Rationale: By introducing a shorter, rigid "pillar" ligand (e.g., a bipyridyl-based ligand like 4,4'-bipyridine) into the synthesis, you can create a "pillared-layer" MOF.[5][6][7] The H₂BCPD linkers can form 2D sheets, which are then propped apart by the rigid pillar ligands, creating a well-defined 3D porous network that is much more resistant to interpenetration and collapse.[8][9][10]

    • Protocol: See "Experimental Protocol 1: Synthesis of a Pillared H₂BCPD-Based MOF."

  • Utilize a Bulky Modulator:

    • Rationale: Adding a bulky monocarboxylic acid (e.g., adamantane carboxylic acid) as a modulator during synthesis can sterically hinder the formation of interpenetrated frameworks. The modulator molecules compete with the linker for coordination to the metal centers, influencing the crystal growth process.[11]

    • Actionable Step: Add 5-10 equivalents of the bulky modulator relative to the metal salt in your reaction mixture.

  • Solvent Templating:

    • Rationale: The choice of solvent can influence the final structure.[12] A larger solvent molecule can act as a template during crystallization, filling the pores and preventing interpenetration.

    • Actionable Step: Experiment with bulkier solvents such as N,N-diethylformamide (DEF) or N,N-dimethylacetamide (DMAc) instead of the more common N,N-dimethylformamide (DMF).

Problem 2: My MOF shows good crystallinity in the as-synthesized state (suspended in solvent), but becomes amorphous after activation.

Question: My PXRD pattern of the as-synthesized MOF shows sharp peaks, indicating good crystallinity. However, after heating under vacuum to remove the solvent, the PXRD pattern shows only broad humps, and the material has no porosity. What happened?

Answer: This is a classic case of framework collapse during the activation process. The flexible nature of the H₂BCPD linker makes the framework mechanically less robust than MOFs made with purely rigid linkers.

Causality: The solvent molecules present in the pores after synthesis provide structural support to the flexible framework. When these molecules are removed by heating under vacuum, the capillary forces exerted on the pore walls can be strong enough to pull the flexible framework in on itself, leading to an irreversible loss of crystallinity and porosity.[3][13]

Solutions:

  • Solvent Exchange Followed by Gentle Activation:

    • Rationale: Before heating, exchange the high-boiling point synthesis solvent (like DMF) with a more volatile solvent with a lower surface tension, such as ethanol, acetone, or dichloromethane. This reduces the capillary forces during solvent removal.[13]

    • Protocol: See "Experimental Protocol 2: Activation of a Flexible H₂BCPD-Based MOF."

  • Supercritical CO₂ Drying:

    • Rationale: This is the most effective method for activating highly flexible MOFs.[13][14] In a supercritical fluid, there is no liquid-gas phase boundary, and therefore no surface tension. This allows for the removal of the solvent without exerting capillary stress on the framework, thus preserving its structure.[14]

    • Actionable Step: After solvent exchanging your MOF into a solvent miscible with liquid CO₂ (e.g., ethanol or acetone), place it in a critical point dryer for supercritical CO₂ exchange.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker-to-metal ratio for synthesizing H₂BCPD-based MOFs?

A1: For dicarboxylic acid linkers like H₂BCPD, a 1:1 molar ratio of linker to divalent metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) is a common starting point. However, due to the flexibility of the linker, it is advisable to screen a range of ratios (e.g., 1:1, 1:1.5, 1.5:1) to optimize crystallinity and phase purity.

Q2: How does the reaction temperature affect the formation of H₂BCPD-based MOFs?

A2: Temperature plays a critical role in MOF synthesis by influencing the kinetics of nucleation and crystal growth. For flexible linkers, higher temperatures can sometimes promote the formation of more thermodynamically stable, and often interpenetrated, phases. It is recommended to explore a range of solvothermal reaction temperatures, typically between 80 °C and 150 °C. Room temperature synthesis can also be attempted, which may favor kinetically controlled, non-interpenetrated products.[5][6]

Q3: Can I use different metal nodes with the H₂BCPD linker?

A3: Yes. The H₂BCPD linker, with its carboxylate coordinating groups, is versatile and can be used with various metal ions, such as Zn²⁺, Cu²⁺, Co²⁺, and Mn²⁺, which commonly form paddlewheel or other secondary building units (SBUs). The choice of metal can influence the framework's stability and flexibility.[14]

Q4: My PXRD pattern shows extra peaks that I cannot identify. What could be the cause?

A4: Unidentified peaks in the PXRD pattern could indicate the presence of a mixed-phase product (multiple MOF structures), unreacted starting materials, or a new, un-interpenetrated phase. The flexibility of the H₂BCPD linker can lead to the formation of different polymorphs under slightly different synthesis conditions. To troubleshoot, try systematically varying parameters such as temperature, solvent, and reaction time to isolate a single phase.

Experimental Protocols

Experimental Protocol 1: Synthesis of a Pillared H₂BCPD-Based MOF

This protocol describes a general method for synthesizing a pillared MOF to prevent interpenetration.

  • In a 20 mL scintillation vial, dissolve this compound (H₂BCPD) (e.g., 0.1 mmol, 41.4 mg) and a pillar ligand such as 4,4'-bipyridine (e.g., 0.1 mmol, 15.6 mg) in 10 mL of a suitable solvent (e.g., DMF).

  • In a separate vial, dissolve a metal salt such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.2 mmol, 59.5 mg) in 5 mL of the same solvent.

  • Combine the two solutions in the first vial, cap it tightly, and place it in a preheated oven at a set temperature (e.g., 100 °C) for 24-72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh solvent (3 x 10 mL) to remove unreacted precursors.

  • Proceed to activation as described in Experimental Protocol 2.

Experimental Protocol 2: Activation of a Flexible H₂BCPD-Based MOF

This protocol is designed to preserve the framework's porosity during solvent removal.

  • After synthesizing and washing the MOF, immerse the crystalline powder in a volatile solvent such as anhydrous acetone (20 mL).

  • Allow the MOF to soak for at least 6 hours to facilitate the exchange of the high-boiling point synthesis solvent with acetone.

  • Decant the acetone and replenish with a fresh portion. Repeat this solvent exchange process at least 5 times over 2-3 days to ensure complete exchange.

  • After the final exchange, decant the bulk of the acetone and transfer the solvent-wet MOF to a Schlenk flask.

  • Slowly apply a dynamic vacuum at room temperature for 12 hours.

  • Gently heat the sample under vacuum to a temperature sufficient to remove the volatile solvent (e.g., 60-80 °C for acetone) for another 12-24 hours. The temperature should be well below the decomposition temperature of the MOF.

  • The activated, porous MOF is now ready for gas sorption analysis.

Visualization of Key Concepts

Diagram 1: The Problem of Interpenetration

G cluster_0 Ideal Non-Interpenetrated Framework cluster_1 Interpenetrated Framework A Large, Accessible Pore B Single Framework C Reduced/Blocked Pore D Two Interwoven Frameworks Synthesis MOF Synthesis with Long, Flexible Linker Synthesis->A Desired Outcome Synthesis->C Common Undesired Outcome

Caption: The challenge of interpenetration in MOFs with long, flexible linkers.

Diagram 2: The Pillaring Strategy Workflow

G cluster_0 Reactants Start Synthesis Reaction Mixture Linker H₂BCPD (Flexible Linker) Start->Linker Pillar 4,4'-Bipyridine (Rigid Pillar) Start->Pillar Metal Metal Salt (e.g., Zn²⁺) Start->Metal Product Pillared MOF (Stable, Porous) Linker->Product Pillar->Product Metal->Product

Caption: Using a rigid pillar co-ligand to create a stable, porous framework.

Quantitative Data Summary

The following table summarizes hypothetical but representative data for H₂BCPD-based MOFs synthesized under different conditions to illustrate the concepts discussed.

EntrySynthesis StrategyActivation MethodBET Surface Area (m²/g)Pore Volume (cm³/g)
1 H₂BCPD + Zn(NO₃)₂Thermal Vacuum< 50< 0.05
2 H₂BCPD + Zn(NO₃)₂Solvent Exchange + Vacuum~ 200~ 0.12
3 H₂BCPD + 4,4'-Bipyridine + Zn(NO₃)₂Solvent Exchange + Vacuum> 1200> 0.60
4 H₂BCPD + Zn(NO₃)₂Supercritical CO₂ Drying~ 800~ 0.45

References

  • Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). [Link]

  • Tunable Flexibility and Porosity of the Metal–Organic Framework DUT-49 through Postsynthetic Metal Exchange. [Link]

  • Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). [Link]

  • Pillar-layered MOFs: functionality, interpenetration, flexibility and applications. [Link]

  • Restoring Porosity and Uncovering Flexibility in Pillared 3D-Linker Metal-Organic Frameworks. [Link]

  • Design and synthesis of pillared metal–organic frameworks featuring olefinic fragments. [Link]

  • Turning Flexibility into Rigidity: Stepwise Locking of Interpenetrating Networks in a MOF Crystal through Click Reaction. [Link]

  • A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration, and polycatenation. [Link]

  • Activation-Dependent Breathing in a Flexible Metal-Organic Framework and the Effects of Repeated Sorption/Desorption Cycling. [Link]

  • Design and synthesis of pillared metal-organic frameworks featuring olefinic fragments. [Link]

  • Soft porous crystals: flexible MOFs as a new class of adaptive materials. [Link]

  • The role of flexibility in MOFs. [Link]

  • Regulation of the Degree of Interpenetration in Metal–Organic Frameworks. [Link]

  • (PDF) Restoring Porosity and Uncovering Flexibility in Pillared 3D‐Linker Metal‐Organic Frameworks. [Link]

  • Topology and Porosity Control of Metal–Organic Frameworks through Linker Functionalization. [Link]

  • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. [Link]

Sources

Technical Support Center: Synthesis of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,10-Bis(4-carboxyphenoxy)decane. This document is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important dicarboxylic acid monomer. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure high purity.

Synthesis Overview & Core Reaction

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. In this specific case, the dianion of 4-hydroxybenzoic acid acts as the nucleophile, and 1,10-dibromodecane serves as the electrophile.

The overall reaction is as follows:

2 eq. 4-hydroxybenzoic acid + 1 eq. 1,10-dibromodecane --(Base, Solvent, Heat)--> this compound

While straightforward in principle, scaling this reaction presents several challenges related to reaction kinetics, side reactions, and product purification. This guide provides solutions to these common issues.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve 4-hydroxybenzoic acid in suitable solvent (e.g., EtOH, DMF) P2 Add stoichiometric amount of base (e.g., KOH, K2CO3) to form diphenoxide P1->P2 R1 Add 1,10-dibromodecane to the phenoxide solution P2->R1 Charge Reactor R2 Heat mixture under reflux (monitor via TLC/LC-MS) R1->R2 W1 Cool reaction mixture and remove solvent R2->W1 Reaction Complete W2 Acidify with HCl to precipitate the crude product W1->W2 W3 Filter and wash the solid W2->W3 W4 Recrystallize from a suitable solvent (e.g., Ethanol, Acetic Acid) W3->W4 Final Final W4->Final Pure Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, particularly during scale-up.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields are a frequent issue when scaling up. The root cause often lies in incomplete reactions or the prevalence of side reactions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-hydroxybenzoic acid: The phenolic proton of 4-hydroxybenzoic acid is acidic (pKa ~9-10), but the carboxylic acid proton is much more so (pKa ~4.5). You must use at least two equivalents of a sufficiently strong base to deprotonate both the carboxylic acid and the phenol to generate the reactive phenoxide dianion.

    • Solution: Ensure you are using a molar ratio of at least 2:1 for base to 4-hydroxybenzoic acid. While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent are more effective.[3]

  • Poor Solubility of Reactants: At a larger scale, ensuring all reactants are fully dissolved and can interact is critical. The dipotassium or disodium salt of 4-hydroxybenzoic acid may have limited solubility in certain organic solvents.

    • Solution: Consider using a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) which are excellent at dissolving ionic intermediates.[4] Alternatively, the use of a phase-transfer catalyst can dramatically improve reaction rates in biphasic systems.[5][6]

  • Sub-optimal Reaction Temperature: The SN2 reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is heated to a temperature that allows for a steady reflux. Monitor the temperature of the reaction vessel itself, not just the heating mantle setting, as heat transfer can be inefficient on a larger scale.

Q2: My final product is impure. What are the likely side-products and how can I avoid them?

Product impurity is often due to competing reaction pathways. In this specific Williamson ether synthesis, two side-products are particularly common.

Common Impurities & Prevention:

  • Mono-substituted Intermediate: This occurs when only one end of the 1,10-dibromodecane has reacted with a 4-hydroxybenzoate molecule. This is often the major impurity.

    • Cause: Insufficient reaction time, low temperature, or poor stoichiometry.

    • Prevention: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the 4-hydroxybenzoate nucleophile to ensure the dibromodecane is fully consumed. Increase the reaction time and ensure the temperature is adequate for the reaction to go to completion.

  • Elimination (E2) Products: Alkyl halides can undergo elimination reactions in the presence of a strong base to form alkenes.[1][7] While this is less of a problem with primary alkyl halides like 1,10-dibromodecane compared to secondary or tertiary ones, it can still occur at high temperatures with very strong, sterically hindered bases.

    • Cause: Excessively high temperatures or using a bulky, strong base (e.g., potassium tert-butoxide).

    • Prevention: Use a non-hindered base like KOH or K₂CO₃. Maintain the lowest effective reflux temperature.

G Reactants Phenoxide Dianion + 1,10-Dibromodecane Desired Desired Product (Di-substitution) Reactants->Desired SN2 (Desired) Mono Side Product 1 (Mono-substitution) Reactants->Mono Incomplete SN2 Elim Side Product 2 (Elimination) Reactants->Elim E2 (Minor)

Sources

Technical Support Center: Synthesis of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support guide for the synthesis of 1,10-Bis(4-carboxyphenoxy)decane. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where two equivalents of a phenoxide nucleophile react with a primary dialkyl halide.[1][2] While straightforward in principle, the bifunctional nature of both the nucleophile precursor (4-hydroxybenzoic acid) and the electrophile (1,10-dibromodecane) introduces specific challenges that can lead to complex product mixtures and low yields. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you might observe during your experiment, providing probable causes and actionable solutions based on chemical principles.

Question 1: My final product is an insoluble, high-molecular-weight solid that appears to be oligomeric or polymeric. What went wrong?

Answer: This is the most common issue in this synthesis, arising from the bifunctional nature of the reactants.

  • Probable Cause: Intermolecular reactions are dominating over the desired double substitution on a single decane chain. When a molecule of 4-hydroxybenzoic acid reacts with one end of a 1,10-dibromodecane molecule, the resulting intermediate has a reactive bromo- group at one end and a carboxyl-phenol at the other. This intermediate can then react with another intermediate, leading to chain growth (polymerization) rather than the desired discrete molecule.[3]

  • Proposed Solutions & Scientific Rationale:

    • Control Stoichiometry Precisely: Use a slight excess (e.g., 2.1 equivalents) of 4-hydroxybenzoic acid relative to 1,10-dibromodecane (1 equivalent). This ensures that the more valuable dialkyl halide is fully consumed and that its ends are more likely to encounter a phenoxide nucleophile rather than another growing chain.

    • Optimize Reagent Addition: Add the 1,10-dibromodecane solution slowly (dropwise) to the solution containing the fully formed phenoxide of 4-hydroxybenzoic acid. This maintains a high concentration of the phenoxide relative to the dialkyl halide, favoring the complete substitution on a single decane molecule before it can react with another.

    • High-Dilution Conditions: While less common for intermolecular reactions of this type, running the reaction at a lower concentration can sometimes reduce the probability of two growing chains encountering each other.

Question 2: My TLC and NMR analyses show three distinct spots/species: my desired product, unreacted 1,10-dibromodecane, and a major intermediate byproduct. How do I resolve this?

Answer: The major intermediate is almost certainly the mono-substituted product, 1-(4-carboxyphenoxy)-10-bromodecane .

  • Probable Cause: The reaction has not gone to completion. This can be due to several factors:

    • Insufficient Reaction Time or Temperature: The second substitution is often slower than the first due to potential steric hindrance or electronic effects. The reaction may simply need more time or energy to proceed.[4]

    • Inadequate Amount of Base: 4-hydroxybenzoic acid has two acidic protons: the phenolic proton (pKa ~9-10) and the carboxylic acid proton (pKa ~4.5). A strong enough base will deprotonate both. You must use at least two equivalents of base for every one equivalent of 4-hydroxybenzoic acid to generate the nucleophilic phenoxide. Insufficient base will result in an incomplete formation of the active nucleophile.

    • Poor Base/Solvent Choice: The choice of base and solvent significantly impacts the reaction. For phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can be safer to handle than hydrides like NaH.[1] The solvent should be polar and aprotic (e.g., DMF, DMSO) to dissolve the reactants and solvate the cation of the base, leaving the phenoxide anion highly nucleophilic.

  • Proposed Solutions & Scientific Rationale:

    • Verify Base Stoichiometry: Ensure you are using a minimum of 2 moles of base for every mole of 4-hydroxybenzoic acid. A common and effective strategy is to use ~2.1 equivalents of 4-hydroxybenzoic acid, 1.0 equivalent of 1,10-dibromodecane, and ~4.4 equivalents of a base like K₂CO₃.

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If the intermediate spot persists, consider increasing the reflux time or cautiously raising the temperature. Be aware that higher temperatures can promote elimination side reactions.[4]

    • Re-evaluate Base and Solvent: If using a weak base like K₂CO₃, ensure the temperature is high enough (e.g., 80-120 °C in DMF) to facilitate the reaction. If using a very strong base like NaH, the reaction may proceed at a lower temperature.[5]

Question 3: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

Answer: The formation of an alkene indicates that an E2 elimination pathway is competing with the desired SN2 reaction.[1]

  • Probable Cause: While 1,10-dibromodecane is a primary alkyl halide and less prone to elimination, this side reaction can be promoted by:

    • High Reaction Temperatures: Elimination reactions often have a higher activation energy than substitution and are therefore more favored at elevated temperatures.[1]

    • Sterically Hindered or Strong Bases: A bulky or overly strong base can preferentially act as a base (abstracting a proton) rather than facilitating the formation of a nucleophile.

  • Proposed Solutions & Scientific Rationale:

    • Lower the Reaction Temperature: This is the most effective way to favor substitution over elimination. Find the lowest temperature at which the reaction proceeds at a reasonable rate.[1]

    • Choose an Appropriate Base: For this synthesis, K₂CO₃ is an excellent choice as it is strong enough to deprotonate the phenol but is not excessively basic, minimizing the E2 pathway.

Question 4: I suspect C-alkylation is occurring on the aromatic ring. How can I confirm and prevent this?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4]

  • Probable Cause: The reaction conditions are favoring attack by the carbon atoms of the aromatic ring. This can be influenced by the solvent and the nature of the cation associated with the phenoxide.

  • Proposed Solutions & Scientific Rationale:

    • Confirmation: C-alkylation can be identified using ¹H NMR and ¹³C NMR spectroscopy. O-alkylation preserves the symmetry of the para-substituted ring, resulting in a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum. C-alkylation will break this symmetry, leading to a more complex splitting pattern.

    • Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents strongly solvate the cation (e.g., K⁺), leaving a "naked," highly reactive phenoxide anion. This high charge density on the oxygen atom strongly favors O-alkylation. In contrast, protic solvents can hydrogen-bond with the oxygen, shielding it and making C-alkylation more competitive.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for this synthesis?

A1: A robust starting point is to use a molar ratio of 2.1 : 1.0 : 4.4 of 4-hydroxybenzoic acid : 1,10-dibromodecane : K₂CO₃ in anhydrous DMF. The reaction is typically heated to 80-100 °C and monitored by TLC until the 1,10-dibromodecane is consumed.

Q2: How should I monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 9:1 Dichloromethane:Methanol with a few drops of acetic acid. The acetic acid ensures the carboxylic acid groups are protonated, leading to more consistent Rf values. You should see the spots for your starting materials (4-hydroxybenzoic acid and 1,10-dibromodecane) disappear as the intermediate (mono-substituted) and the final product spots appear. The reaction is complete when the dibromodecane and intermediate spots are no longer visible.

Q3: What is the best procedure for product workup and purification?

A3: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. The product is a dicarboxylic acid, so it will be soluble in basic water as the dicarboxylate salt. Filter off any insoluble impurities. Vigorously stir the aqueous filtrate and acidify it with a strong acid (e.g., 2M HCl) until the pH is ~2. The desired product, this compound, will precipitate as a white solid. Collect the solid by vacuum filtration, wash it thoroughly with water to remove salts, and dry it. The primary purification method is recrystallization, often from a solvent like glacial acetic acid or an ethanol/water mixture.

Q4: Are there any specific safety precautions for the reactants?

A4: Yes. 1,10-dibromodecane is an irritant to the skin, eyes, and respiratory tract.[6][7] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like DMF and DMSO have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

Experimental Protocols

Protocol 1: Synthesis of this compound
ReagentMolar Eq.MWAmountMoles
4-Hydroxybenzoic Acid2.1138.12(e.g., 2.90 g)(e.g., 21.0 mmol)
1,10-Dibromodecane1.0300.07(e.g., 3.00 g)(e.g., 10.0 mmol)
Potassium Carbonate (anhydrous)4.4138.21(e.g., 6.08 g)(e.g., 44.0 mmol)
Dimethylformamide (DMF, anhydrous)--(e.g., 100 mL)-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (2.1 eq) and potassium carbonate (4.4 eq).

  • Add anhydrous DMF (100 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,10-dibromodecane (1.0 eq) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using TLC (see Protocol 2). The reaction is typically complete within 12-24 hours.

  • Once complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold deionized water.

  • Stir the aqueous mixture and acidify to pH ~2 by slowly adding 2M HCl. A white precipitate will form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with copious amounts of deionized water (3 x 100 mL).

  • Dry the solid in a vacuum oven at 60 °C overnight.

  • Purify the crude product by recrystallization from glacial acetic acid.

Protocol 2: TLC Monitoring
  • Eluent Preparation: Prepare a mobile phase of 9:1 Dichloromethane:Methanol and add 2-3 drops of glacial acetic acid per 100 mL of eluent.

  • Spotting: On a silica gel TLC plate, spot the 4-hydroxybenzoic acid starting material, the 1,10-dibromodecane starting material, and a sample from your reaction mixture.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the plate under a UV lamp at 254 nm. The aromatic compounds will be visible. 1,10-dibromodecane is not UV-active and may require staining (e.g., with permanganate dip) for visualization if a co-spot is not used.

  • Analysis: The product will have an Rf value between that of the highly polar 4-hydroxybenzoic acid and the nonpolar 1,10-dibromodecane. The reaction is complete when the starting material spots are consumed.

Visualizations

Primary Reaction Pathway

G cluster_reactants Reactants cluster_products Products 4_HBA 4-Hydroxybenzoic Acid (2.1 eq) Phenoxide Dianion Nucleophile 4_HBA->Phenoxide + Base DBD 1,10-Dibromodecane (1.0 eq) Product This compound DBD->Product Base K2CO3 (>= 4.2 eq) Salt KBr + KHCO3 Base->Salt Phenoxide->Product + DBD (SN2)

Caption: Desired SN2 reaction pathway.

Common Side Reaction Pathways

Side_Reactions Reactants Reactants (Phenoxide + Dibromodecane) Desired_Product Desired Product (O-Alkylation) Reactants->Desired_Product Correct Stoichiometry Polymer Polymerization/ Oligomerization Reactants->Polymer Incorrect Stoichiometry Mono_Sub Incomplete Reaction (Mono-substituted) Reactants->Mono_Sub Insufficient Time / Base Elimination E2 Elimination (Alkene byproduct) Reactants->Elimination High Temp C_Alkylation C-Alkylation Reactants->C_Alkylation Solvent Effects

Caption: Major competing side reaction pathways.

Troubleshooting Workflow

Troubleshooting cluster_issues Identify Primary Issue cluster_solutions Recommended Actions Start Reaction Complete. Analyze Crude Product (TLC, NMR) Insoluble_Polymer Insoluble Polymer? Start->Insoluble_Polymer Intermediate Mono-substituted Intermediate Present? Start->Intermediate Low_Yield Low Yield / Unreacted SM? Start->Low_Yield Unknown_Byproduct Other Byproducts? Start->Unknown_Byproduct Sol_Polymer Adjust Stoichiometry. Slowly add Dibromodecane. Insoluble_Polymer->Sol_Polymer YES Sol_Intermediate Increase Reaction Time. Verify Base Stoichiometry (>= 2 eq per HBA). Intermediate->Sol_Intermediate YES Sol_Low_Yield Check Base Purity/Amount. Ensure Anhydrous Conditions. Low_Yield->Sol_Low_Yield YES Sol_Byproduct Check for E2 (Lower Temp). Check for C-Alkylation (NMR). Unknown_Byproduct->Sol_Byproduct YES

Caption: A logical workflow for troubleshooting.

References
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • ResearchGate. (2025). 1,10-Bis[2-(prop-1-enyl)phenoxy]decane. ResearchGate.
  • Sigma-Aldrich. 1,10-Dibromodecane 97. Sigma-Aldrich.
  • Khan Academy. Williamson ether synthesis. Khan Academy.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps.
  • Wikipedia. Williamson ether synthesis. Wikipedia.
  • PubChem. 1,10-Dibromodecane. PubChem.
  • ChemSrc. (2025). 1,10-Dibromodecane. ChemSrc.

Sources

Technical Support Center: Optimization of Solvent Systems for 1,10-Bis(4-carboxyphenoxy)decane MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the flexible, long-chain linker, 1,10-Bis(4-carboxyphenoxy)decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of developing robust synthetic protocols for this specific class of MOFs. Here, we provide not just procedures, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the synthesis of this compound MOFs?

A1: Given the long aliphatic chain of the this compound linker, a solvent system that can effectively solvate both the organic linker and the metal salt precursor is crucial. A common starting point for carboxylate-based MOFs is a mixture of a high-boiling point polar aprotic solvent and a lower-boiling point alcohol.[1] We recommend beginning with a ternary solvent system, such as N,N-Dimethylformamide (DMF)/Ethanol/Water or N,N-Diethylformamide (DEF)/Ethanol/Water. The DMF or DEF helps to dissolve the organic linker and facilitates the deprotonation of the carboxylic acid groups at elevated temperatures, while the ethanol and water can aid in the dissolution of the metal salt and influence the nucleation and growth of the MOF crystals.[2]

Q2: How does the solvent polarity impact the formation and crystallinity of these MOFs?

A2: Solvent polarity plays a pivotal role in the self-assembly process of MOFs. The polarity of the solvent mixture influences the solubility of the linker and metal precursors, the coordination environment of the metal ions, and the kinetics of crystal nucleation and growth.[1][3] For a long-chain, flexible linker like this compound, a moderately polar solvent system is often optimal. Highly polar solvents may lead to rapid precipitation of an amorphous product, while very non-polar solvents may result in poor solubility of the metal salt. The interplay of solvent molecules with the growing crystal faces can also dictate the final morphology of the MOF particles.[4]

Q3: What is the role of a "modulator" in the synthesis, and should I use one for this system?

A3: A modulator is a chemical agent, typically a monocarboxylic acid (e.g., acetic acid, benzoic acid), that is added to the reaction mixture to control the crystallization process.[5] Modulators compete with the multidentate linker for coordination to the metal centers, which can slow down the reaction kinetics. This often leads to the formation of larger, more crystalline, and more uniform MOF crystals.[5] For a new MOF system with this compound, introducing a modulator is highly recommended, especially if initial syntheses result in amorphous powders or very small crystals.

Q4: What are the typical reaction temperatures and times for solvothermal synthesis of carboxylate-based MOFs?

A4: Solvothermal synthesis of carboxylate-based MOFs is typically carried out in a sealed vessel at temperatures ranging from 80 °C to 150 °C. Reaction times can vary from several hours to a few days. For a new system, a good starting point would be 120 °C for 24-48 hours. It is important to note that temperature and reaction time are often inversely related; higher temperatures may require shorter reaction times. However, excessively high temperatures can lead to the decomposition of the organic linker or the formation of undesirable, dense phases.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound MOFs, with a focus on solvent-related causes.

Problem Probable Cause(s) Recommended Solution(s)
Amorphous Product or No Precipitation - Inappropriate solvent system leading to poor solubility of precursors.- Reaction temperature is too low.- Incorrect pH of the reaction mixture.- Systematically vary the solvent ratios (e.g., DMF:Ethanol:Water).- Introduce a co-solvent to improve solubility.- Increase the reaction temperature in 10-20 °C increments.- Add a small amount of a weak acid or base to adjust the pH.
Low Yield - Incomplete reaction due to short reaction time or low temperature.- Suboptimal solvent composition hindering precursor coordination.- Increase the reaction time.- Optimize the solvent ratio to favor MOF formation.- Increase the concentration of the reactants.
Poor Crystallinity (Broad PXRD Peaks) - Rapid nucleation and crystal growth.- Presence of impurities.- Introduce a coordination modulator (e.g., acetic acid, benzoic acid) to slow down crystallization.[5]- Lower the reaction temperature and increase the reaction time.- Ensure high purity of starting materials and solvents.
Formation of Multiple Crystal Phases - Complex interplay of solvent coordination and linker conformation.- Temperature fluctuations during synthesis.- Simplify the solvent system to reduce variables.- Screen different modulators to favor the formation of a single phase.[5]- Ensure stable and uniform heating of the reaction vessel.
Irregular Crystal Morphology - Uncontrolled crystal growth due to a non-optimized solvent system.- Experiment with different solvent mixtures to alter the surface tension and coordination at the crystal faces.- Vary the concentration of the modulator.

Experimental Protocols

Protocol 1: Initial Solvothermal Synthesis of a this compound MOF

This protocol provides a starting point for the synthesis. The metal source is exemplified with Zinc(II), a common node for carboxylate MOFs.

Materials:

  • This compound

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate container, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in a mixture of 2 mL of EtOH and 1 mL of H₂O.

  • Add the metal salt solution to the linker solution dropwise while stirring.

  • Cap the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, a crystalline product should be observed at the bottom of the vial.

  • Isolate the solid product by decanting the mother liquor.

  • Wash the product by soaking it in fresh DMF (3 x 10 mL) for 24 hours to remove unreacted precursors.

  • Finally, wash with a volatile solvent like acetone or ethanol (3 x 10 mL) and dry under vacuum at 80 °C.

Protocol 2: Systematic Optimization of the Solvent System

This protocol outlines a systematic approach to optimize the solvent ratio for improved crystallinity and yield.

Procedure:

  • Prepare a series of reaction vials as described in Protocol 1.

  • Vary the solvent ratio of DMF:EtOH:H₂O systematically. A suggested starting matrix is provided in the table below.

  • Maintain a constant total solvent volume (e.g., 8 mL).

  • Run all reactions under the same temperature and time conditions (e.g., 120 °C for 48 hours).

  • After the reaction, isolate and wash the products as described in Protocol 1.

  • Characterize the products from each reaction using Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity, and Scanning Electron Microscopy (SEM) to observe crystal morphology.

Table for Solvent Ratio Screening:

ExperimentDMF (mL)EtOH (mL)H₂O (mL)
1611
2521
3431
4512
5422
6332

Visualization of Workflows

Troubleshooting_Workflow cluster_synthesis Initial Synthesis cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_recharacterize Re-evaluation Start Perform Initial Synthesis (Protocol 1) Characterize Characterize Product (PXRD, SEM) Start->Characterize Problem Identify Issue Characterize->Problem Amorphous Amorphous Product Problem->Amorphous Amorphous LowYield Low Yield Problem->LowYield Low Yield PoorCryst Poor Crystallinity Problem->PoorCryst Poor Crystallinity OptimizeSolvent Optimize Solvent Ratio (Protocol 2) Amorphous->OptimizeSolvent IncreaseTimeTemp Increase Time/Temp LowYield->IncreaseTimeTemp AddModulator Add Modulator PoorCryst->AddModulator ReCharacterize Re-characterize Product OptimizeSolvent->ReCharacterize IncreaseTimeTemp->ReCharacterize AddModulator->ReCharacterize Success Successful Synthesis ReCharacterize->Success

Caption: Troubleshooting workflow for MOF synthesis.

Solvent_Optimization_Workflow cluster_setup Experimental Setup cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation Setup Prepare Reaction Matrix (Varying Solvent Ratios) Synthesize Perform Solvothermal Synthesis (Constant Temp & Time) Setup->Synthesize Isolate Isolate & Wash Products Synthesize->Isolate PXRD Analyze by PXRD Isolate->PXRD SEM Analyze by SEM Isolate->SEM Evaluate Evaluate Crystallinity, Phase Purity, & Morphology PXRD->Evaluate SEM->Evaluate Optimal Identify Optimal Conditions Evaluate->Optimal

Caption: Workflow for solvent system optimization.

References

Sources

Validation & Comparative

A Comparative Guide to Dicarboxylate Linkers in Framework Materials: The Case of Long-Chain 1,10-Bis(4-carboxyphenoxy)decane vs. Shorter Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the rational design of crystalline framework materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) is paramount. The choice of the organic linker is a critical determinant of the final material's topology, porosity, stability, and functionality.[1][2] This guide provides an in-depth comparison of the long, flexible dicarboxylate linker, 1,10-bis(4-carboxyphenoxy)decane, with two archetypal shorter linkers: the rigid aromatic terephthalic acid and the flexible aliphatic adipic acid. We will explore how linker length and flexibility dictate the properties of the resulting frameworks, supported by experimental data and detailed protocols.

The Role of the Dicarboxylate Linker: More Than Just a Spacer

Dicarboxylate linkers are fundamental building blocks in the construction of MOFs and CPs.[3] They bridge metal ions or clusters to form extended, often porous, networks.[4][5] The geometry, length, rigidity, and functional groups of the linker directly influence the resulting framework's architecture.[6][7] A judicious selection of the linker allows for the tuning of properties for specific applications, from gas storage and separation to catalysis and drug delivery.[8][9]

This guide focuses on three distinct types of dicarboxylate linkers to illustrate the vast structural and functional space that can be explored:

  • This compound: A long-chain linker featuring a flexible C10 aliphatic spacer flanked by two rigid carboxyphenoxy groups.

  • Terephthalic Acid (Benzene-1,4-dicarboxylic acid, BDC): A short, rigid aromatic linker that is a cornerstone in the synthesis of many iconic MOFs.[10]

  • Adipic Acid (Hexanedioic acid): A short-chain, flexible aliphatic linker.[11]

Head-to-Head Comparison: Physicochemical Properties

The intrinsic properties of the linker molecule are the first level of control in framework synthesis. The table below summarizes the key characteristics of our three selected linkers.

PropertyThis compoundTerephthalic Acid (BDC)Adipic Acid
CAS Number 74774-61-1100-21-0124-04-9[12]
Molecular Formula C₂₄H₃₀O₆[13]C₈H₆O₄C₆H₁₀O₄[11]
Molecular Weight 414.5 g/mol [13]166.13 g/mol 146.14 g/mol
Structure Aromatic-Aliphatic-AromaticAromaticAliphatic
Flexibility High (due to decane chain)Low (rigid phenyl ring)High (flexible hexane chain)
Length (approx.) ~22-24 Å~6.9 Å~8.6 Å
Melting Point 274 °C[14]>300 °C (sublimes)152 °C[15]
Acidity (pKa1) ~4.4 (estimated for benzoic acid)3.51[7]4.41[11]

Impact on Framework Properties: From Molecular Design to Material Function

The transition from a molecular linker to a macroscopic framework material is where the consequences of linker choice become most apparent. The length and flexibility of the dicarboxylate linker are dominant factors influencing the final structure.

Framework Topology and Porosity
  • Shorter, Rigid Linkers (e.g., Terephthalic Acid): These linkers tend to produce robust, predictable, and highly porous structures. The rigidity of the BDC linker is responsible for the formation of iconic, non-interpenetrated frameworks like MOF-5, which exhibit high surface areas and permanent porosity.[1][5] The defined geometry and length lead to well-ordered structures with uniform pore sizes.

  • Shorter, Flexible Linkers (e.g., Adipic Acid): The conformational freedom of aliphatic linkers like adipic acid can lead to more complex and varied structures.[16] These frameworks may exhibit dynamic behavior, such as "breathing" effects, in response to external stimuli. However, their flexibility can also result in denser, less porous phases or interpenetrated networks where multiple frameworks grow through one another, reducing the accessible pore volume.

  • Long, Flexible Linkers (e.g., this compound): The significant length and flexibility of this linker introduce a higher degree of complexity. Its length allows for the formation of exceptionally large pores. However, this same attribute makes the resulting frameworks highly susceptible to interpenetration to maximize packing efficiency and stabilize the structure. This can lead to materials with intricate topologies but potentially lower-than-expected porosity. The flexible aliphatic chain can fold and conform within the framework, creating unique pore environments.

Thermal and Chemical Stability

Framework stability is often correlated with the robustness of the metal-linker coordination. MOFs constructed from rigid aromatic linkers like terephthalic acid generally exhibit higher thermal stability compared to those with flexible aliphatic linkers.[1] The decomposition of aliphatic chains typically occurs at lower temperatures. The ether linkages in this compound are also potential points of thermal or chemical instability compared to the direct carbon-carbon bonds of the phenyl ring in terephthalic acid.

Visualizing Structural Differences

The diagram below illustrates how different linker types can result in fundamentally different framework architectures.

G cluster_0 Short, Rigid Linker (e.g., Terephthalic Acid) cluster_1 Long, Flexible Linker (e.g., this compound) M1 Metal Node M2 Metal Node M1->M2 Rigid Linker M3 Metal Node M1->M3 Rigid Linker M4 Metal Node M2->M4 Rigid Linker M3->M4 Rigid Linker Result1 Predictable, Porous Framework M5 Metal Node M6 Metal Node M5->M6 Flexible Linker M8 Metal Node M5->M8 Interpenetration M7 Metal Node M7->M8 Flexible Linker Result2 Complex, Interpenetrated Framework

Caption: Linker geometry dictates framework outcome.

Experimental Protocol: Synthesis and Characterization of a Terephthalic Acid-Based MOF

To provide a practical context, we describe a standard protocol for the solvothermal synthesis of a copper-based MOF using terephthalic acid. This method is widely adaptable for other linker and metal combinations.[4]

Synthesis of Cu-BDC MOF (Solvothermal Method)

Rationale: The solvothermal method uses elevated temperature and pressure in a sealed vessel to promote the crystallization of the MOF.[17] Dimethylformamide (DMF) is a common solvent as it effectively dissolves both the metal salt and the organic linker and has a high boiling point.[18]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (25 mL)

Procedure:

  • Solution Preparation: In a glass beaker, dissolve 241 mg (1.0 mmol) of Cu(NO₃)₂·3H₂O in 10 mL of DMF. In a separate beaker, dissolve 83 mg (0.5 mmol) of terephthalic acid in 10 mL of DMF. Sonication may be required to fully dissolve the linker.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave. Stir for 15 minutes to ensure homogeneity.

  • Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours. Causality: This temperature and time are typically sufficient to drive the reaction to completion and allow for the formation of well-defined crystals.

  • Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the blue crystalline product by filtration or centrifugation.

  • Washing: To remove unreacted starting materials and residual DMF from the pores, wash the product thoroughly. This is a critical step.[17]

    • Wash three times with fresh DMF, resuspending the solid and centrifuging to collect it each time.

    • Exchange the DMF with a more volatile solvent like ethanol. Immerse the product in fresh ethanol for 24 hours, replacing the ethanol at least three times. Causality: Solvent exchange is crucial for "activating" the MOF. DMF has a high boiling point and can be difficult to remove; replacing it with a lower-boiling-point solvent facilitates its removal from the pores.

  • Activation: Dry the washed product under vacuum at 150 °C overnight. This step removes the guest ethanol molecules from the pores, making the internal surface area accessible. The final product is a light blue, activated powder.

Essential Characterization

Any newly synthesized framework must be rigorously characterized to confirm its structure and properties.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern is compared to a simulated pattern from single-crystal data or known phases to verify the structure.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the framework and to confirm the removal of guest solvent molecules after activation.[1] The analysis shows the temperature at which the framework begins to decompose.

  • Nitrogen Adsorption-Desorption Analysis (BET Surface Area): This measurement determines the specific surface area and porosity of the activated MOF. An N₂ isotherm at 77 K provides quantitative data on the pore volume and surface area (e.g., Brunauer-Emmett-Teller (BET) surface area), confirming the material's porosity.[1]

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization reagents Dissolve Metal Salt & Linker in DMF mixing Combine Solutions in Autoclave reagents->mixing reaction Heat at 120°C for 24h mixing->reaction collection Collect Product (Centrifuge/Filter) reaction->collection washing Wash with DMF & Ethanol collection->washing activation Activate under Vacuum at 150°C washing->activation pxrd PXRD activation->pxrd tga TGA activation->tga bet BET Analysis activation->bet

Caption: Standard workflow for MOF synthesis and validation.

Conclusion

The choice of dicarboxylate linker is a powerful tool for tailoring the properties of framework materials.

  • This compound represents a class of long, flexible linkers that can generate frameworks with large potential pore volumes, but with a high propensity for interpenetration. Its flexibility can be exploited to create dynamic or responsive materials.

  • Terephthalic acid is the archetypal short, rigid linker, ideal for creating robust, highly porous, and structurally predictable frameworks. Its utility is demonstrated in the vast number of stable MOFs reported in the literature.

  • Adipic acid serves as an example of a short, flexible linker, offering a middle ground that can lead to unique topologies and flexible frameworks, though often with lower porosity and thermal stability compared to their rigid aromatic counterparts.

By understanding the fundamental relationship between linker chemistry and the resulting material properties, researchers can more effectively design and synthesize novel frameworks with tailored functionality for advanced applications.

References

  • AIP Publishing. (n.d.). Preparation of Ti-MOF and Ni-MOF using Terephthalic Acid as Ligands.
  • ACS Publications. (n.d.). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks | JACS Au.
  • ACS Publications. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties | Inorganic Chemistry.
  • ACS Publications. (2023). Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate | ACS Sustainable Chemistry & Engineering.
  • Royal Society of Chemistry. (n.d.). New metastable interfacial synthesis of a silver-terephthalate metal organic framework: structure, morphology and antibacterial activities - Materials Advances.
  • Journal of Chemical Society of Nigeria. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION.
  • Sciforum. (n.d.). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF.
  • BenchChem. (n.d.). A Comparative Analysis of Metal-Organic Frameworks Derived from Dicarboxylic Acid Linkers.
  • ACS Publications. (2026). Generic Vitrification of Prototype Metal–Organic Frameworks Linked by Rigid Dicarboxylate Linkers | Journal of the American Chemical Society.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). Designing of an Adipic acid bridged Zn(II) Coordination Polymer: Synthesis and Biological Study | Request PDF.
  • Royal Society of Chemistry. (2017). The impact of N , N ′-ditopic ligand length and geometry on the structures of zinc-based mixed-linker metal–organic frameworks - CrystEngComm.
  • SpringerLink. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review.
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • American Elements. (n.d.). This compound.
  • Alfa Chemistry. (n.d.). Carboxylic MOFs Linkers.
  • Tokyo Chemical Industry. (n.d.). This compound 74774-61-1.
  • Wikipedia. (n.d.). Adipic acid.
  • American Chemical Society. (2015). Adipic acid.
  • Solvay. (n.d.). ADIPIC ACID.
  • National Institutes of Health. (n.d.). Recent Progress in Bio-Responsive Drug Delivery Systems for Tumor Therapy - PMC.
  • National Institutes of Health. (2022). Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents - PMC.

Sources

performance of 1,10-Bis(4-carboxyphenoxy)decane vs other flexible linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of Flexible Linkers in Functional Materials: A Comparative Analysis Featuring 1,10-Bis(4-carboxyphenoxy)decane

For researchers at the forefront of materials science, crystal engineering, and drug delivery, the rational design of functional materials such as Metal-Organic Frameworks (MOFs) is paramount. The choice of organic linker, the fundamental building block that bridges metal nodes, dictates the resulting framework's architecture, porosity, stability, and ultimately, its performance in various applications.[1][2] While rigid linkers have been extensively used to create robust, porous structures, flexible linkers are gaining significant attention for their ability to impart dynamic properties, or "softness," to crystalline materials.[3][4] These flexible frameworks can respond to external stimuli like pressure, temperature, or guest molecule inclusion, making them highly attractive for applications in selective separation, catalysis, sensing, and controlled drug release.[3][4]

This guide provides a detailed comparison of this compound, a long-chain aliphatic-aromatic dicarboxylate linker, with other classes of flexible linkers. We will delve into how linker length, backbone composition, and functionalization impact key performance metrics, supported by experimental data and established scientific principles.

The Role of Flexibility in Framework Design

The concept of flexibility in MOFs is a departure from the traditional view of crystalline materials as static and rigid. This dynamic behavior can manifest as large-scale structural transformations, often termed "breathing" or "swelling," where the framework reversibly expands or contracts upon interaction with guest molecules.[4] The source of this flexibility can be attributed to the conformational freedom of the organic linker, allowing it to bend, twist, or rotate in response to stimuli.[5][6]

The organic linker's design is therefore a critical handle for tuning a framework's properties.[7] Factors such as the length of an alkyl chain, the presence of rotatable bonds (e.g., ether linkages), and the introduction of various functional groups can profoundly influence the framework's stability, pore environment, and dynamic behavior.[2][8]

Featured Flexible Linker: this compound

Structure and Properties:

This compound is a dicarboxylic acid linker characterized by two terminal 4-carboxyphenoxy groups connected by a flexible decane (-C₁₀H₂₀-) chain.[9][10] Its key structural features are:

  • Length: The ten-carbon aliphatic chain provides significant length and conformational flexibility.

  • Connectivity: The terminal carboxylate groups allow it to coordinate with metal ions or clusters, typically forming a pillared or interpenetrated network.

  • Composition: The ether linkages between the phenyl rings and the alkane chain add further rotational freedom.

The molecular formula is C₂₄H₃₀O₆, and its IUPAC name is 4-[10-(4-carboxyphenoxy)decoxy]benzoic acid.[11] This linker is used to construct MOFs with large pore volumes and dynamic characteristics. The long, flexible chain can fold and adapt to accommodate guest molecules or changes in the environment.

Comparative Analysis of Flexible Linkers

The performance of a flexible linker is not an intrinsic property but is realized in the context of the final framework it helps to build. We will compare this compound with other flexible linkers based on key performance indicators derived from the properties of the resulting MOFs.

Structural Diversity of Flexible Linkers

The choice of linker directly influences the topology and dynamic nature of the resulting framework. A visual comparison of this compound with other representative flexible linkers highlights the structural variables at a researcher's disposal.

G cluster_0 Linker Structures A This compound (Long Alkane Chain) B 1,4-Bis(4-carboxyphenoxy)butane (Short Alkane Chain) A->B Shorter Chain Less Flexible Volume C Bis(4-carboxyphenyl) ether (Ether Linkage) A->C Different Backbone Alters Geometry D 1,4-Benzenedicarboxylic acid (BDC) (Rigid Reference) A->D Flexible vs. Rigid B->D Increased Rigidity

Caption: Structural relationship between this compound and other linker types.

Performance Metrics: A Comparative Overview

The following table summarizes key performance metrics for MOFs constructed from different types of flexible linkers. Data is compiled from various studies to provide a comparative landscape. It is important to note that direct, one-to-one comparisons are challenging as performance is highly dependent on the specific metal node and synthesis conditions used.

Performance MetricThis compound AnaloguesShorter Alkane Chain Linkers (e.g., Butane)Oligo(ethylene glycol) LinkersFunctionalized Flexible Linkers (e.g., -NH₂)
Thermal Stability (TGA) Moderate to High (~300-400 °C)Generally High (~350-450 °C)Moderate (~250-350 °C)Variable, depends on function[12]
Porosity (BET Surface Area) High, but prone to interpenetration leading to reduced porosity.Moderate to High, less prone to interpenetration than longer chains.Moderate, can exhibit hydrophilicity.Can decrease due to pore space occupation by functional groups.[2]
Framework Flexibility High, large-scale breathing and guest-induced phase changes are possible.[13]Moderate, flexibility is constrained by the shorter chain length.High, ether linkages provide significant rotational freedom.Can be tuned; functional groups can form H-bonds that restrict or guide flexibility.[14]
Catalytic Activity Can create large, accessible pores for bulky substrates. Active sites can be engineered.[15]Provides robust frameworks for catalysis with smaller molecules.[16]Can influence solvent and substrate interactions.Functional groups can act as catalytic sites themselves (e.g., basic -NH₂ groups).[15]
Drug Loading Capacity Potentially very high due to large theoretical pore volume.[17]Moderate, limited by smaller pore volume.Good, especially for hydrophilic drugs.Can be enhanced through specific drug-linker interactions (e.g., H-bonding).[17][18]
Controlled Drug Release Slower release kinetics due to longer diffusion paths and potential for framework contraction.[19]Typically faster release than longer chain analogues.Can be tuned by pH or other stimuli.Release can be triggered by changes in pH affecting the functional group.[20]

Experimental Protocols for Performance Evaluation

To ensure scientific rigor, the protocols used to evaluate these materials must be robust and reproducible. Below are step-by-step methodologies for key experiments.

Experimental Workflow Overview

The process of evaluating a new linker involves synthesis, activation, characterization, and application-specific testing.

G cluster_workflow MOF Performance Evaluation Workflow synthesis 1. MOF Synthesis (Solvothermal) activation 2. Activation (Solvent Exchange & Heating) synthesis->activation Purification pxrd 3. Structural Analysis (PXRD) activation->pxrd Characterization tga 4. Thermal Stability (TGA) activation->tga Characterization sorption 5. Porosity Analysis (N2 Sorption) activation->sorption Characterization testing 6. Application Testing (e.g., Catalysis, Drug Release) sorption->testing Performance Evaluation

Caption: Standard experimental workflow for MOF synthesis and characterization.

Protocol 1: Solvothermal Synthesis of a MOF

This protocol describes a general method for synthesizing a MOF using a flexible linker like this compound.

  • Reagent Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and the organic linker (e.g., this compound, 0.05 mmol) in a suitable solvent system (e.g., 10 mL of N,N-Dimethylformamide (DMF)).

    • Causality: DMF is a high-boiling point polar aprotic solvent that effectively dissolves the precursors and facilitates the coordination reaction at elevated temperatures. The molar ratio of metal to linker is critical for obtaining the desired crystal structure.

  • Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Seal the vial tightly and place it in a preheated convection oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-72 hours).

    • Causality: The elevated temperature provides the necessary energy to overcome the activation barrier for crystal nucleation and growth. The sealed environment maintains solvothermal pressure, which is crucial for crystallization.

  • Cooling and Isolation: Allow the oven to cool down to room temperature naturally. Collect the resulting crystalline product by decanting the mother liquor.

  • Washing: Wash the isolated crystals with a fresh solvent (e.g., DMF, followed by ethanol) multiple times to remove any unreacted starting materials trapped within the pores.

    • Causality: This washing step is crucial for obtaining a pure product and is the first step in the activation process.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is used to determine the temperature at which the MOF structure decomposes.

  • Sample Preparation: Place a small amount (5-10 mg) of the activated MOF sample into an alumina TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument. Program the instrument to heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant ramp rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 800 °C).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: The thermal stability is typically identified as the onset temperature of the major weight loss step that corresponds to the decomposition of the organic linker and collapse of the framework.[21]

    • Self-Validation: The final residual mass should correspond to the theoretical mass of the metal oxide formed after complete combustion of the organic components, confirming the initial composition of the MOF.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol outlines a method to assess the performance of a MOF as a drug delivery vehicle.[22]

  • Drug Loading:

    • Immerse a known mass of activated MOF (e.g., 50 mg) in a concentrated solution of the target drug (e.g., Ibuprofen in ethanol, 10 mg/mL) for a set period (e.g., 48 hours) under constant stirring.[23]

    • Causality: The porous MOF will adsorb the drug molecules from the solution via diffusion into its pores. The high surface area of MOFs allows for potentially high drug loading.[23]

    • Separate the drug-loaded MOF by centrifugation, wash briefly with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

  • Quantification of Loading: Measure the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy at the drug's λ_max. The amount of loaded drug is calculated by subtracting the mass of the drug in the supernatant from the initial mass.

  • In Vitro Release:

    • Disperse a known mass of the drug-loaded MOF (e.g., 10 mg) in a release medium (e.g., 20 mL of Phosphate-Buffered Saline (PBS), pH 7.4) at 37 °C with gentle stirring to simulate physiological conditions.[22]

    • At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.[22]

    • Causality: Replacing the withdrawn sample with fresh buffer ensures "sink conditions," where the concentration of the released drug in the bulk solution is kept low, preventing equilibrium from being reached and ensuring that the release rate is primarily governed by diffusion from the carrier.

  • Analysis of Release: Quantify the concentration of the drug in the collected aliquots using UV-Vis spectroscopy. Plot the cumulative percentage of drug released versus time to obtain the release profile.[19]

Conclusion

The selection of a flexible linker is a critical decision in the design of advanced functional materials. This compound represents a class of long-chain, highly flexible linkers that can be used to construct dynamic MOFs with large, adaptable pores. However, its performance must be weighed against alternatives. Shorter chain linkers may offer greater thermal stability and reduced structural interpenetration, while linkers incorporating different backbones or functional groups can provide unique host-guest interactions and catalytic capabilities.[2] By understanding the causal relationships between linker structure and framework properties, and by employing rigorous experimental validation, researchers can rationally design and synthesize novel materials tailored for specific, high-performance applications.

References

  • Soft porous crystals: flexible MOFs as a new class of adaptive m
  • A Researcher's Guide to Metal-Organic Framework Linkers: A Compar
  • Flexibility in Metal–Organic Frameworks: A Basic Understanding. MDPI.
  • Linker Substituents Control the Thermodynamic Stability in Metal–Organic Frameworks. Journal of the American Chemical Society.
  • Rotational dynamics of the organic bridging linkers in metal–organic frameworks and their substituent effects on the rot
  • Metal-organic Frameworks (MOFs) Linkers. CD Bioparticles.
  • Restoring Porosity and Uncovering Flexibility in Pillared 3D‐Linker Metal‐Organic Frameworks. PMC - NIH.
  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions.
  • Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. PubMed.
  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. Royal Society of Chemistry.
  • Mixed Linker MOFs in Catalysis.
  • Flexible metal–organic frameworks. Chemical Society Reviews.
  • Synthesis of MOFs and Characteriz
  • Flexible metal–organic frameworks. Chemical Society Reviews (RSC Publishing).
  • Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices.
  • This compound. PubChem.
  • Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C.
  • The flexibility of modified-linker MIL-53 m
  • Metal-Organic Framework (MOFs)
  • Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy. PMC - NIH.
  • This compound (C24H30O6). PubChemLite.
  • This compound(CAS# 74774-61-1 ). angenechemical.com.
  • Enhanced Catalytic Activity of a Copper(II) Metal–Organic Framework Constructed via Semireversible Single-Crystal-to-Single-Crystal Dehydration.
  • Recent Progress in Bio-Responsive Drug Delivery Systems for Tumor Therapy. PMC - NIH.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the purity and precise quantification of novel chemical entities are paramount. 1,10-Bis(4-carboxyphenoxy)decane, a molecule with potential applications in polymer chemistry and as a linker in drug delivery systems, requires robust analytical methods to ensure its quality and performance. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations. As a Senior Application Scientist, the insights provided herein are derived from extensive experience in analytical development and validation, aiming to equip researchers with the knowledge to make informed decisions for their specific applications.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical exercise in regulated environments, ensuring that the data generated is reliable and reproducible. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of the validation protocols discussed in this guide.[3][4][5][6][7][8][9][10]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique for this compound is governed by its physicochemical properties: a high molecular weight, two carboxylic acid functional groups, two aromatic rings, and a long aliphatic decane chain. These features influence its solubility, volatility, and chromatographic behavior. The most pertinent analytical techniques for the characterization and quantification of this molecule are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and key spectroscopic and thermal analyses.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is arguably the most powerful and versatile technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both quantifying the active substance and detecting potential impurities.

The Rationale Behind HPLC Method Development:

The dual carboxylic acid moieties and aromatic rings suggest that a reversed-phase HPLC (RP-HPLC) method would be most effective. The long, non-polar decane chain will provide strong retention on a C18 or C8 stationary phase, while the polar carboxylic acid groups will be influenced by the pH of the mobile phase. Controlling the pH with a suitable buffer (e.g., phosphate or acetate) below the pKa of the carboxylic acids (~4-5) will suppress their ionization, leading to better peak shape and retention. An organic modifier such as acetonitrile or methanol will be used to elute the compound from the column.

Validation of an HPLC Method for this compound

According to ICH Q2(R2) guidelines, a comprehensive validation of an HPLC method involves assessing several key parameters.[1][4][11]

Experimental Protocol: Validation of an HPLC Assay Method

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[3][12]

  • Procedure:

    • Prepare a solution of this compound reference standard.

    • Prepare solutions of known related substances and potential process impurities.

    • Prepare a placebo solution (if applicable, for a formulated product).

    • Spike the analyte solution with the impurities and placebo.

    • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

    • Inject all solutions into the HPLC system and assess the chromatograms for peak purity and resolution between the analyte and any other peaks.

2. Linearity:

  • Objective: To demonstrate a direct proportionality between the concentration of the analyte and the instrumental response over a defined range.[3][11]

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.[3][5]

  • Procedure:

    • Prepare a placebo mixture (if applicable).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate for each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[3][11] This includes:

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[12]

    • Intermediate Precision: Assessing the effect of random events on the precision of the analytical procedure. This is typically evaluated by having different analysts perform the analysis on different days and with different equipment.[12]

5. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][5]

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 10%).

      • Mobile phase composition (e.g., ± 2% organic modifier).

    • Analyze the system suitability parameters and the assay results to assess the impact of these changes.

Gas Chromatography (GC): A Viable Alternative with Derivatization

Due to the low volatility of this compound, direct analysis by GC is not feasible. However, with a derivatization step to convert the non-volatile carboxylic acid groups into more volatile esters (e.g., methyl or trimethylsilyl esters), GC can become a powerful tool, particularly for impurity profiling where volatile impurities might be present.

The Rationale for GC with Derivatization:

Derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[13] Trimethylsilylation is a common and effective derivatization technique for carboxylic acids. The resulting silylated derivative can be readily separated on a non-polar capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Comparative Performance:

While GC-FID can provide excellent quantitative data, GC-MS offers the added advantage of structural information, which is invaluable for the identification of unknown impurities.

Comparative Performance Data (Illustrative)

The following table presents a summary of expected performance characteristics for validated HPLC and GC methods for the analysis of this compound. Note: This data is illustrative and based on typical performance for similar analytes.

Validation ParameterHPLC-UVGC-FID (with Derivatization)
Specificity Excellent resolution from polar and non-polar impurities.Good separation of volatile impurities; potential for interference from derivatization by-products.
Linearity (r²) > 0.999> 0.998
Range 80 - 120% of assay concentration80 - 120% of assay concentration
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Quantitation (LOQ) ~0.05% of assay concentration~0.1% of assay concentration
Robustness Generally robust to minor changes in mobile phase pH and composition.Sensitive to derivatization conditions (time, temperature, reagent concentration).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method validation.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting protocol Develop Validation Protocol define_params Define Validation Parameters & Acceptance Criteria protocol->define_params specificity Specificity Studies define_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision data_analysis Data Analysis & Statistical Evaluation precision->data_analysis report Generate Validation Report data_analysis->report Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Range Range Linearity->Range Linearity->Range Linearity->Robustness Range->Robustness Accuracy->Range Accuracy->Robustness Precision->Range LOQ Limit of Quantitation Precision->LOQ Precision->Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Sources

A Comparative Guide to the Gas Separation Efficiency of Metal-Organic Frameworks Featuring Long-Chain Flexible Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective gas separation technologies is a cornerstone of modern chemical and pharmaceutical industries. From ensuring the purity of reactants in drug synthesis to capturing greenhouse gases, the ability to precisely separate gas mixtures is paramount. Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials for these applications, owing to their exceptionally high surface areas and tunable pore structures.[1][2] This guide provides an in-depth comparison of the gas separation performance of MOFs constructed with long-chain flexible dicarboxylate linkers, with a particular focus on systems analogous to those derived from 1,10-Bis(4-carboxyphenoxy)decane.

The Influence of Linker Flexibility on Gas Separation: A Mechanistic Overview

The separation of gases in porous materials can be driven by several mechanisms, including size exclusion (kinetic separation) and preferential adsorption (thermodynamic separation).[5] In rigid MOFs, the pore size is static, and separation is primarily governed by the relative sizes of the gas molecules and their affinity for the pore walls. However, the introduction of flexible linkers, such as those with long alkyl chains, adds a dynamic dimension to the separation process.[6]

These flexible frameworks can undergo structural transformations in response to external stimuli like pressure, temperature, or the presence of specific gas molecules.[3][4] This dynamic behavior can lead to:

  • Gate-Opening Effect: The MOF may exist in a non-porous or narrowly porous state at low pressures and only open its pores to allow gas adsorption above a certain threshold pressure of a specific adsorbate. This can lead to highly selective uptake of one gas over another.

  • Breathing Effect: The framework can expand and contract in a reversible manner upon gas adsorption and desorption, respectively. This can enhance the working capacity of the adsorbent, which is the amount of gas that can be delivered in a pressure swing adsorption (PSA) process.

The flexibility of the linker, including the length of the aliphatic chain, plays a crucial role in determining the energy landscape of these structural transitions and, consequently, the pressures at which they occur.[1] Computational studies have been instrumental in elucidating these complex host-guest interactions and predicting the separation performance of flexible MOFs.[7][8][9]

Comparative Performance of MOFs with Flexible Dicarboxylate Linkers

While a comprehensive dataset for a homologous series of MOFs with varying long-chain dicarboxylate linkers is not yet available, we can draw valuable comparisons from existing studies on individual systems. The following table summarizes the CO2/CH4 separation performance of selected flexible MOFs and compares them with a well-known rigid MOF, HKUST-1.

MOFLinker(s)CO2 Uptake (cm³/g at STP)CH4 Uptake (cm³/g at STP)IAST Selectivity (CO2/CH4)Reference(s)
UiO-66-adipate Terephthalic acid & Adipic acidIncreased CO2 uptake reported (qualitative)--[6]
MOF-205-OBn Benzene-1,3,5-tribenzoate & 1,5-dibenzyloxy-2,6-naphthalenedicarboxylate~45 (at 298 K)~17 (at 298 K)2.7 (50/50 mixture)[5]
HKUST-1 (rigid) Benzene-1,3,5-tricarboxylate~78 (at 298 K)~16 (at 298 K)~4.5[10]

Note: The experimental conditions for the data presented in this table may vary between different studies. IAST (Ideal Adsorbed Solution Theory) selectivity is a calculated value based on single-component gas adsorption isotherms.

The inclusion of the flexible adipic acid co-linker in the UiO-66 framework has been shown to increase CO2 uptake, highlighting the potential of aliphatic chains to enhance gas separation performance.[6] However, it is also noted that a high content of flexible linkers can sometimes reduce the stability of the framework upon evacuation.[6] MOF-205-OBn, which contains a functionalized and somewhat flexible linker, demonstrates moderate CO2/CH4 selectivity.[5]

Experimental Protocols

Synthesis of MOFs with Long-Chain Flexible Linkers

The synthesis of MOFs with long, flexible dicarboxylate linkers typically involves solvothermal or hydrothermal methods. The general procedure is as follows:

  • Ligand Synthesis: The long-chain dicarboxylate linker, such as this compound, is synthesized according to established organic chemistry protocols.

  • MOF Synthesis:

    • A metal salt (e.g., zinc nitrate, copper nitrate) and the dicarboxylate linker are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

    • The solution is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated in an oven at a specific temperature (typically between 80 and 150 °C) for a designated period (ranging from hours to days).

    • After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried.

MOF_Synthesis Metal_Salt Metal Salt Mixture Reaction Mixture Metal_Salt->Mixture Linker This compound Linker->Mixture Solvent Solvent (e.g., DMF) Solvent->Mixture Autoclave Autoclave (Heating) Mixture->Autoclave Crystals MOF Crystals Autoclave->Crystals Filtration Filtration & Washing Crystals->Filtration Product Dried MOF Product Filtration->Product

Caption: A generalized workflow for the solvothermal synthesis of a MOF using a long-chain flexible dicarboxylate linker.

Gas Separation Performance Evaluation: Breakthrough Experiments

Dynamic breakthrough experiments are a robust method for evaluating the separation performance of adsorbents under flow conditions, mimicking industrial applications.[3][4]

  • Adsorbent Bed Preparation: A known mass of the activated MOF material is packed into a column of specific dimensions.

  • Activation: The packed bed is activated by heating under a flow of inert gas (e.g., helium or nitrogen) to remove any guest molecules from the pores.

  • Breakthrough Measurement:

    • A gas mixture with a known composition (e.g., 50/50 CO2/CH4) is passed through the adsorbent bed at a constant flow rate and temperature.

    • The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.

    • The time it takes for each component to "break through" the column is recorded. The component that interacts more strongly with the MOF will have a longer breakthrough time.

  • Data Analysis: The breakthrough curves (concentration vs. time) are analyzed to determine the adsorption capacity, selectivity, and working capacity of the material.

Breakthrough_Experiment Gas_Mixture Gas Mixture Inlet (e.g., CO2/CH4) Packed_Bed Packed MOF Column Gas_Mixture->Packed_Bed Detector Detector (Mass Spectrometer/GC) Packed_Bed->Detector Data_Analysis Data Analysis (Breakthrough Curves) Detector->Data_Analysis

Caption: Schematic of a typical experimental setup for dynamic breakthrough gas separation measurements.

Conclusion and Future Outlook

The incorporation of long-chain flexible dicarboxylate linkers into the structure of Metal-Organic Frameworks presents a compelling strategy for the development of advanced materials for gas separation. The dynamic nature of these frameworks, including gate-opening and breathing phenomena, can lead to enhanced selectivity and working capacity for specific gas molecules. While the systematic study of MOFs with linkers analogous to this compound is still in its nascent stages, the preliminary findings from related systems are highly encouraging.

Future research should focus on the synthesis and characterization of a homologous series of MOFs with systematically varied flexible linker lengths to establish clear structure-property relationships. In tandem, advanced computational modeling will be crucial for predicting the behavior of these complex materials and guiding the design of next-generation adsorbents for targeted gas separation applications in the pharmaceutical and other high-tech industries.

References

Sources

A Comparative Guide to the Mechanical Properties of High-Performance Poly(ether amide)s Derived from 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mechanical and thermal properties of a class of advanced poly(ether amide)s synthesized from the flexible, long-chain diether dicarboxylic acid, 1,10-Bis(4-carboxyphenoxy)decane. Designed for researchers, polymer scientists, and professionals in drug development and biomedical engineering, this document offers an objective comparison with established high-performance polymers, supported by experimental data and detailed methodologies. We will explore the causal relationships between molecular structure and macroscopic properties, providing insights into material selection and design for demanding applications.

Introduction: Bridging the Gap Between Rigidity and Processability

Wholly aromatic polyamides, or aramids, are renowned for their exceptional mechanical strength and thermal resistance.[1] This performance stems from their rigid molecular backbones and the strong, highly directional hydrogen bonds between polymer chains.[1] However, these same characteristics lead to significant drawbacks: poor solubility in common organic solvents and a lack of melt processability, which complicates their fabrication into complex shapes and limits their applications.[1][2]

A key strategy to overcome these processing challenges without drastically compromising thermal and mechanical performance is the introduction of flexible segments into the rigid polymer backbone.[3] The monomer this compound is an ideal candidate for this purpose. It incorporates two aromatic carboxylic acid moieties, essential for forming the robust amide linkages, separated by a long, flexible decamethylene (- (CH₂)₁₀ -) ether chain. This structure effectively disrupts the tight chain packing characteristic of conventional aramids, enhancing solubility and processability.[2] This guide will dissect the mechanical properties of polyamides derived from this monomer and compare them against both rigid aromatic polyamides and other high-performance polymers to highlight their unique position in the materials landscape.

Synthesis and Material Preparation

The polymers discussed herein are synthesized via a direct polycondensation reaction, a common and effective method for producing high-molecular-weight polyamides.[4] The Yamazaki-Higashi phosphorylation method is frequently employed as it proceeds under mild conditions and avoids the need for moisture-sensitive and highly reactive acid chlorides.[4]

General Synthesis Workflow

The overall process involves the reaction of the dicarboxylic acid monomer, this compound, with various aromatic diamines in the presence of a condensing agent.

G cluster_synthesis Polymer Synthesis cluster_characterization Material Preparation & Characterization Monomers Monomers: This compound + Aromatic Diamine Reaction Polycondensation (e.g., 105-110°C, 3-15h) Monomers->Reaction Solvent Solvent System: NMP, Pyridine, LiCl Solvent->Reaction Condensing Condensing Agent: Triphenyl Phosphite (TPP) Condensing->Reaction Precipitation Precipitation & Washing (Ethanol/Water) Reaction->Precipitation Drying Vacuum Drying (e.g., 100°C) Precipitation->Drying Polymer Purified Polymer Powder Drying->Polymer Casting Solution Casting (from DMAc or NMP) Polymer->Casting Film Polymer Film Casting->Film Testing Mechanical & Thermal Testing Film->Testing

Caption: Workflow for synthesis and film preparation.

Detailed Synthesis Protocol (Yamazaki-Higashi Method)

This protocol is a representative example for synthesizing a polyamide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline).

  • Reactor Setup: A flame-dried, three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with N-methyl-2-pyrrolidone (NMP), pyridine, and a solubility promoter such as lithium chloride (LiCl).[4]

  • Monomer Addition: 1.0 equivalent of this compound and 1.0 equivalent of the chosen aromatic diamine are added to the flask. The mixture is stirred under a gentle nitrogen flow until the solids dissolve.

    • Causality: The use of salts like LiCl is crucial for keeping the rigid polymer chains in solution as they form, preventing premature precipitation and allowing for the achievement of high molecular weights.[4]

  • Initiation: 2.2 equivalents of triphenyl phosphite (TPP) are added to the solution. TPP acts as the condensing agent, activating the carboxylic acid groups for reaction with the amines.[3]

  • Polycondensation: The reaction mixture is heated to 105-110°C and maintained at this temperature for 3 to 15 hours.[4] The viscosity of the solution will increase significantly as the polymer chains grow.

  • Isolation: After cooling to room temperature, the viscous polymer solution is poured into a non-solvent, typically methanol or ethanol, causing the polyamide to precipitate.[2]

  • Purification: The precipitated polymer is collected by filtration and washed thoroughly with hot water and ethanol to remove residual solvents, salts, and unreacted monomers.

  • Drying: The purified polymer is dried in a vacuum oven at 80-100°C to a constant weight. The final product is typically a fibrous or powdered solid.

Comparative Analysis of Mechanical and Thermal Properties

The introduction of the C₁₀ aliphatic ether spacer into the polyamide backbone imparts a unique combination of properties. The following table compares a representative polyamide derived from this compound with a fully aromatic aramid (Nomex®) and another high-performance thermoplastic, Polyether ether ketone (PEEK), often used in biomedical applications.[5][6]

PropertyPolyamide from this compoundAromatic Polyamide (Nomex®)PEEK (Medical Grade)
Tensile Strength (MPa) 80 - 110[2]~8390 - 100
Tensile Modulus (GPa) 1.8 - 2.5[2][3]~3.13.6 - 4.0
Elongation at Break (%) 10 - 4020 - 3025 - 50
Glass Transition (Tg, °C) 180 - 250[7][8]~270~143
10% Weight Loss (TGA, °C) > 450[3][7]> 400> 500
Solubility Soluble in NMP, DMAc, THF[2][3]Soluble only in strong acids or polar solvents with salts[1]Soluble only in strong acids
Melt Processable Yes (Amorphous)NoYes

Note: Values for the target polymer are based on analogous structures reported in the literature, as specific data for polymers from this compound can vary with the diamine used and the polymer's molecular weight.

Discussion of Structure-Property Relationships
  • Tensile Strength and Modulus: The tensile strength of these poly(ether amide)s is comparable to that of high-performance polymers like PEEK and some aramids.[2] However, their tensile modulus is notably lower. This is a direct consequence of the flexible decamethylene chain, which allows for greater molecular mobility and reduces the overall stiffness of the polymer backbone compared to the rigid phenylene units in aramids.[9]

  • Elongation and Toughness: The presence of the flexible spacer allows the polymer chains to uncoil and align under stress, resulting in a higher elongation at break compared to more rigid structures. This contributes to the material's good toughness and its ability to form strong, flexible films.[7]

  • Thermal Properties: The glass transition temperatures (Tg) are significantly higher than that of PEEK, indicating good dimensional stability at elevated temperatures. While lower than that of fully aromatic aramids, the Tg remains well within the range for high-performance applications. The excellent thermal stability, with decomposition temperatures exceeding 450°C, is attributed to the high concentration of aromatic rings and stable amide linkages.[3][7]

  • Solubility and Processability: This is where polymers from this compound truly excel. The flexible ether linkages disrupt the crystal lattice that makes aramids intractable.[1] This disruption weakens the intermolecular hydrogen bonding just enough to allow solvent molecules to penetrate and dissolve the polymer, enabling solution casting of films and fibers.[2] Their amorphous nature also allows for potential melt processing, a significant advantage over traditional aramids.

Caption: Property trade-offs between polymer classes.

Experimental Protocols for Material Characterization

To ensure data integrity and comparability, standardized testing methodologies are critical.

Protocol for Tensile Property Measurement (ASTM D882)
  • Film Preparation: Uniform, defect-free films of the polymer (typically 40–60 µm thick) are prepared by casting a 5-10 wt% solution in DMAc or NMP onto a clean glass plate. The solvent is evaporated slowly in a controlled environment, followed by drying under vacuum.

  • Specimen Cutting: Dumbbell-shaped or rectangular specimens are cut from the cast film according to the dimensions specified in ASTM D882.

  • Testing: A universal testing machine is used. The specimen is mounted in the grips, and a tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

  • Data Acquisition: Load and displacement are recorded throughout the test. Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve. At least five specimens should be tested to ensure statistical validity.

Protocol for Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg).

    • Procedure: A small sample (5-10 mg) is sealed in an aluminum pan. It is heated at a controlled rate (e.g., 20 °C/min) under a nitrogen atmosphere.[3] An initial heating run is often performed to erase the thermal history of the sample, followed by a cooling cycle and a second heating run, from which the Tg is determined as the midpoint of the inflection in the heat flow curve.[3]

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess thermal stability and decomposition temperature.

    • Procedure: A sample (2-5 mg) is placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere.[2][10] The weight of the sample is monitored as a function of temperature. The 10% weight loss temperature (T₁₀) is commonly reported as an indicator of the onset of thermal degradation.

Conclusion and Future Outlook

Polymers derived from this compound represent a highly versatile class of materials that successfully balance the trade-off between high performance and processability. By incorporating a long, flexible decamethylene ether segment, these poly(ether amide)s retain the high thermal stability and good tensile strength characteristic of aromatic polymers while gaining excellent solubility in organic solvents and the potential for melt processing.

Their mechanical profile—moderate stiffness combined with good toughness and flexibility—makes them compelling candidates for applications where traditional aramids are too rigid and intractable. This includes advanced composites, high-temperature coatings, and, notably, biomedical devices, where biocompatibility, sterilizability, and the ability to be fabricated into complex shapes are paramount.[5][6][11] Future research should focus on synthesizing a broader library of these polymers using diverse aromatic diamines to fine-tune their mechanical properties for specific, high-value applications.

References

  • Genesis Medical Plastics. (n.d.). The Many Biomedical Applications of Polymers.
  • Drake Plastics. (2023, October 12). High-Performance Polymers for Medical Devices.
  • Lozano, A. E., De La Campa, J. G., & De Abajo, J. (2014). Functional Aromatic Polyamides. Polymers, 6(8), 2134-2172. [Link]

  • ANRVRAR. (2024, October 13). A Comprehensive Guide Aromatic Polyamide Resins.
  • Russo, S., Monticelli, O., Ricco, L., Piacentini, M., & Mariani, A. (n.d.). Aliphatic and Aromatic Polyamides. Macromolecular Symposia.
  • MedCrave. (2017, December 8). High-performance materials for biomedical applications-a short review.
  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2001). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 39(4), 475-485. [Link]

  • Smith, J. (2010, April 20).
  • De la Campa, J. G., de Abajo, J., & Lozano, A. E. (2018). Aromatic Polyamides.
  • Mboosal, M., & AD, A. (n.d.).
  • Reddit. (2013, October 12). Why are aromatic polyamides (Aramides, e.g. Kevlar) so much stronger than aliphatic polyamides (e.g. Nylon/PA-6)? r/chemistry.
  • ResearchGate. (n.d.). TGA curves of polyamides 1–4 at a heating rate of 10 °C/min.
  • Wang, Y., et al. (2023). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. Polymers, 15(13), 2838. [Link]

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014-1023. [Link]

  • Saraf, R. (n.d.). Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers.
  • Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. 17(2).
  • Martin-Alvarez, S., et al. (2022). Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties. Polymers, 14(15), 3045. [Link]

  • Hsiao, S.-H. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
  • Wang, Y., et al. (2022). The Structural Evolution and Mechanical Properties of Semi-Aromatic Polyamide 12T after Stretching. Polymers, 14(19), 4198. [Link]

  • Bettinger, C. J., et al. (2008). A Novel Family of Biodegradable Poly(ester amide) Elastomers. Biomacromolecules, 9(1), 55-61. [Link]

  • Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1152-1154.
  • Angene Chemical. (n.d.). This compound(CAS# 74774-61-1).
  • TCI EUROPE N.V. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C24H30O6).
  • Wikipedia. (n.d.). Polyether block amide.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • ResearchGate. (n.d.). Poly(Ether‐b‐Amide) Thermoplastic Elastomers: Structure, Properties, and Applications.
  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) curves and (b) first derivative (DTG) of polyamide 610 (PA610) composites with different HNTs loadings.
  • Strem. (n.d.). 1, 10-Bis(4-carboxyphenoxy)decane, min 97%, 1 gram.
  • Hsiao, S.-H., & Lin, C.-F. (1999). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 37(13), 2151-2159.
  • TCI Chemicals. (n.d.). This compound.
  • Martin, J., et al. (2023). Long Chain Polyamides: Influence of Methylene Sequence Length and External Forces on Structural Features. Macromolecular Chemistry and Physics, 224(6), 2200433.
  • Taylor & Francis. (n.d.). Polyether block amide – Knowledge and References.
  • Kruk, T., et al. (2023). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Materials, 16(11), 3959. [Link]

Sources

A Senior Application Scientist’s Guide: Benchmarking 1,10-Bis(4-carboxyphenoxy)decane Against Established Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

For our audience of fellow researchers, scientists, and drug development professionals, the linker in a drug conjugate is not merely a tether; it is a critical determinant of the therapeutic's success or failure.[1][2] It governs the stability of the conjugate in circulation, the mechanism and rate of payload release, and ultimately, the delicate balance between efficacy and toxicity.[][4][5][6] First and second-generation antibody-drug conjugates (ADCs) often struggled with linker instability, leading to premature drug release and significant side effects.[7] This has driven the development of more robust linker technologies, broadly categorized as cleavable and non-cleavable, each with distinct advantages and applications.[2][8][9]

This guide provides an in-depth technical comparison of a novel linker candidate, 1,10-Bis(4-carboxyphenoxy)decane , against two industry-standard linkers: the enzyme-cleavable Valine-Citrulline (Val-Cit) linker and the non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) thioether linker. We will dissect their structural attributes, benchmark their performance using validated experimental protocols, and provide a framework for selecting the optimal linker for your therapeutic goals.

Part 1: Profiling the Linker Candidates

A linker's chemical structure dictates its behavior. Understanding this is fundamental to predicting its performance.

Candidate of Interest: this compound

This molecule is characterized by a long, ten-carbon aliphatic chain flanked by two rigid carboxyphenoxy groups.[10][11] The terminal carboxylic acids serve as conjugation handles. Structurally, it lacks any recognized motifs for enzymatic or pH-based cleavage, placing it firmly in the non-cleavable category.[2][6] Its payload release would depend on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] The prominent decane chain suggests significant hydrophobicity, a critical parameter that can influence drug-to-antibody ratio (DAR) and propensity for aggregation.[12]

mol label This compound G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis prep1 Dilute ADC to 100 µg/mL in Human Plasma incubate1 Incubate at 37°C prep1->incubate1 Start Incubation timepoint Sample at 0, 24, 48, 72, 144 hours incubate1->timepoint analysis1 Quantify Intact ADC (ELISA) timepoint->analysis1 analysis2 Quantify Released Payload (LC-MS/MS) timepoint->analysis2 result Calculate % Intact ADC analysis1->result analysis2->result

Caption: Workflow for the In Vitro Plasma Stability Assay.

Comparative Data Summary: Plasma Stability

Linker % Intact ADC at 72h % Intact ADC at 144h
This compound >98% >95%
SMCC (Non-Cleavable) >98% >96%

| Val-Cit-PABC (Cleavable) | ~92% | ~85% |

These are representative data based on known linker properties.

Benchmark 2: Intracellular Payload Release Kinetics

Causality: Once the ADC is internalized by the target cell, the linker must efficiently release its payload to induce cell death. []The mechanism and speed of this release are critical for potency. This assay evaluates release kinetics in a simulated lysosomal environment.

Experimental Protocol: Lysosomal Enzyme Cleavage Assay

  • Preparation: Prepare a lysosomal extract from a relevant cancer cell line (e.g., HER2-positive NCI-N87 cells). Alternatively, use a buffered solution containing purified Cathepsin B.

  • Reaction: Incubate the ADCs (50 µg/mL) with the lysosomal extract or enzyme solution at 37°C, pH 5.0 (to mimic lysosomal pH).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or flash-freezing.

  • Analysis: Use LC-MS to quantify the concentration of the released payload (free MMAE). [13]5. Calculation: Plot the percentage of released payload over time to determine release kinetics.

G cluster_mechanisms Payload Release Mechanisms val_cit val_cit non_cleavable non_cleavable

Sources

A Comparative Guide to the Structural Analysis of Metal-Organic Frameworks Derived from 1,10-Bis(4-carboxyphenoxy)decane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for creating materials with tailored properties. The choice of the organic linker is a critical determinant of the final architecture and functionality of the MOF. This guide provides an in-depth comparative analysis of the structural implications of using long-chain, flexible dicarboxylic acid linkers, specifically focusing on 1,10-bis(4-carboxyphenoxy)decane and its analogs with varying alkyl chain lengths. We will explore how the flexibility and length of the linker influence the resulting MOF's crystal structure, thermal stability, and porosity, supported by experimental data synthesized from the literature.

The Rationale for Employing Long-Chain Flexible Linkers

The majority of well-studied MOFs are constructed from rigid aromatic linkers, which often lead to predictable and robust frameworks.[1] However, the incorporation of flexible linkers, such as those from the 1,X-bis(4-carboxyphenoxy)alkane family, introduces a degree of conformational freedom that can result in novel network topologies and dynamic properties like "breathing" and "swelling".[2][3] The central alkyl chain of these linkers can adopt various conformations, influencing the packing of the framework and its response to external stimuli.[2] The length of this alkyl chain is a key parameter that allows for the fine-tuning of the pore size and the overall framework dimensions.[4]

Synthesis and General Characterization

The synthesis of MOFs from this compound and its analogs typically employs solvothermal or hydrothermal methods.[5][6][7][8][9][10][11] In a typical synthesis, a salt of a metal ion (e.g., zinc nitrate, copper nitrate) is mixed with the dicarboxylic acid linker in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The mixture is then heated in a sealed vessel, leading to the crystallization of the MOF over a period of hours to days.

The initial characterization of the synthesized materials is crucial to confirm their crystallinity and phase purity. Powder X-ray Diffraction (PXRD) is the primary technique for this purpose. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction (SCXRD) data if available, or used to assess the crystallinity and phase homogeneity of the bulk sample.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF
  • In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) in 10 mL of DMF.

  • Add a solution of zinc nitrate hexahydrate (0.1 mmol) in 5 mL of DMF to the linker solution.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at 100-120 °C for 24-48 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with a lower-boiling solvent like ethanol to remove unreacted precursors.

  • Dry the product under vacuum to obtain the final MOF material.

Comparative Structural Analysis: The Effect of Alkyl Chain Length

The length of the alkyl chain in the 1,X-bis(4-carboxyphenoxy)alkane linker has a profound impact on the resulting MOF structure. While a complete homologous series is not always reported in a single study, we can synthesize a comparative view from various sources.

dot

Linker_Structures cluster_short Shorter Chain Analogs cluster_target Target Linker cluster_long Longer Chain Analogs Propane 1,3-bis(4-carboxyphenoxy)propane Hexane 1,6-bis(4-carboxyphenoxy)hexane Propane->Hexane Increasing Chain Length Decane This compound Hexane->Decane Increasing Chain Length Dodecane 1,12-bis(4-carboxyphenoxy)dodecane Decane->Dodecane Increasing Chain Length SCXRD_Workflow start Synthesize Single Crystal mount Mount Crystal on Diffractometer start->mount collect Collect Diffraction Data mount->collect solve Solve Crystal Structure collect->solve refine Refine Structural Model solve->refine analyze Analyze Structural Data (Bond lengths, angles, topology) refine->analyze cif Generate CIF File analyze->cif

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOFs and to determine the temperature at which the framework decomposes. [12]It also provides information about the removal of solvent molecules from the pores upon heating. MOFs with longer, more flexible linkers may exhibit different thermal decomposition profiles compared to their rigid counterparts.

MOF System (Representative)Linker TypeDecomposition Temperature (°C)Reference
MOF-5 Rigid (Terephthalic acid)~400-500[13]
CUB-5 Aliphatic (Cubane-1,4-dicarboxylate)~300[1]
MOF with flexible linker Aliphatic chainGenerally lower than rigid analogs[2]
Gas Adsorption Measurements

The porosity of the MOFs is assessed by gas adsorption measurements, typically using nitrogen at 77 K. These experiments provide key parameters such as the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution. The flexibility of the framework can sometimes lead to "gate-opening" or "breathing" phenomena, where the pores open or expand upon gas adsorption, resulting in stepped adsorption isotherms. [14][15][16][17]The length of the alkyl chain in the linker can significantly influence these properties. [4]

MOF System Linker BET Surface Area (m²/g) CO₂ Adsorption
MOF-177 Rigid Aromatic High Moderate
Functionalized MOF-177 Modified Aromatic Variable Can be enhanced

| MOF with long aliphatic linker | Flexible Aliphatic | Variable, depends on interpenetration | Can be enhanced due to favorable interactions |

Data in this table is illustrative of general trends and not from a direct comparative study of the target MOFs.

Conclusion and Future Outlook

The use of this compound and its analogs as linkers in MOF synthesis offers a promising avenue for the creation of novel materials with tunable flexibility and porosity. The length of the aliphatic chain is a critical design parameter that influences the degree of interpenetration, the framework topology, and ultimately, the material's properties such as thermal stability and gas adsorption capacity. While a comprehensive, side-by-side experimental comparison of a homologous series of these MOFs is still needed in the literature, the principles gleaned from studies on various flexible linkers provide a strong foundation for their rational design.

Future research should focus on the systematic synthesis and characterization of a series of MOFs with 1,X-bis(4-carboxyphenoxy)alkane linkers of varying lengths (e.g., X = 4, 6, 8, 10, 12). This would provide invaluable data for establishing clear structure-property relationships and would pave the way for the targeted design of flexible MOFs for applications in drug delivery, gas separation, and catalysis.

References

  • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)
  • Synthesis of MOFs.
  • Crystallographic data of Zn-MOF.
  • Increasing Alkyl Chain Length in a Series of Layered Metal–Organic Frameworks Aids Ultrasonic Exfoliation to Form Nanosheets.
  • Flexibility in Metal–Organic Frameworks: A Basic Understanding. MDPI.
  • Structural Characterization of Novel Copper-Based Metal-Or- ganic Frameworks: X-Ray Crystallography and Analysis.
  • Synthesis of mofs.
  • Basic Zinc Cubane-1,4-Dicarboxylate: A New MOF-5 Analogous with High Porosity and Robust Dynamics.
  • Synthesis, properties and prospective medical applic
  • Flexible metal-organic frameworks.
  • Dynamic metal–organic frameworks: syntheses, characterizations, sorption studies and their hydrolytic inter-conversion. CrystEngComm (RSC Publishing).
  • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)
  • Flexible metal-organic frameworks. - Semantic Scholar.
  • MOF synthesis method.
  • 13 Single-crystal X-ray structure of MOF-5 constructed
  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI.
  • High yield synthesis of metal-organic frameworks.
  • Flexible metal–organic frameworks. Chemical Society Reviews (RSC Publishing).
  • Synthesis of mofs - CA2915015C.
  • Crystalline Metal-Organic Frameworks (MOFs): Synthesis, Structure and Function. PubMed.
  • Multivariate Metal–Organic Framework-5 with 36 Different Linkers. PMC - NIH.
  • Cyclic Aliphatic Hydrocarbons as Linkers in Metal‐Organic Frameworks: New Frontiers for Ligand Design.
  • Synthesis, properties, and prospective medical applic
  • A copper based pillared-bilayer metal organic framework: Its synthesis, sorption properties and catalytic performance.
  • Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews (RSC Publishing).
  • A copper based pillared-bilayer metal organic framework: Its synthesis, sorption properties and catalytic performance.
  • Metal-organic frameworks: structure, properties, methods of synthesis, and characteriz
  • Crystalline metal-organic frameworks (MOFs): synthesis, structure and function. Scilit.
  • The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects.
  • Electronic Supplementary Information Contrasting-functionality-decked robust MOF for moisture-tolerant and variable-temper
  • Crystalline metal-organic frameworks (MOFs): synthesis, structure and function.
  • Three-dimensional metal-organic frameworks based on functionalized tetracarboxylate linkers: synthesis, structures, and gas sorption studies. PubMed.
  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
  • novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation fiel - AMS Tesi di Dottor
  • Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks using High-Dimensional Neural Network Potentials. ChemRxiv.
  • Cationic metal organic frameworks synthesized from cyclotetraphosphazene linkers with flexible tentacles. ChemRxiv.
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
  • Metal-Organic Framework (MOF)
  • Copper 2,9(10),16(17),23(24)-and 1,8(11),15(18),22(25)-tetra-(4-carboxyphenoxy)phthalocyanines and their esters: The synthesis and liquid-crystalline properties.

Sources

A Senior Application Scientist's Guide to Comparing Drug Release Profiles from Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of a polymer matrix is a critical determinant in the design of controlled-release drug delivery systems. The physicochemical properties of the polymer fundamentally govern the rate and mechanism of drug release, thereby influencing the therapeutic efficacy and side-effect profile of the formulation. This guide provides a comparative analysis of three distinct polymer matrices: Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polyester; Polyvinyl Alcohol (PVA), a hydrophilic hydrogel; and Eudragit® L 100, a pH-sensitive acrylic polymer. We delve into the core mechanisms of drug release from each matrix—erosion, diffusion, and stimuli-responsive dissolution—and provide the causal relationships behind their kinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to facilitate informed polymer selection for tailored drug delivery applications.

Introduction: The Central Role of Polymers in Controlled Release

The primary objective of a controlled-release dosage form is to maintain a therapeutic drug concentration in the body for an extended period. This is achieved by precisely modulating the rate at which the active pharmaceutical ingredient (API) becomes available for absorption. The polymer matrix acts as the rate-controlling element, and its interaction with the physiological environment dictates the release kinetics.[1][2] The mechanisms governing this release are broadly categorized as diffusion, erosion, and stimuli-responsive release.[3][4]

  • Diffusion-controlled systems involve the movement of the drug through the polymer matrix, driven by a concentration gradient.[5] The polymer itself remains largely intact during the release period.

  • Erosion-controlled systems rely on the degradation and dissolution of the polymer matrix to liberate the encapsulated drug.[4][6] The release rate is directly linked to the rate of polymer erosion.

  • Stimuli-responsive systems are engineered to release their payload in response to a specific environmental trigger, such as a change in pH, temperature, or the presence of a particular enzyme.[7][8]

Understanding these fundamental mechanisms is paramount. The choice of polymer must be aligned with the desired release profile, the physicochemical properties of the drug, and the targeted physiological environment. This guide will compare three polymers that exemplify these distinct release strategies.

Comparative Deep Dive: PLGA vs. PVA Hydrogel vs. Eudragit® L 100

To illustrate the practical implications of polymer selection, we will compare three widely used excipients.

Poly(lactic-co-glycolic acid) (PLGA): The Biodegradable Workhorse
  • Mechanism of Release: Bulk Erosion. PLGA is a biocompatible and biodegradable copolymer that degrades via hydrolysis of its ester linkages into lactic acid and glycolic acid, which are natural metabolic byproducts.[1][2] Water penetrates the bulk of the PLGA matrix, initiating hydrolysis throughout the system.[9][10] Drug release is often characterized by a tri-phasic pattern:

    • An initial "burst release" of drug located on or near the surface.

    • A slower, diffusion-controlled release phase as water begins to hydrate the matrix.

    • A final, accelerated release phase as the polymer's structural integrity is compromised by extensive degradation and mass loss (erosion).[11][12]

  • Causality Behind Experimental Choices: The ratio of lactic acid to glycolic acid (e.g., 50:50, 75:25) is a critical parameter. A higher glycolic acid content increases hydrophilicity, leading to faster water uptake and more rapid degradation, thus accelerating drug release.[1] Higher molecular weight PLGA degrades more slowly, prolonging the release duration.[13] Therefore, tuning these properties allows for precise control over the release kinetics, from weeks to months.[11]

  • Advantages: Excellent biocompatibility and biodegradability, tunable release kinetics over long durations, and a long history of use in FDA-approved products.[2]

  • Limitations: The degradation of PLGA creates an acidic microenvironment within the matrix, which can potentially degrade acid-labile drugs like peptides and proteins. The initial burst release can sometimes be undesirably high.[13]

Polyvinyl Alcohol (PVA) Hydrogel: The Swellable Diffusion Matrix
  • Mechanism of Release: Swelling and Diffusion. PVA hydrogels are three-dimensional networks of hydrophilic polymer chains that can absorb and retain large volumes of water.[14][15] When placed in an aqueous environment, the hydrogel swells, increasing the mesh size of the polymer network. The encapsulated drug then diffuses out through these water-filled channels.[16][17] The release is primarily governed by Fickian diffusion.[18]

  • Causality Behind Experimental Choices: The degree of crosslinking is the key determinant of the release rate. Physical crosslinking, often achieved through freeze-thaw cycles, creates crystalline regions that act as junctions.[19][20] Increasing the number of freeze-thaw cycles enhances the crosslink density, resulting in a smaller mesh size upon swelling and, consequently, a slower drug release rate.[18] The molecular weight of the PVA also plays a role; higher molecular weight polymers generally form more entangled networks, retarding diffusion.[15]

  • Advantages: High water content provides a protective environment for delicate biomolecules, tunable release by modifying crosslinking density, and excellent biocompatibility.[21]

  • Limitations: Not biodegradable, meaning they must be removed after use if implanted. The release of highly water-soluble drugs can be very rapid, making it challenging to achieve long-term sustained release without chemical modification.

Eudragit® L 100: The pH-Triggered Gatekeeper
  • Mechanism of Release: pH-Responsive Dissolution. Eudragit® L 100 is an anionic copolymer of methacrylic acid and methyl methacrylate.[22] It contains carboxylic acid groups that are protonated and insoluble in the highly acidic environment of the stomach (pH 1-3).[23][24] When the polymer transits to the higher pH environment of the small intestine (pH > 6.0), the carboxylic acid groups ionize, leading to electrostatic repulsion between the polymer chains. This causes the polymer to rapidly dissolve, releasing the drug.[25][26][27]

  • Causality Behind Experimental Choices: Eudragit® polymers are selected based on the specific pH at which drug release is desired. Eudragit® L 100 is designed for release in the jejunum (dissolves at pH ≥ 6.0), while other grades like Eudragit® S 100 (dissolves at pH ≥ 7.0) are used for targeting the lower intestine and colon.[22][28] This makes them ideal for enteric coatings, protecting acid-sensitive drugs from degradation in the stomach or preventing gastric irritation from drugs like NSAIDs.[29][30]

  • Advantages: Provides precise, site-specific drug delivery based on the physiological pH gradient of the gastrointestinal tract.[23] Protects drugs from gastric acid and protects the stomach from irritating drugs.[26]

  • Limitations: Release is highly dependent on the GI transit time and individual patient physiology. Any condition that alters GI pH can lead to premature or delayed drug release.

Comparative Drug Release Profiles: Experimental Data

To provide a quantitative comparison, we present hypothetical release data for a model hydrophilic drug (e.g., Metformin HCl) encapsulated within each of the three polymer matrices. The experiment simulates physiological conditions, with an initial 2-hour exposure to simulated gastric fluid (pH 1.2) followed by a switch to simulated intestinal fluid (pH 6.8).

Table 1: Comparative Cumulative Drug Release (%) Over Time

Time (hours)PLGA (50:50) MicrospheresPVA HydrogelEudragit® L 100 Coated Tablet
pH 1.2
0.518151
125282
232453
pH 6.8
2.5355565
4417592
8559498
12689899
2485100100
4896100100
Analysis of Release Profiles:
  • PLGA: Exhibits a characteristic biphasic release. An initial burst of ~32% is observed in the first 2 hours, followed by a much slower, near-linear release phase that continues over 48 hours. This profile is consistent with initial surface drug dissolution followed by a phase dominated by slow diffusion and the onset of polymer erosion.[11][12]

  • PVA Hydrogel: Shows a release profile driven by diffusion. The release is faster than PLGA, with 45% released in the first 2 hours and nearly complete release by 12 hours. The rate is highest initially when the concentration gradient is steepest and slows as equilibrium is approached, a hallmark of Fickian diffusion.[18][31]

  • Eudragit® L 100: Demonstrates classic pH-triggered release. Minimal drug (<5%) is released in the acidic medium. Upon switching to pH 6.8, the enteric coating dissolves rapidly, leading to a massive and fast release of the drug, with over 90% released within 2 hours of the pH change.[25][32]

Visualization of Release Mechanisms & Workflows

To further clarify these concepts, the following diagrams illustrate the dominant release mechanisms and a standard experimental workflow.

Diagrams of Drug Release Mechanisms

G cluster_0 Erosion-Controlled (PLGA) cluster_1 Diffusion-Controlled (PVA Hydrogel) cluster_2 Stimuli-Responsive (Eudragit®) a1 Drug Dispersed in Matrix |  Water Penetrates Bulk a2 Polymer Hydrolysis |  Matrix Swells & Degrades a1->a2 a3 Matrix Erodes |  Drug is Released a2->a3 b1 Drug in Hydrogel Matrix |  Water Absorption & Swelling b2 Increased Mesh Size |  Drug Diffuses Out b1->b2 b3 Release into Medium |  Matrix Remains Intact b2->b3 c1 Coated Drug Core |  Low pH (Stomach) |  Polymer Insoluble c2 Transit to Intestine |  High pH (>6.0) c1->c2 c3 Polymer Ionizes & Dissolves |  Rapid Drug Release c2->c3

Experimental Workflow for In Vitro Drug Release Study

G prep Prepare Drug-Loaded Polymer Matrices setup Set Up USP Dissolution Apparatus (e.g., Apparatus 2) prep->setup media Add Dissolution Medium (e.g., pH 1.2 SGF) setup->media temp Equilibrate to 37°C media->temp introduce Introduce Dosage Form into Vessel temp->introduce start Start Rotation (e.g., 50 RPM) introduce->start sample Withdraw Aliquots at Pre-determined Timepoints start->sample replace Replace with Fresh Medium sample->replace ph_change Change Medium to pH 6.8 SIF (if required) sample->ph_change After 2 hours analyze Analyze Samples via HPLC or UV-Vis Spec sample->analyze ph_change->sample calc Calculate Cumulative Drug Release (%) analyze->calc

Detailed Experimental Protocols

A self-validating protocol is crucial for reproducible results. The following are detailed methodologies for matrix fabrication and release testing.

Protocol 1: Fabrication of PLGA Microspheres (Oil-in-Water Emulsion)
  • Rationale: This method is widely used for encapsulating both hydrophilic and hydrophobic drugs into biodegradable microspheres.[13][] The solvent evaporation process is critical for forming solid, spherical particles.

  • Organic Phase Preparation: Dissolve 200 mg of PLGA (50:50) and 20 mg of the model drug in 2 mL of a suitable organic solvent (e.g., Dichloromethane, DCM).

  • Aqueous Phase Preparation: Prepare a 100 mL solution of 1% (w/v) PVA in deionized water. The PVA acts as a surfactant to stabilize the emulsion droplets.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 5,000-10,000 RPM for 2-3 minutes to form an oil-in-water (o/w) emulsion. Droplet size is controlled by homogenization speed and time.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, which solidifies the microspheres.

  • Collection & Washing: Collect the hardened microspheres by centrifugation (e.g., 5,000 g for 10 min). Wash three times with deionized water to remove residual PVA.

  • Lyophilization: Freeze-dry the microspheres for 48 hours to obtain a fine, free-flowing powder. Store in a desiccator.

Protocol 2: Fabrication of PVA Hydrogel (Freeze-Thaw Method)
  • Rationale: This physical crosslinking method avoids potentially toxic chemical crosslinking agents, making it highly suitable for biomedical applications.[18][19]

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA powder (Mw 85,000-124,000) in 90 mL of deionized water. Heat to 90°C and stir for 4 hours until fully dissolved.[16]

  • Drug Incorporation: Cool the PVA solution to room temperature. Dissolve the desired amount of the model drug into the solution with gentle stirring.

  • Molding: Pour the drug-loaded PVA solution into desired molds (e.g., cylindrical molds).

  • Freeze-Thaw Cycling: Subject the molds to three cycles of freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours. The number of cycles directly controls the crosslinking density.[18]

  • Storage: Remove the formed hydrogels from the molds. Store in a hydrated state in phosphate-buffered saline (PBS) at 4°C until use.

Protocol 3: In Vitro Drug Release Study (USP Apparatus 2)
  • Rationale: This standard pharmacopeial method provides a controlled and reproducible environment for assessing the dissolution and release of drugs from solid dosage forms.[34][35]

  • Apparatus Setup: Assemble a USP Apparatus 2 (Paddle Apparatus). Set the paddle speed to 50 RPM and the temperature to 37 ± 0.5°C.

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).

  • Test Initiation (Gastric Phase): Add 500 mL of SGF to each dissolution vessel. Allow the media to equilibrate to 37°C. Accurately weigh and add one dosage form (e.g., 50 mg of PLGA microspheres, one PVA hydrogel, or one Eudragit® coated tablet) to each vessel.

  • Sampling (Gastric Phase): At 0.5, 1, and 2 hours, withdraw a 5 mL aliquot of the medium. Immediately replace it with 5 mL of fresh, pre-warmed SGF. Filter the samples through a 0.45 µm syringe filter.

  • Media Change (Intestinal Phase): After the 2-hour time point, carefully remove the SGF and add 500 mL of pre-warmed SIF (pH 6.8) to each vessel.

  • Sampling (Intestinal Phase): Continue sampling at pre-determined intervals (e.g., 2.5, 4, 8, 12, 24, 48 hours), replacing the withdrawn volume with fresh SIF each time.

  • Quantification: Analyze the drug concentration in the filtered samples using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps.

Conclusion and Future Perspectives

This guide demonstrates that the choice of polymer matrix is a foundational decision in the development of controlled-release systems.

  • PLGA is ideal for long-term, erosion-controlled release, particularly for hydrophobic drugs, but requires consideration for the stability of acid-labile molecules.[36][37]

  • PVA hydrogels offer a diffusion-controlled system well-suited for protecting and delivering hydrophilic drugs and biologics over shorter durations.[17]

  • Eudragit® L 100 provides a powerful tool for stimuli-responsive, site-specific delivery in the GI tract, essential for enteric protection and targeted release.[24][28]

The selection process must be a deliberate one, balancing the physicochemical properties of the drug with the desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for conducting a comparative evaluation. Future advancements will likely focus on multi-stimuli-responsive polymers and combination matrices that can achieve even more complex and finely tuned release profiles, paving the way for the next generation of precision medicines.[3][38]

References

  • pH-sensitive Eudragit® L 100 nanoparticles promote cutaneous penetration and drug release on the skin. Journal of Controlled Release. (2019).
  • The Global Market Leader for Enteric Release Co
  • How Are Controlled-Release Products Administered? Vici Health Sciences.
  • Release mechanisms of PLGA-based drug delivery systems: A review. Pharma Excipients. (2025).
  • Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. MDPI.
  • Delivery kinetics of natural active agents by PVA hydrogels intended for wound care. Heliyon.
  • Targeted polymeric drug delivery systems with stimuli-responsive release capabilities: status and future perspectives. Taylor & Francis Online.
  • Diffusion controlled release: Significance and symbolism. Wisdomlib. (2025).
  • Poly(vinyl alcohol) Hydrogels Reinforced with Cellulose Nanocrystals for Sustained Delivery of Salicylic Acid.
  • MECHANISMS OF CONTROLLED RELEASE. Kinam Park.
  • Stimuli-Responsive Drug Release from Smart Polymers.
  • The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems—A review. Kinam Park. (2011).
  • Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights.
  • Chemically Controlled Release Systems (Erosion and Polymer–Drug Conjug
  • Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier.
  • Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis.
  • Drug Release Mechanisms from Controlled Release Systems. SlideShare.
  • Enteric Coatings-pH control with EUDRAGIT. Evonik Industries.
  • Illustration of the mechanisms governing drug release from PLGA nanoparticles driven by their interactions with tissue fluids: diffusion (A), hydrolysis-driven erosion (B) and polymer relaxation or swelling (C).
  • A Comparative Benchmarking of Drug Release Kinetics
  • Stimuli-Responsive Polymers in Drug Delivery. Scilit.
  • Comparative Evaluation of Plastic, Hydrophobic and Hydrophilic Polymers as Matrices for Controlled-Release Drug Delivery.
  • PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application.
  • Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release.
  • pH-sensitive Eudragit® L 100 nanoparticles promote cutaneous penetration and drug release on the skin.
  • Biodegradable polymers in controlled drug delivery.
  • PLGA Microsphere Prepar
  • Kinetics study for the controlled release of salbutamol from a new PVA-based hydrogel m
  • Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. University of Alberta.
  • Fabrication and Use of PLGA-based Formulations Designed for Modified Release of 5-Fluorouracil.
  • Eudragit Nanofiber for Effective Coating in Colon-Targeted Drug Delivery. Pharmakeftiki.
  • Eudragit L 100: Significance and symbolism. Wisdomlib. (2025).
  • Computational Modeling of Drug Release Profiles from Swellable Polymeric Nanoparticles. IEEE Xplore.
  • Comparison of swelling and drug release in m
  • EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms. Evonik Health Care.
  • EUDRAGIT® L 100. Evonik.
  • Eudragit L/HPMCAS Blend Enteric-Coated Lansoprazole Pellets: Enhanced Drug Stability and Oral Bioavailability.
  • Poly(vinyl alcohol) nanoparticles prepared by freezing-thawing process for protein/peptide drug delivery.
  • Formulation and comparison of in vitro release profile of hydrophilic and hydrophobic polymer based Naproxen matrix tablets. Dhaka University Journal of Pharmaceutical Sciences. (2011).
  • The preparation process of PLGA microspheres.
  • Diffusion controlled dds. SlideShare.
  • Controlled drug release by polymer dissolution. II: Enzyme-mediated delivery device.
  • Preparation of Vinyl Acetate/Vinyl Alcohol Hydrogels for Drug Delivery. Benchchem.
  • Development of Polyvinyl Alcohol Hydrogels for Controlled Glucose Release in Biomedical Applic
  • Poly(vinyl alcohol) Physical Hydrogels: Matrix-Mediated Drug Delivery Using Spontaneously Eroding Substrate.
  • Types of polymeric delivery system drug release: ( a ) Surface erosion...
  • Preparation of a novel freeze thawed poly(vinyl alcohol) composite hydrogel for drug delivery applications.
  • A Novel Method for Preparing Poly(vinyl alcohol) Hydrogels.
  • Formulation and In vitro Characterization of Eudragit® L100 and Eudragit® L100-PLGA Nanoparticles Containing Diclofenac Sodium.
  • Preparation of PLGA Nanoparticles by Milling Spongelike PLGA Microspheres. Osaka University.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the integrity of synthesized compounds is paramount. The performance, reproducibility, and safety of novel materials and therapeutics are directly linked to the purity of their constituent molecules. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 1,10-Bis(4-carboxyphenoxy)decane, a molecule of interest for its potential in creating advanced polymers and drug delivery systems. Our focus will be on not just the "how" but the "why," grounding each protocol in established scientific principles to ensure a robust and self-validating approach to purity determination.

The Imperative of Purity for this compound

This compound is a dicarboxylic acid featuring a flexible decane spacer flanked by two rigid phenoxy-carboxylic acid moieties. This unique structure makes it a valuable building block for synthesizing liquid crystal polymers, coordination polymers, and other functional materials. In drug development, molecules with similar structures are explored for creating prodrugs or specialized delivery vehicles.

However, the synthesis of this molecule can yield various impurities, including unreacted starting materials (4-hydroxybenzoic acid and 1,10-dibromodecane), mono-substituted intermediates, or products of side reactions. The presence of these impurities, even in small amounts, can drastically alter the physicochemical properties of the final material, leading to failed experiments, inconsistent results, and potentially misleading biological data. Therefore, rigorous purity assessment is not merely a quality control step but a foundational component of reliable scientific research.

A Comparative Overview of Purity Assessment Techniques

A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can definitively establish purity under all circumstances. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparative summary of the most effective techniques for analyzing this compound.

Technique Principle Strengths Weaknesses Primary Application
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Impurities disrupt the crystal lattice, causing depression and broadening of the melting range.[1][2]Inexpensive, rapid, and requires minimal sample.[3][4] Excellent for a preliminary assessment of crystalline solids.Primarily qualitative.[3] Not suitable for amorphous solids or compounds that decompose upon heating. Insensitive to impurities with similar melting points or those that form solid solutions.Rapid initial purity check of the crystalline product.
¹H NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition.[5]Provides structural confirmation and detects proton-containing impurities. Quantitative ¹H NMR (qHNMR) offers high accuracy for purity determination without a reference standard of the analyte.[6][7]Relatively insensitive to impurities lacking protons or those present at very low concentrations. Requires deuterated solvents and specialized equipment.Definitive structural confirmation and quantification of proton-bearing impurities.
Elemental Analysis (CHNS/O) Determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample via combustion analysis.Provides fundamental confirmation of the elemental composition. Highly accurate and precise for confirming the empirical formula.Does not distinguish between isomers or compounds with the same empirical formula.[8] The accepted deviation from the calculated value is typically within 0.3-0.4%.[9]Verification of the elemental composition against the theoretical formula.
FTIR Spectroscopy Measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. The resulting spectrum is a unique molecular "fingerprint."[5]Excellent for confirming the presence of key functional groups (e.g., -COOH, C-O-C ether linkage) and the absence of starting material functional groups. Non-destructive and fast.[10]Primarily qualitative for purity assessment. Less sensitive to minor impurities compared to NMR or chromatography.Confirmation of functional groups and overall molecular identity.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile liquid phase.[11]Highly sensitive for detecting and quantifying non-volatile impurities. Can be coupled with mass spectrometry (LC-MS) for impurity identification.[12]Requires method development (column, mobile phase selection). Purity is often reported as a relative percentage based on detector response, which can vary between compounds.High-sensitivity detection and quantification of soluble impurities.

In-Depth Methodologies and Experimental Protocols

As a Senior Application Scientist, I advocate for a logical workflow that begins with simple, rapid checks and progresses to more definitive, quantitative methods.

Melting Point Analysis: The First Line of Inquiry

Causality Behind the Choice: The crystalline nature of this compound makes melting point analysis an ideal first step. A sharp, narrow melting range close to the literature value indicates high purity, while a broad and depressed range is a clear sign of impurities.[13] This simple test validates that the bulk of the sample consists of the correct, well-ordered crystalline material before committing to more resource-intensive analyses.

  • Sample Preparation: Ensure the synthesized this compound is completely dry, as residual solvent will depress the melting point.[4] Finely grind a few milligrams of the solid into a powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.[14]

  • Measurement:

    • Place the capillary tube into a melting point apparatus.[1]

    • Perform a rapid initial heating to determine an approximate melting range.[2]

    • Allow the apparatus to cool, then perform a second, slower measurement, heating at a rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.[4]

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Data Interpretation: A pure sample should exhibit a sharp melting range (typically ≤ 2 °C). Compare the observed range to a reliable literature value. A significant depression or broadening of the range suggests the presence of impurities.

Spectroscopic Confirmation: ¹H NMR and FTIR

Spectroscopy provides the next layer of validation, confirming the molecular identity and revealing the presence of structurally similar impurities.

Caption: Workflow for structural confirmation via FTIR and ¹H NMR.

Causality Behind the Choice: FTIR is exceptionally useful for verifying that the intended chemical transformation has occurred. For this compound, we expect to see characteristic absorptions for the carboxylic acid and ether functional groups, and the disappearance of signals from starting materials (e.g., the phenolic -OH of 4-hydroxybenzoic acid).

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the infrared spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks.

Data Interpretation: For this compound, look for:

  • ~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid.

  • ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid dimer.

  • ~1250 cm⁻¹: Strong C-O stretch of the aryl ether.

  • ~2850-2960 cm⁻¹: C-H stretches of the decane chain.[15] The absence of a broad peak around 3300-3500 cm⁻¹ (phenolic O-H) helps confirm the complete reaction of the 4-hydroxybenzoic acid.

Causality Behind the Choice: ¹H NMR is arguably the most powerful single technique for confirming the structure of organic molecules and identifying impurities.[5] Each unique proton environment in the molecule produces a distinct signal, and the integral (area under the signal) is proportional to the number of protons it represents. Impurities will generate extraneous peaks, which can often be identified and, through quantitative NMR (qHNMR), quantified.[7]

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic protons are exchangeable and visible in this solvent).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative accuracy.[7]

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Spectral Analysis:

    • Chemical Shift: Assign the signals to the protons in the molecule.

    • Integration: Integrate the signals and normalize them to a known number of protons.

    • Impurity Detection: Scrutinize the baseline for small peaks that do not correspond to the product. Pay close attention to the aromatic region for unreacted 4-hydroxybenzoic acid and the aliphatic region for intermediates.

Data Interpretation (Expected Signals in DMSO-d₆):

  • ~12.5 ppm: Broad singlet, 2H (Carboxylic acid protons, -COOH).

  • ~7.8 ppm: Doublet, 4H (Aromatic protons ortho to -COOH).

  • ~7.0 ppm: Doublet, 4H (Aromatic protons ortho to the ether oxygen).

  • ~4.0 ppm: Triplet, 4H (Methylene protons adjacent to the ether oxygen, -O-CH₂-).

  • ~1.7 ppm: Multiplet, 4H (Methylene protons beta to the ether oxygen).

  • ~1.2-1.4 ppm: Broad multiplet, 12H (Remaining methylene protons of the decane chain).

The ratio of the integrals should correspond to the number of protons in each environment (2:4:4:4:4:12). The presence of other signals indicates impurities.

Elemental Analysis: The Fundamental Check

Causality Behind the Choice: Elemental analysis provides a fundamental, quantitative measure of a compound's composition.[16] It serves as an orthogonal validation to spectroscopic methods. If the experimental mass percentages of C, H, and O match the theoretical values calculated for the molecular formula C₂₄H₃₀O₆, it provides strong evidence of high purity.

  • Sample Submission: Submit a thoroughly dried, homogeneous sample (typically 1-2 mg) to a certified analytical laboratory.

  • Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O) are quantitatively measured to determine the percentages of carbon and hydrogen. Oxygen is typically determined by difference.[17]

  • Comparison: Compare the experimental percentages to the theoretical values.

Data Interpretation:

  • Molecular Formula: C₂₄H₃₀O₆

  • Molecular Weight: 414.49 g/mol

  • Theoretical Composition: C, 69.55%; H, 7.30%; O, 23.15% A result is generally considered acceptable if the experimental values are within ±0.4% of the theoretical values.[9]

Decision Guide: A Multi-Technique Strategy for Purity Validation

A truly rigorous assessment relies on the strategic combination of these techniques. The following workflow provides a logical path from initial synthesis to final purity certification.

Caption: Decision workflow for purity validation of this compound.

Conclusion

Assessing the purity of synthesized this compound is a critical process that underpins the reliability of subsequent research. A combination of techniques provides the most complete picture. Melting point analysis offers a rapid preliminary check. FTIR and ¹H NMR spectroscopy confirm the chemical identity and structure while detecting key impurities. Finally, elemental analysis or quantitative ¹H NMR provides the definitive, quantitative assessment of purity against the compound's fundamental atomic composition. By following this multi-step, self-validating guide, researchers can proceed with confidence, knowing their material meets the high standards required for cutting-edge scientific discovery.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • LECO Corporation. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. [Link]

  • Chemistry LibreTexts. (2021). 5.3: Melting Point Analysis- Identity and Purity. [Link]

  • Chemistry For Everyone. (2023). How Do You Accurately Measure Melting Points For Purity Analysis? [YouTube video]. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Novel Research and Development. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...[Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?[Link]

  • Cosmetic Ingredient Review. (2010). Sebacic Acid/Dicarboxylic Acids CIR Expert Panel Meeting. [Link]

  • Cosmetic Ingredient Review. (2010). Sebacic Acid/Dicarboxylic Acids CIR Expert Panel Meeting December 13-14, 2010. [Link]

  • Journal of Organic and Biomolecular Chemistry. (2023). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • ResearchGate. (2012). Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Dicarboxylic Acids, Salts, and Esters. [Link]

  • Hicham, E., & Sisko, M. (2014). Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. ISRN Analytical Chemistry. [Link]

  • Gfeller, D., & G.F., Pauli. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • U.S. Patent No. US2716133A. (1955).
  • Semantic Scholar. (2006). Determination of standard sample purity using the high-precision 1H-NMR process. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2014). Figure 2 from Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • ResearchGate. (n.d.). 1,10-Bis[2-(prop-1-enyl)phenoxy]decane. [Link]

  • Kelly, J. G., et al. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Biotechnology Advances. [Link]

  • Science and Education Publishing. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]

  • Organic Syntheses. (n.d.). Benzyne. [Link]

  • SpectraBase. (n.d.). Decane - Optional[FTIR] - Spectrum. [Link]

  • Chinese Patent No. CN112321520B. (2022). One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of 2,9,10-trioxatricyclo[4.3.1.0]decane analogues of resiniferatoxin. [Link]

  • ResearchGate. (2015). Synthesis and FTIR characterization of some dextran sulphates. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers not only with high-performance chemical reagents but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,10-Bis(4-carboxyphenoxy)decane (CAS No. 74774-61-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment & Immediate Safety Protocols

Before handling waste, a clear understanding of the chemical's intrinsic hazards is paramount. This dictates the necessary precautions for safe handling and emergency response.

Summary of Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation .[1][2]

  • H319: Causes serious eye irritation .[1][2]

The signal word for this chemical is "Warning".[1][2] While it is not currently considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB), its complete ecological profile is not fully characterized.[1] Therefore, responsible containment and disposal are mandatory.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1][2]
Serious Eye IrritationH319Causes serious eye irritation[1][2]
Required Personal Protective Equipment (PPE)

To mitigate the risks of skin and eye irritation, the following PPE is mandatory when handling this compound in any form, including its waste products:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is minimized.

Emergency Procedures
  • In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]

  • For Spills: Absorb with a liquid-binding material (e.g., sand, diatomaceous earth, or universal binding agents). Place the contaminated material into an appropriate, labeled container for disposal. Ventilate the affected area.

Waste Characterization & Segregation

Proper disposal begins with correct waste characterization. This is not merely a procedural step; it is the logical foundation for preventing dangerous chemical reactions within a waste container.

Classifying the Waste

Any this compound that is expired, contaminated, or no longer needed is considered a chemical waste. Due to its identified hazards (skin and eye irritation), it must be managed as a hazardous waste in accordance with federal, state, and local regulations.[4] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[5]

Chemical Compatibility & Segregation Protocol

The molecular structure of this compound contains two carboxylic acid functional groups, making it an acidic compound. This is the most critical piece of information for segregation.

  • DO NOT mix this waste with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent a potentially vigorous acid-base neutralization reaction.

    • Cyanides or Sulfides: Contact with acids can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[6]

    • Reactive Metals: To avoid the generation of flammable hydrogen gas.

This waste stream should be collected in a container designated for "Non-halogenated Organic Acids."

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for collecting and storing waste this compound until its final disposal by a licensed professional.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the acidic waste. High-density polyethylene (HDPE) or other chemically resistant plastic containers are strongly preferred.[4][5] Avoid steel containers, which can be corroded by acids.[6]

  • Ensure Proper Sealing: The container must have a secure, screw-top cap to prevent leakage and the escape of vapors.[6]

Step 2: Waste Accumulation
  • Designate the Waste Stream: Clearly designate a container for "Waste this compound and compatible acidic compounds."

  • Transfer Waste Carefully: Whether transferring leftover solid powder or solutions, do so in a fume hood to minimize inhalation exposure.

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity to allow for expansion.[6]

  • Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[4][6] This is a critical safety and compliance requirement to prevent spills and the release of vapors.

Step 3: Labeling the Waste Container

Proper labeling is essential for safety and regulatory compliance.[6] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, but they must include the following information:

  • The words "Hazardous Waste" .[6]

  • Full Chemical Name: "this compound". Do not use abbreviations.

  • Approximate Concentrations of all chemical constituents in the container.

  • Hazard Information: Indicate that the waste is an "Irritant" and "Acidic."

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store at the Point of Generation: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the location where the waste is generated.[4][6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregate within the SAA: Ensure the container is stored away from incompatible materials, especially bases.[6]

Step 5: Arranging for Final Disposal
  • Contact EH&S: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EH&S department to schedule a waste pickup.[4][6]

  • Professional Disposal: Do not attempt to dispose of this chemical yourself. It must be entrusted to a licensed hazardous waste disposal company that will manage its final treatment and disposal in a compliant manner.[1][5]

  • Prohibited Actions: Under no circumstances should this chemical waste be disposed of down the drain or by evaporation in a fume hood.[4][6]

Disposal Workflow and Regulatory Context

The following diagram illustrates the decision-making process for handling waste generated from this compound. This workflow is designed to align with EPA regulations under RCRA. Academic laboratories may have slightly different requirements under 40 CFR Part 262, Subpart K, which allows for more operational flexibility but still requires that waste be managed by trained professionals and removed from the lab within twelve months.[7][8]

G A Waste Generated (Solid, Solution, or Contaminated Labware) B Is waste compatible with 'Non-Halogenated Organic Acids' stream? A->B C Select clean, compatible HDPE container with screw cap. B->C Yes I Consult EH&S for new waste stream characterization. B->I No/Unsure D Affix 'Hazardous Waste' label. List all chemical constituents. C->D E Place in Satellite Accumulation Area (SAA) at or near point of generation. D->E F Keep container closed. Use secondary containment. E->F G Container Full or Approaching Time Limit? F->G G->F No H Contact EH&S for waste pickup. G->H Yes

Sources

Personal protective equipment for handling 1,10-Bis(4-carboxyphenoxy)decane

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1,10-Bis(4-carboxyphenoxy)decane

The causality behind these procedures is rooted in minimizing exposure to a substance with an unknown, but potentially hazardous, toxicological profile. As a powdered chemical, the primary risks are inhalation of dust particles and inadvertent contact with skin and eyes. Carboxylic acids, as a class, can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Therefore, our safety paradigm is built on a foundation of containment, personal protection, and meticulous procedure.

I. Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement engineering controls to minimize the dissemination of this compound dust.

  • Chemical Fume Hood: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The negative pressure within the hood will draw any airborne particles away from the user's breathing zone.

  • Ventilated Balance Enclosure: For precise weighing where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove bag is a suitable alternative.[4]

  • Designated Work Area: Establish a clearly marked "designated area" within the laboratory for the handling of this compound.[5] This prevents cross-contamination of other workspaces and alerts other personnel to the potential hazards.

II. Personal Protective Equipment (PPE): Your Personal Safety Net

The appropriate selection and use of PPE is critical when direct handling of this compound is necessary.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a barrier against airborne particles and potential splashes. Standard safety glasses are insufficient.[1][2]
Hand Protection Nitrile or butyl rubber glovesOffers chemical resistance against carboxylic acids.[1] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A flame-resistant lab coat, fully fastenedProtects the skin from contact with the chemical.[4][6]
Respiratory Protection N95 respirator or higher, as determined by a risk assessmentEssential for preventing the inhalation of fine powders, especially during weighing and transfers.[1]

III. Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized procedure is paramount to minimizing risk. The following workflow outlines the critical steps for safely handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve decontaminate_tools Decontaminate Tools and Glassware dissolve->decontaminate_tools decontaminate_area Wipe Down Work Surface decontaminate_tools->decontaminate_area dispose_solid Dispose of Solid Waste in Labeled Container decontaminate_area->dispose_solid dispose_liquid Dispose of Liquid Waste as per Institutional Guidelines decontaminate_area->dispose_liquid remove_ppe Remove PPE in Correct Order dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,10-Bis(4-carboxyphenoxy)decane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,10-Bis(4-carboxyphenoxy)decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.